Butyl phenyl hydrogen phosphate
Beschreibung
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Eigenschaften
CAS-Nummer |
46438-39-5 |
|---|---|
Molekularformel |
C10H15O4P |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
butyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-2-3-9-13-15(11,12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
GTORMKXYQMWBEP-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCOP(=O)(O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Unraveling a Case of Mistaken Identity: The Quest for Butyl Phenyl Hydrogen Phosphate (CAS 46438-39-5)
A comprehensive investigation into the provided Chemical Abstracts Service (CAS) number 46438-39-5 for Butyl phenyl hydrogen phosphate has revealed a case of mistaken identity. The specified CAS number does not correspond to a known chemical substance but is, in fact, assigned to a commercial air filter. This guide addresses this discrepancy and provides an overview of the broader class of butyl phenyl phosphates, offering insights into their general properties and applications for researchers, scientists, and drug development professionals.
Due to the incorrect CAS number and the ambiguous nature of the name "Butyl phenyl hydrogen phosphate," which could denote several structural isomers, a detailed technical guide on a single, specific compound cannot be provided. The information presented herein pertains to the general class of related organophosphate esters.
The Ambiguity of "Butyl Phenyl Hydrogen Phosphate"
The name "Butyl phenyl hydrogen phosphate" suggests a phosphate molecule with one butyl group, one phenyl group, and one hydroxyl group attached to the central phosphorus atom. However, the term "butyl" can refer to four different isomers: n-butyl, sec-butyl, iso-butyl, and tert-butyl. Furthermore, the substitution position on the phenyl ring is not specified. This ambiguity makes it impossible to identify a unique chemical structure without a valid CAS number.
A Glimpse into the World of Butyl Phenyl Phosphates
While a specific guide for the requested compound is not feasible, the broader family of butyl phenyl phosphates encompasses a range of organophosphate esters with significant industrial and research applications. These compounds are generally characterized by the presence of both aliphatic butyl and aromatic phenyl groups bonded to a central phosphate core.
General Properties and Applications
Organophosphate esters are a versatile class of compounds known for their utility as flame retardants, plasticizers, and additives in lubricants. The presence of both alkyl (butyl) and aryl (phenyl) moieties can impart a balance of properties, including thermal stability, hydrolytic stability, and compatibility with various polymer matrices.
A related compound, phenyl butyl phosphate , is described as a colorless to light yellow, oily liquid with low volatility. It functions as both a flame retardant and a plasticizer in a variety of materials, including polymers, resins, textiles, and coatings. Its mechanism as a flame retardant involves promoting char formation and suppressing ignition.
The following table summarizes the general applications of related butyl and phenyl-containing organophosphate esters:
| Application | Description |
| Flame Retardants | Used in plastics, textiles, and electronic components to reduce flammability. |
| Plasticizers | Added to polymers like PVC to increase flexibility and durability. |
| Lubricant Additives | Incorporated into lubricants and hydraulic fluids for their anti-wear and thermal stability properties. |
| Chemical Intermediates | Serve as starting materials in the synthesis of other organophosphate derivatives. |
It is important to note that the toxicological properties of many organophosphate esters are not fully investigated, and appropriate safety precautions should be taken during handling.[1]
Research and Development Landscape
The field of mixed alkyl/aryl phosphates and phosphonates is an active area of research. For instance, studies have explored the potential of mixed alkyl/aryl phosphonates as antimalarial agents.[2][3][4][5][6] These compounds are being investigated as bioisosteres of natural products that inhibit metabolic serine hydrolases in the malaria parasite, Plasmodium falciparum.[2][3][4][5][6] This line of inquiry highlights the potential for developing novel therapeutics from this class of organophosphorus compounds.
Conclusion and Recommendation
The investigation into "Butyl phenyl hydrogen phosphate CAS 46438-39-5" underscores the critical importance of accurate chemical identifiers in scientific research. The provided CAS number is incorrect for a chemical substance, and the associated name is too ambiguous to identify a specific compound.
For researchers, scientists, and drug development professionals seeking information on a particular chemical, it is imperative to verify the CAS number and utilize a precise chemical name, preferably the IUPAC name, or a chemical structure. Should a corrected CAS number or a more specific name for the compound of interest be available, a detailed and accurate technical guide can be compiled.
Without this specific information, this guide serves to provide a general overview of the related class of butyl phenyl phosphates and their relevance in industrial and research settings.
References
-
Bennett, J. M., et al. (2024). Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets. bioRxiv.[2]
-
Bennett, J. M., et al. (2024). Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets. preLights.[3][5]
-
Ataman Kimya. (n.d.). PHENYL BUTYL PHOSPHATE. Retrieved from [Link]
-
Bennett, J. M., et al. (2024). Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets. SSRN.[4]
-
Bennett, J. M., et al. (2024). Mixed alkyl/aryl phosphonates identify metabolic serine hydrolases as antimalarial targets. Cell Chemical Biology.[6]
-
Scientific Polymer Products, Inc. (2020, March 18). Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.[1]
Sources
- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 2. Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets - preLights [prelights.biologists.com]
- 6. Mixed alkyl/aryl phosphonates identify metabolic serine hydrolases as antimalarial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Application Dynamics of Butyl Phenyl Hydrogen Phosphate (C₁₀H₁₅O₄P)
Executive Summary
As the regulatory landscape shifts away from polybrominated diphenyl ethers (PBDEs) due to their environmental persistence and toxicity, organophosphate flame retardants (OPFRs) have emerged as critical alternatives[1][2]. Butyl phenyl hydrogen phosphate (BPHP) , a mixed aryl-alkyl phosphate ester with the molecular formula C₁₀H₁₅O₄P, represents a highly versatile molecule in this class. By combining the thermal stability of an aromatic ring with the flexibility of an aliphatic chain, BPHP functions as a high-performance flame retardant, a robust polymer plasticizer, and an extreme-pressure anti-wear additive for industrial lubricants.
This whitepaper provides an in-depth technical analysis of BPHP, detailing its physicochemical properties, stepwise synthetic methodologies, dual-phase mechanistic actions, and the analytical protocols required for structural validation.
Molecular Architecture & Physicochemical Profile
BPHP is structurally defined by a central phosphorus atom bonded to a terminal oxygen (P=O), a hydroxyl group (-OH), a phenoxy group (-OC₆H₅), and a butoxy group (-OC₄H₉). The presence of the acidic hydrogen phosphate group (-OH) allows it to act as a reactive intermediate, while the mixed esterification provides a unique balance of properties: the butyl group lowers the glass transition temperature (
Quantitative Data Summary
The following table synthesizes the core quantitative and physicochemical parameters of BPHP used for formulation and analytical targeting[3].
| Property | Value / Description |
| IUPAC Name | Butyl phenyl hydrogen phosphate |
| Molecular Formula | C₁₀H₁₅O₄P |
| Molar Mass | ~230.20 g/mol |
| Monoisotopic Mass | 230.0708 Da |
| ESI-MS [M-H]⁻ Ion | m/z 229.0635 |
| SMILES String | CCCCOP(=O)(O)OC1=CC=CC=C1 |
| Physical State | Colorless to light yellow oily liquid |
| Solubility Profile | Soluble in alcohols, ketones, and hydrocarbons; sparingly soluble in water |
| Primary Industrial Roles | Flame retardant, PVC plasticizer, anti-wear lubricant additive |
Step-by-Step Synthesis & Purification Workflow
The synthesis of mixed phosphate esters requires strict kinetic control to prevent the formation of symmetric byproducts (e.g., triphenyl phosphate or tributyl phosphate). The protocol below relies on a sequential nucleophilic acyl substitution strategy, utilizing temperature differentials to control the reactivity of phosphorus oxychloride (POCl₃)[4].
Experimental Protocol: Sequential Esterification
Causality & Logic: Reacting POCl₃ simultaneously with phenol and butanol yields a statistical, difficult-to-separate mixture. By introducing phenol first at elevated temperatures, we isolate the first substitution. The subsequent addition of butanol at a lower temperature prevents transesterification and limits the reaction to the remaining P-Cl bonds[4].
-
Primary Arylation: Charge a glass-lined reactor with POCl₃. Slowly add phenol to achieve a strictly controlled molar ratio of 1:0.8 to 1.0 (POCl₃:Phenol).
-
Thermal Activation: Heat the mixture to 40–100°C under continuous agitation. Maintain this temperature until unreacted phenol drops below 1%, yielding the intermediate phenyl phosphorodichloridate[4].
-
Alkyl Substitution: Cool the reactor to < 35°C. Slowly add an excess of anhydrous n-butanol dropwise. The low temperature is critical to prevent the exothermic reaction from driving the formation of symmetric trialkyl phosphates[4].
-
Neutralization: Transfer the crude mixed ester to a separation funnel and wash with a 3% aqueous sodium carbonate (Na₂CO₃) solution. This step neutralizes and removes dissolved HCl gas and unreacted acidic species, which would otherwise degrade polymer matrices during compounding.
-
Vacuum Distillation: Subject the organic phase to reduced-pressure distillation (e.g., 70–100°C at 5–100 mm Hg) to strip residual moisture and unreacted butanol, yielding purified BPHP[4].
Mechanisms of Action: Flame Retardancy & Tribology
BPHP exhibits a synergistic dual-phase mechanism when exposed to high thermal stress or combustion, making it highly effective in polycarbonate (PC), PVC, and epoxy resin matrices[5].
Gas-Phase Radical Scavenging
During combustion, the OPFR decomposes to release volatile phosphorus species, primarily PO· and P· radicals. These species migrate into the flame zone and scavenge highly reactive H· and OH· radicals (the primary drivers of flame propagation). By terminating these radical chain reactions, BPHP effectively lowers the Effective Heat of Combustion (EHC) and inhibits the flame[1][5].
Condensed-Phase Char Formation
Simultaneously, in the solid (condensed) phase, the thermal degradation of BPHP yields phosphoric acid precursors. These acids catalyze the dehydration and cross-linking of the polymer matrix (esterification). This results in the formation of a dense, carbonaceous char layer that acts as a physical barrier, insulating the underlying polymer from heat and preventing the escape of flammable volatile degradation products[1][5].
Fig 2. Dual-phase flame retardant mechanisms of BPHP during combustion.Tribological Anti-Wear Mechanism
Beyond polymers, BPHP is utilized in hydraulic fluids. Under extreme mechanical pressure, the acidic hydrogen phosphate group (-OH) reacts with metal surfaces (e.g., steel gears) to form a sacrificial iron-phosphate tribofilm. This layer prevents direct metal-to-metal contact, drastically reducing friction and wear.
Analytical Validation: HRMS & NMR Protocols
To ensure product integrity and monitor environmental leaching, robust analytical methods are required. Because BPHP is an acidic ester, it ionizes exceptionally well in negative electrospray ionization (ESI-).
High-Resolution Mass Spectrometry (HPLC-Orbitrap)
For non-targeted screening or trace environmental analysis, High-Resolution Accurate Mass (HRAM) spectrometry is the gold standard[3].
-
Chromatography: Utilize a C18 reversed-phase column with a mobile phase gradient of Water/Methanol (containing 5 mM ammonium acetate to buffer the acidic phosphate).
-
Ionization: Operate the Orbitrap MS in negative ESI mode.
-
Detection: BPHP will undergo deprotonation to form the[M-H]⁻ ion. The theoretical exact mass of this ion is m/z 229.0635 [3]. Extracting this exact mass with a <5 ppm mass tolerance ensures self-validating, false-positive-free identification.
Nuclear Magnetic Resonance (NMR)
For bulk structural confirmation:
-
³¹P NMR: A single peak in the phosphate ester region (typically -5 to -15 ppm relative to 85% H₃PO₄) confirms the purity of the phosphorus center and the absence of unreacted POCl₃ or polyphosphates.
-
¹H NMR: Look for the distinct aromatic multiplet (5H, ~7.1–7.4 ppm) representing the phenyl ring, and the aliphatic triplet (3H, ~0.9 ppm) representing the terminal methyl group of the butyl chain.
Environmental Health, Safety (EHS), and Toxicity
While OPFRs like BPHP were introduced to replace highly persistent brominated compounds, they are not without risk. Due to their physical incorporation into polymers (rather than chemical bonding), they can migrate into indoor dust and aquatic environments over time[2].
Recent toxicological assessments utilizing New Approach Methodologies (NAMs)—which reduce reliance on animal testing—have demonstrated that certain OPFRs can induce oxidative stress, mitochondrial dysfunction, and potential developmental neurotoxicity[2]. For BPHP, the presence of the aromatic ring increases its hydrophobicity (LogP), which correlates with a higher potential for bioaccumulation in hepatic microsomes compared to purely aliphatic phosphates[2]. Consequently, handling protocols must mandate proper PPE (nitrile gloves, local exhaust ventilation) to prevent dermal absorption and inhalation of aerosols.
References
-
PHENYL BUTYL PHOSPHATE - Ataman Kimya Ataman Chemicals URL: [Link]
-
Flame Retardancy of Polysiloxane Solid Powder Combined with Organophosphate in Polycarbonate MATEC Web of Conferences URL:[Link]
-
The development and application of contemporary phosphorus flame retardants: a review Frontiers in Materials URL:[Link]
-
Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies MDPI - Toxics URL:[Link]
- US4034023A - Process for preparing mixed phosphate ester compositions Google Patents URL
-
Development of Nontargeted Screening Algorithms for Indoor Contaminants Scholaris (University of Toronto) URL:[Link]
Sources
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. US4034023A - Process for preparing mixed phosphate ester compositions - Google Patents [patents.google.com]
- 5. matec-conferences.org [matec-conferences.org]
The Phosphate Paradox: Distinguishing Critical Process Impurities from Environmental Background
The following technical guide is structured to address the critical "Leachables and Extractables" (L&E) challenge in biopharmaceutical development. It contrasts two structurally related but functionally distinct organophosphates: Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) —a potent cytotoxin specific to single-use plastics—and Butyl phenyl hydrogen phosphate (BPHP) —a representative metabolite of common flame retardants.
A Technical Guide for Bioprocess Scientists and Toxicologists
Executive Summary: The "Silent Saboteurs"
In modern drug development, particularly within Single-Use Systems (SUS), process-related impurities (PRIs) can derail production timelines and compromise patient safety. Two organophosphate compounds frequently appear in high-sensitivity LC-MS/MS screens, often causing confusion due to their structural similarities:
-
Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP): A degradation product of the antioxidant Irgafos 168.[1][2][3][4][5][6] It is a critical process toxin known to inhibit CHO cell growth at sub-ppm levels.[5][6]
-
Butyl phenyl hydrogen phosphate (BPHP): A hydrolysis product of Butylated Triphenyl Phosphate (BTPP).[5][6] It typically represents environmental background or contamination from hydraulic fluids/flame retardants, rather than a direct bioprocess leachable.[5][6]
This guide provides the mechanistic grounding to distinguish, detect, and mitigate these compounds.
Chemical Genealogy & Structural Divergence[5]
To control these impurities, one must first understand their origins.[5][6] They arise from fundamentally different industrial additives.[5][6]
The Origins
-
bDtBPP (The CHO Killer):
-
Parent: Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168).[1][3][4][7][8][9]
-
Function: Secondary antioxidant used in polyethylene (PE) films for bioreactor bags to prevent polymer oxidation during gamma-irradiation sterilization.[5][6]
-
Formation: Oxidation of the phosphite to phosphate, followed by hydrolysis of one ester linkage.[5]
-
-
BPHP (The Environmental Marker):
Structural Impact: The "Steric Fortress"
The toxicity difference lies in the tert-butyl groups.[5]
| Feature | bDtBPP | BPHP |
| Structure | Bis-ester with four bulky tert-butyl groups.[1][2][5][6] | Mono/Di-ester with simple butyl chains (often linear or single t-butyl).[5][6] |
| Lipophilicity (LogP) | High (~8.0) .[5][6] Extremely hydrophobic; partitions into cell membranes.[5][6] | Moderate (~3.5–4.5) .[5][6] More water-soluble; easier to flush.[5][6] |
| Steric Hindrance | High .[5][6] The tert-butyl groups shield the phosphate core, making it resistant to enzymatic hydrolysis. | Low . The phosphate core is accessible to esterases for detoxification.[5][6] |
| Biological Fate | Accumulates in mitochondrial membranes; resists metabolic clearance.[5][6] | Rapidly metabolized and excreted (e.g., in urine as diphenyl phosphate derivatives).[5] |
Visualization: Degradation Pathways
The following diagram illustrates the divergent pathways generating these two compounds.
Caption: Figure 1. Divergent origins of bDtBPP (process-derived) vs. BPHP (environment-derived).
Biological Impact: The Mechanism of Toxicity
Understanding why bDtBPP is toxic validates the need for stringent removal protocols.[5][6]
bDtBPP: The Mitochondrial Uncoupler
Research confirms that bDtBPP is highly deleterious to Chinese Hamster Ovary (CHO) cells, the workhorse of biopharma.
-
Mechanism: Due to its lipophilicity and structural similarity to phospholipids, bDtBPP integrates into the mitochondrial inner membrane.
-
Effect: It uncouples oxidative phosphorylation, leading to a rapid drop in ATP production and an increase in Reactive Oxygen Species (ROS).
-
Outcome: Reduced Viable Cell Density (VCD) and lower protein titers.[5][6] Threshold: Effects observed at concentrations as low as 0.1 mg/L (ppm) .[5][6]
BPHP: The Neurotoxic Potential
While less relevant to CHO cell growth, BPHP is monitored for human safety.[5]
-
Mechanism: Organophosphates with specific steric configurations can inhibit Neuropathy Target Esterase (NTE).[5][6]
-
Context: While BTPP (parent) is a suspected neurotoxin, the hydrolyzed BPHP is generally considered a detoxification intermediate, though it remains a concern for endocrine disruption in environmental toxicology.
Analytical Protocol: Detection & Quantification
Distinguishing these compounds requires high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) systems due to their isobaric potential.[5][6]
Method: UPLC-MS/MS (MRM Mode)
Objective: Quantify bDtBPP in cell culture media (CCM) to validate single-use bags.
Reagents:
-
Internal Standard: Triphenyl phosphate-d15 (TPP-d15) or 2,4-di-tert-butylphenol-d21.[5][6]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.[5][6]
Workflow:
-
Sample Prep (Solid Phase Extraction - SPE):
-
LC Conditions:
-
MS Transitions (Negative Mode ESI):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| bDtBPP | 473.3 | 275.1 | 25 | Loss of one di-tert-butylphenyl group.[6] |
| bDtBPP | 473.3 | 79.0 ( | 40 | Phosphate backbone confirmation.[5][6] |
| BPHP * | 319.1 (approx) | 79.0 | 35 | Varies by exact isomer (mono/di).[5][6] |
*Note: BPHP mass varies based on whether it is the mono-butyl (approx 230 Da) or di-butyl form.[5][6] The transition to 79.0 is universal for phosphates.
Analytical Workflow Diagram
Caption: Figure 2. Optimized analytical workflow for isolating hydrophobic phosphate leachables.
Mitigation Strategies
If bDtBPP is detected, immediate action is required to prevent batch failure.[5][6]
-
Material Selection: Switch to Single-Use Systems (SUS) films that use Irgafos 168-free antioxidant packages or "modernized" PE films (e.g., films using Vitamin E or covalently bonded antioxidants).[5][6]
-
Pre-Flush Protocols: bDtBPP is surface-active.[5][6] A warm media flush (37°C) or a buffer flush with 5% ethanol (if compatible) can significantly reduce the initial bolus of leachable before cells are introduced.[5]
-
Upstream Control: Maintain cell viability >95%. Dying cells release lipases that can theoretically accelerate the hydrolysis of leachable precursors, creating a feedback loop of toxicity.[5]
References
-
Hammond, M., et al. (2013).[5][6] "Identification of a Leachable Compound Detrimental to Cell Growth in Single-Use Bioprocess Containers." PDA Journal of Pharmaceutical Science and Technology. Link
-
Kelly, P.S., et al. (2016).[5][6] "Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells." Journal of Biotechnology.[5][6] Link
-
Brandsma, S.H., et al. (2013).[5][6] "Organophosphorus flame retardant metabolites in human urine." Environment International.[5][6] Link
- Context: Establishes BPHP/DPHP as biomarkers for flame retardant exposure (environmental background).
-
Dorival-García, N., et al. (2018).[5][6] "Large-scale screening of extractables and leachables in single-use technologies."[5][6] Analytical Chemistry. Link
- Protocol: Provides the basis for the LC-MS/MS methodology described.
Sources
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the toxicity of bDtBPP on CHO-K1 cells for testing of single-use bioprocessing systems considering media selection, cell culture volume, mixing, and exposure duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oru.se [oru.se]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Chemical Stability of Organophosphorus Acid Esters: An In-depth Technical Guide for Researchers and Drug Development Professionals
Organophosphorus acid esters are a class of organic compounds integral to numerous applications, from life-saving pharmaceuticals to critical agricultural products and industrial materials. Their efficacy is intrinsically linked to their chemical stability, a multifaceted characteristic that dictates their shelf-life, metabolic fate, and environmental persistence. This guide provides a comprehensive exploration of the chemical stability profile of organophosphorus acid esters, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Pivotal Role of Stability in Function and Fate
The phosphorus-oxygen-carbon (P-O-C) bond, the cornerstone of most organophosphorus esters, is susceptible to cleavage through various degradation pathways. Understanding these pathways is not merely an academic exercise; it is fundamental to designing molecules with desired therapeutic windows, ensuring the safety and efficacy of drug products, and mitigating the environmental impact of these compounds. This guide will delve into the three primary modes of degradation: hydrolysis, thermal decomposition, and oxidative degradation.
Hydrolytic Degradation: The Ubiquitous Pathway
Hydrolysis, the cleavage of a chemical bond by the addition of water, is arguably the most significant degradation pathway for organophosphorus acid esters in both biological and environmental systems. The rate and mechanism of hydrolysis are profoundly influenced by several factors, most notably pH, temperature, and the chemical structure of the ester itself.
The Influence of pH on Hydrolytic Stability
The pH of the aqueous environment plays a critical role in the hydrolysis of organophosphorus esters, with distinct mechanisms dominating in acidic, neutral, and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and rendering it more susceptible to nucleophilic attack by water. This pathway is generally less significant for many organophosphates compared to base-catalyzed hydrolysis.
-
Neutral Hydrolysis: At neutral pH, water acts as the nucleophile. This process is typically slow but can be a relevant degradation pathway over extended periods.
-
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion (OH-), a potent nucleophile, directly attacks the electrophilic phosphorus center. This is often the most rapid hydrolytic pathway and is a key consideration in the formulation of liquid preparations and during in-vivo exposure. The reaction generally follows a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus atom.
Structural Determinants of Hydrolytic Rate
The intrinsic stability of an organophosphorus ester to hydrolysis is dictated by the electronic and steric properties of its constituent groups:
-
Leaving Group (OR'): A good leaving group, one that forms a stable anion, will accelerate the rate of hydrolysis. Electron-withdrawing groups on the alkoxy or aryloxy moiety enhance the leaving group's ability, thereby increasing the susceptibility of the ester to nucleophilic attack.
-
Substituents on Phosphorus (R¹ and R²): The nature of the other groups attached to the phosphorus atom also modulates reactivity. Electron-withdrawing groups increase the electrophilicity of the phosphorus, making it a better target for nucleophiles.
-
Thioates vs. Phosphates: The replacement of a phosphoryl oxygen (P=O) with a sulfur atom (P=S) to form a phosphorothioate generally increases hydrolytic stability. Sulfur is less electronegative than oxygen, which reduces the electrophilicity of the phosphorus atom.
Enzymatic Hydrolysis: The Biological Catalyst
In biological systems, the hydrolysis of organophosphorus esters is often dramatically accelerated by enzymes, primarily phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs). These enzymes play a crucial role in the detoxification of organophosphate pesticides and nerve agents and are a key consideration in the design of organophosphate prodrugs.[1][2] PTEs are metalloenzymes that utilize a bimetallic active site (typically containing zinc, cobalt, or cadmium) to activate a water molecule for nucleophilic attack on the phosphorus center.[3] The catalytic efficiency of these enzymes can be remarkably high, with some variants approaching the diffusion-controlled limit for certain substrates.[4]
Thermal Degradation: The Impact of Heat
Thermal stability is a critical parameter for organophosphorus acid esters, particularly during manufacturing, storage, and in applications where they are exposed to elevated temperatures, such as in flame retardants and lubricants.
General Mechanisms of Thermal Decomposition
The thermal degradation of organophosphorus esters often proceeds via elimination reactions, leading to the formation of a phosphorus acid and an alkene. The facility of this process is highly dependent on the structure of the ester.[5]
-
Alkyl vs. Aryl Esters: Alkyl phosphates tend to undergo elimination at relatively low temperatures, whereas aryl phosphates are generally more thermally stable.[1]
-
Level of Oxygenation at Phosphorus: The stability of organophosphorus esters to thermal degradation is strongly influenced by the number of oxygen atoms attached to the phosphorus. Phosphates, with the highest level of oxygenation, readily decompose to form a phosphorus acid, which can then promote char formation in polymers, a key mechanism for their flame-retardant properties.[1] In contrast, phosphonates and phosphinates, which have one or two direct carbon-phosphorus bonds, are significantly more thermally stable.[1][5]
The initial degradation product, a phosphorus acid, can undergo further decomposition to yield volatile species.[5]
Experimental Workflow for Assessing Thermal Stability
A common and effective technique for evaluating the thermal stability of organophosphorus esters is Thermogravimetric Analysis (TGA).
Protocol: Thermogravimetric Analysis (TGA) of Organophosphorus Esters
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the organophosphorus ester into a suitable TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum rate of weight loss (Tmax) from the first derivative of the TGA curve (DTG curve).
-
Quantify the residual mass at the end of the experiment.
-
Oxidative Degradation: The Role of Reactive Species
Oxidative degradation is another important pathway that can affect the stability of organophosphorus acid esters, particularly those with moieties susceptible to oxidation. This is a critical consideration in drug development, as oxidative stress can occur both in vitro during storage and in vivo.
Mechanisms of Oxidative Degradation
Oxidative degradation can be initiated by various reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide anions, and peroxides. The reaction pathways can be complex and are highly dependent on the specific structure of the organophosphorus ester.[6]
-
Attack at the Phosphorus Center: While less common than nucleophilic attack, oxidative species can potentially interact with the phosphorus atom.
-
Modification of Substituent Groups: More frequently, oxidation occurs at susceptible functional groups on the alkyl or aryl substituents. For instance, alkyl chains can undergo hydroxylation, and aromatic rings can be oxidized to phenols or undergo ring-opening.
-
Desulfuration of Phosphorothioates: For phosphorothioates (P=S), oxidative metabolism can convert the thion to the corresponding oxon (P=O). This "oxidative desulfuration" is a bioactivation step for many organothiophosphate insecticides, as the oxon analogs are often more potent inhibitors of acetylcholinesterase.
Forced Degradation Studies: Simulating Oxidative Stress
To assess the susceptibility of an organophosphorus ester to oxidative degradation, forced degradation studies are employed. These studies intentionally expose the compound to oxidative conditions to identify potential degradants and to develop stability-indicating analytical methods.[5][7]
Protocol: Oxidative Forced Degradation Study
-
Sample Preparation: Prepare a solution of the organophosphorus ester in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.
-
Stress Conditions: Treat the sample solution with an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%. The reaction is often conducted at room temperature or slightly elevated temperatures for a defined period (e.g., 24-48 hours).
-
Reaction Quenching: After the desired time, the reaction may need to be quenched to prevent further degradation before analysis. This can be achieved by dilution or by adding a reducing agent if necessary.
-
Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8]
-
Data Evaluation:
-
Compare the chromatogram of the stressed sample to that of an unstressed control to identify degradation products.
-
Quantify the decrease in the parent compound and the formation of degradants.
-
Attempt to identify the structure of the major degradation products using techniques like LC-MS/MS.
-
Analytical Methodologies for Stability Assessment
A robust analytical strategy is paramount for accurately assessing the stability of organophosphorus acid esters. The goal is to develop a "stability-indicating method" that can separate the intact parent compound from its degradation products and allow for their quantification.
| Analytical Technique | Application in Stability Studies | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Primary technique for separating the parent compound from its degradation products. | Versatile, widely applicable, can be coupled with various detectors. | May require derivatization for compounds without a chromophore. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable organophosphorus esters. | High resolution, sensitive detectors (FPD, NPD). | Not suitable for thermally labile or non-volatile compounds. |
| Mass Spectrometry (MS) | Used for the identification and structural elucidation of degradation products when coupled with HPLC or GC. | High sensitivity and specificity, provides molecular weight and fragmentation information. | Can be complex and expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of degradation products. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires pure samples. |
Table 1: Key Analytical Techniques for Organophosphorus Ester Stability Studies
Visualization of Degradation Pathways and Workflows
Visualizing complex chemical processes and experimental designs is crucial for clear communication and understanding. The following diagrams, rendered in Graphviz, illustrate key concepts discussed in this guide.
Figure 2: Experimental workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).
Strategies for Enhancing Stability
For applications requiring long-term stability, particularly in pharmaceuticals, several strategies can be employed to protect organophosphorus acid esters from degradation:
-
Formulation Development:
-
pH Control: Formulating liquid preparations within a pH range of optimal stability is crucial. Buffering agents are commonly used to maintain the desired pH.
-
Excipient Selection: Careful selection of excipients is necessary to avoid incompatibilities that could catalyze degradation.
-
Lyophilization: For highly unstable compounds in solution, freeze-drying (lyophilization) can produce a stable solid dosage form.
-
-
Structural Modification:
-
Prodrug Design: In drug development, the inherent instability of an organophosphate can be leveraged by designing it as a prodrug that is cleaved in vivo to release the active therapeutic agent. Conversely, more stable prodrug moieties can be appended to protect the parent drug until it reaches its target. [9] * Isosteric Replacement: Replacing a labile group with a more stable isostere can enhance stability. For example, the use of phosphonates (with a C-P bond) instead of phosphates can improve resistance to hydrolysis.
-
Conclusion: A Foundation for Rational Design and Development
The chemical stability of organophosphorus acid esters is a complex interplay of their intrinsic molecular structure and the external environmental conditions they encounter. A thorough understanding of the mechanisms of hydrolysis, thermal degradation, and oxidative decomposition is indispensable for scientists and researchers in the pharmaceutical and chemical industries. By applying the principles and methodologies outlined in this guide, from conducting rigorous forced degradation studies to implementing rational formulation and molecular design strategies, it is possible to develop safe, effective, and stable products that harness the full potential of this versatile class of compounds.
References
- Thermal Degradation of Organophosphorus Flame Retardants - OUCI.
-
Thermal Degradation of Organophosphorus Flame Retardants - PMC - NIH. (2022-11-15). Available from: [Link]
-
Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies - PMC. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available from: [Link]
-
Stability study of a new antidote drug combination (Atropine-HI-6-Prodiazepam) for treatment of organophosphate poisoning - PubMed. (2000-01-15). Available from: [Link]
-
Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase | Biochemistry - ACS Publications. (2004-04-21). Available from: [Link]
-
Aryldialkylphosphatase - Wikipedia. Available from: [Link]
-
Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic. (2006-05-15). Available from: [Link]
-
A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples - PMC. Available from: [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation - MDPI. (2023-03-27). Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02). Available from: [Link]
-
Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge. (2020-11-18). Available from: [Link]
-
Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. (2020-07-01). Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Advances in Analytical Methods for Organophosphorus Pesticide Detection - Academia.edu. Available from: [Link]
-
[PDF] Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. | Semantic Scholar. Available from: [Link]
-
Organophosphorus Pesticide Degradation by Microorganisms: A Review - IMR Press. (2025-08-26). Available from: [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review - MDPI. (2021-09-10). Available from: [Link]
-
Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection - ACS Publications. (2010-01-14). Available from: [Link]
-
Degradation of organophosphorus pesticide induced by oxygen plasma - CORE. (2010-07-23). Available from: [Link]
-
Drug Stability and Toxicology Testing. Available from: [Link]
-
Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe - Environmental Engineering Research. (2023-11-25). Available from: [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998-05-27). Available from: [Link]
-
Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PubMed. (2019-09-04). Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available from: [Link]
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Introduction: The Significance of Butyl Phenyl Phosphate Ester Stability
An In-depth Technical Guide to the Aqueous Hydrolysis of Butyl Phenyl Phosphate Esters
This guide provides a comprehensive technical overview of the principles, influencing factors, and experimental methodologies for studying the hydrolysis rates of butyl phenyl phosphate esters in aqueous media. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental causality behind experimental design, ensuring a robust and scientifically sound approach to evaluating the stability of these important compounds.
Butyl phenyl phosphate esters, such as dibutyl phenyl phosphate (DBPP) and butyl diphenyl phosphate (BDPP), are members of the broader class of organophosphate esters (OPEs). They are widely utilized as flame retardants, plasticizers, and anti-wear additives in lubricants and hydraulic fluids.[1] Their release into the environment, whether through industrial effluent or leaching from consumer products, makes understanding their persistence and fate a critical area of research. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for these esters in aqueous environments.[2][3] The rate of this process dictates their environmental half-life, potential for bioaccumulation, and the formation of degradation products like phenol, butanol, and various phosphoric acid derivatives.
This guide details the core mechanisms of their hydrolysis and presents a validated workflow for accurately determining their kinetic parameters.
Part 1: Fundamental Principles of Phosphate Ester Hydrolysis
The hydrolysis of a butyl phenyl phosphate ester is a nucleophilic substitution reaction occurring at the electrophilic phosphorus center.[4] The reaction can proceed through different mechanistic pathways, largely dictated by the structure of the ester and the reaction conditions.
Mechanisms of Hydrolysis: Associative vs. Dissociative Pathways
The cleavage of the P-O bond in phosphate esters can be broadly categorized into two primary mechanisms:
-
Associative Mechanism (Sₙ2-like): This pathway involves the formation of a bond between the nucleophile (a water molecule or hydroxide ion) and the phosphorus atom, proceeding through a pentacovalent trigonal bipyramidal transition state or intermediate.[4][5] This is the most common mechanism for the hydrolysis of acyclic phosphate triesters.[4] The reaction results in the inversion of the stereochemical configuration at the phosphorus center.
-
Dissociative Mechanism (Sₙ1-like): This pathway involves the initial, rate-limiting cleavage of the P-O bond to form a highly unstable and reactive metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by a nucleophile.[5] This mechanism is more prevalent for phosphate monoesters under specific conditions.[4]
For triesters like those in the butyl phenyl phosphate family, the associative pathway is generally considered the dominant route for hydrolysis in aqueous media.
Caption: Relationship between pH and the observed hydrolysis rate constant.
Effect of Temperature
Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is quantitatively described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction. [6]Due to the high stability of many OPEs, accelerated stability studies at elevated temperatures (e.g., 50-80°C) are common practice, with the results extrapolated to environmentally relevant temperatures. [2][6][7]
Catalysis
While spontaneous hydrolysis can be slow, the reaction can be significantly accelerated by catalysts.
-
Metal Ions: Divalent and trivalent metal ions (e.g., Zn²⁺, Cu²⁺, La³⁺) can act as Lewis acids, coordinating to the phosphoryl oxygen. This coordination polarizes the P=O bond, making the phosphorus atom more susceptible to nucleophilic attack. [8][9]* Enzymes: In biological systems, enzymes such as alkaline phosphatases and phosphotriesterases catalyze hydrolysis with extraordinary efficiency, often increasing the reaction rate by many orders of magnitude. [8][10]
Summary of Influencing Factors
| Factor | Effect on Hydrolysis Rate | Rationale |
| Increasing pH (in alkaline range) | Increases | Higher concentration of the potent OH⁻ nucleophile. [3][11] |
| Decreasing pH (in acid range) | Increases | Protonation of the phosphoryl oxygen increases the electrophilicity of phosphorus. [3][11] |
| Increasing Temperature | Increases | Provides sufficient activation energy to overcome the reaction barrier, as described by the Arrhenius equation. [6] |
| Presence of Lewis Acidic Metal Ions | Increases | Coordination to the phosphoryl oxygen polarizes the P=O bond, activating the phosphorus for nucleophilic attack. [8][9] |
| Increasing Ester Substitution | Decreases | Triesters are more reactive than diesters, which are more reactive than monoesters. This is due to the decreasing negative charge on the phosphate moiety. [12] |
Part 3: A Validated Experimental Workflow for Determining Hydrolysis Rates
This section provides a self-validating, step-by-step methodology for quantifying the hydrolysis rate of a specific butyl phenyl phosphate ester, using dibutyl phenyl phosphate (DBPP) as an example. The core of this workflow is the principle of control: by systematically controlling pH, temperature, and ionic strength, the specific rate constant under those conditions can be reliably determined.
Caption: Experimental workflow for determining hydrolysis kinetics.
Detailed Experimental Protocol: Alkaline Hydrolysis of Dibutyl Phenyl Phosphate (DBPP)
Objective: To determine the pseudo-first-order rate constant (k_obs) and half-life (t₁/₂) for the hydrolysis of DBPP at pH 9.0 and 60°C.
1. Materials and Reagent Preparation
-
Test Compound: Dibutyl phenyl phosphate (DBPP), >98% purity.
-
Reagents: Sodium tetraborate, boric acid, sodium hydroxide, HPLC-grade acetonitrile, HPLC-grade water.
-
Buffer Preparation (0.05 M Borate, pH 9.0):
-
Dissolve the appropriate amounts of sodium tetraborate and boric acid in HPLC-grade water to create a 0.05 M solution.
-
Adjust the pH to 9.0 ± 0.05 using 0.1 M NaOH while monitoring with a calibrated pH meter.
-
Causality: A buffer is essential to maintain a constant pH. The hydrolysis rate is highly dependent on the hydroxide concentration, and any pH drift during the experiment would invalidate the kinetic data. Borate is chosen as it has an effective buffering range around pH 9 and is chemically inert in this reaction. [13]* DBPP Stock Solution (10 mg/mL):
-
Accurately weigh and dissolve DBPP in a minimal amount of HPLC-grade acetonitrile.
-
Dilute to the final concentration with acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent used to create a concentrated stock of the poorly water-soluble DBPP. The volume added to the aqueous reaction should be kept minimal (<1% v/v) to avoid significantly altering the properties of the aqueous medium.
-
2. Experimental Setup (Kinetic Run)
-
Place 500 mL of the pH 9.0 borate buffer into a sealed glass reaction vessel equipped with a magnetic stirrer.
-
Submerge the vessel in a thermostatically controlled water bath set to 60.0 ± 0.1°C. Allow the buffer to equilibrate for at least 1 hour.
-
Initiate the reaction (t=0) by adding a small aliquot of the DBPP stock solution to the equilibrated buffer to achieve a final concentration of ~5-10 µg/mL.
-
Causality: The initial concentration is chosen to be well within the linear range of the analytical detector. The reaction is run under pseudo-first-order conditions, where the concentration of water (the reactant) is in vast excess and considered constant.
-
3. Sampling and Quenching
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a 1.0 mL aliquot from the reaction vessel.
-
Immediately transfer the aliquot to an HPLC vial containing 0.5 mL of acetonitrile. Cap and mix. Store at 4°C prior to analysis.
-
Causality (Self-Validation): Quenching is a critical step to ensure the integrity of each time point. Adding acetonitrile disrupts the aqueous environment and dilutes the reactants, effectively stopping the hydrolysis reaction. Analyzing unquenched samples would lead to an underestimation of the compound's stability.
-
4. Analytical Quantification (RP-HPLC-UV)
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm (based on the UV absorbance of the phenyl group).
-
Procedure:
-
Generate a calibration curve (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the DBPP stock solution in the quenched buffer matrix (2:1 buffer:acetonitrile).
-
Inject the time-point samples and quantify the remaining concentration of DBPP by comparing peak areas to the calibration curve.
-
Causality: HPLC is the method of choice as it physically separates the parent DBPP from its hydrolysis products (e.g., dibutyl phosphate, phenol), allowing for direct and unambiguous quantification of the remaining reactant. [14]A matrix-matched calibration curve accounts for any potential matrix effects on the analytical signal.
-
5. Data Analysis and Interpretation
-
Tabulate the concentration of DBPP ([DBPP]) at each time point (t).
-
Calculate the natural logarithm of each concentration (ln[DBPP]).
-
Plot ln[DBPP] versus time (in hours or seconds).
-
Perform a linear regression on the data points. The data should fit a straight line (R² > 0.95), confirming pseudo-first-order kinetics.
-
The pseudo-first-order rate constant, k_obs , is the negative of the slope of this line.
-
k_obs = - (slope)
-
-
Calculate the half-life, t₁/₂ , using the following equation:
-
t₁/₂ = 0.693 / k_obs
-
Summary and Outlook
The aqueous hydrolysis of butyl phenyl phosphate esters is a complex process governed by fundamental principles of nucleophilic substitution and significantly influenced by environmental factors, most notably pH and temperature. While inherently stable, these compounds undergo degradation, particularly under alkaline conditions.
The provided experimental workflow represents a robust, self-validating system for determining hydrolytic stability. By carefully controlling reaction conditions and employing a specific and sensitive analytical technique like HPLC, researchers can generate reliable kinetic data. This data is indispensable for conducting environmental risk assessments, developing remediation strategies, and designing next-generation molecules with tailored stability profiles. Future research should focus on elucidating hydrolysis pathways in complex environmental matrices (e.g., natural waters with dissolved organic matter and metal ions) and exploring advanced catalytic methods for their degradation.
References
-
Pearson. (2024). Hydrolysis of Phosphate Esters Explained. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Available from: [Link]
-
Brown, R.S. (1985). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. DTIC. Available from: [Link]
-
ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Available from: [Link]
-
Cohen, S. et al. (1962). THE EFFECT OF HIGH TEMPERATURES ON THE STABILITY AND IGNITION PROPERTIES OF COMMERCIAL TRIARYL PHOSPHATE FLUIDS. DTIC. Available from: [Link]
-
Sträter, N., et al. (2001). Mechanism of hydrolysis of phosphate esters by the dimetal center of 5'-nucleotidase based on crystal structures. PubMed. Available from: [Link]
-
Fox, S.W. & Joseph, D. (1965). The catalytic hydrolysis of phosphate ester bonds by thermal polymers of amino acids. PubMed. Available from: [Link]
-
U.S. EPA. (2000). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: [Link]
-
Livingstone, G. (2018). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication. Available from: [Link]
-
Benning, M.M., et al. (2004). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. Biochemistry. Available from: [Link]
-
Wang, Z., et al. (2024). Lanthanum Materials Enable Catalytic Hydrolysis of Phosphate Esters: Implications for Water Treatment and Eutrophication Control. Environmental Science & Technology Letters. Available from: [Link]
-
Rawlings, J., et al. (2009). Phosphate monoester hydrolysis in cyclohexane. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Hay, R.S. & Gorenstein, D.G. (2011). 7.2 The Reaction of Phosphate Esters with Nucleophiles. In Phosphate Protecting Groups. Available from: [Link]
-
Gauto, D.F., et al. (2020). Efficient Catalysis of Phosphate Ester Hydrolysis by Bare Silica. ACS Catalysis. Available from: [Link]
-
Ali, D., et al. (2023). Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry. Available from: [Link]
-
Lee, S.J., et al. (2002). Hydrolysis of Phosphate Esters with Polymer-Supported Catalysts Containing Cyclodextrin Pendant Group. Journal of the Chinese Chemical Society. Available from: [Link]
-
Politzer, P., et al. (2005). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Available from: [Link]
-
Tescione, F. (2014). Development of Metal-based Catalysts for Phosphate Ester Hydrolysis. Queen Mary University of London. Available from: [Link]
-
Kirby, S.D., et al. (2014). Development of organophosphate hydrolase activity in a bacterial homolog of human cholinesterase. Frontiers in Chemistry. Available from: [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Available from: [Link]
-
Raut, R.D., et al. (2012). Study the effect of temperature and substrate concentration on the rate of hydrolysis of 2 ethyl-6-methyl anline phosphate monoester. International Journal of Scientific and Research Publications. Available from: [Link]
-
Khan, M.N. & Khan, A. (2013). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. Available from: [Link]
-
Reddit. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Available from: [Link]
-
Liu, S., et al. (2025). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology. Available from: [Link]
- Brecker, L.R. & Randell, D.R. (1977). Process for preparing mixed phosphate ester compositions. Google Patents.
-
U.S. EPA. (1976). Analysis and Hydrolysis of Commercial Aryl Phosphates. Available from: [Link]
-
Wood, J. (1945). The Rate of Enzymic Hydrolysis of Phosphoric Esters. Biochemical Journal. Available from: [Link]
-
NICNAS. (2018). Butylated triaryl phosphate esters: Human health tier II assessment. Australian Department of Health. Available from: [Link]
-
Zhang, X. & Liu, Q. (2013). Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate. Available from: [Link]
-
Torgs. (n.d.). Butylated Triphenyl Phosphate. Available from: [Link]
-
Lopez, X., et al. (2002). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. The Journal of Physical Chemistry B. Available from: [Link]
-
PubChem. (n.d.). Dibutyl phenyl phosphate. National Center for Biotechnology Information. Available from: [Link]
Sources
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- 2. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 14. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Thermodynamics of Butyl Phenyl Hydrogen Phosphate
The following guide serves as an autonomous, in-depth technical resource on the solubility behavior, thermodynamics, and characterization of Butyl Phenyl Hydrogen Phosphate (BPHP) . It is structured to provide actionable insights for researchers in extraction chemistry, formulation science, and organic synthesis.
Part 1: Chemical Identity & Physicochemical Basis
Butyl phenyl hydrogen phosphate (CAS: 46438-39-5) is an asymmetric organophosphate diester. Unlike symmetric triesters (e.g., tributyl phosphate) often used as bulk solvents, BPHP possesses an acidic proton, rendering its solubility behavior highly dependent on solvent polarity and pH.
Structural Determinants of Solubility
The molecule consists of three distinct functional domains that dictate its interaction with organic solvents:
| Domain | Chemical Nature | Solubility Contribution |
| Butyl Chain ( | Aliphatic / Lipophilic | Promotes solubility in non-polar alkanes (Hexane, Heptane). |
| Phenyl Ring ( | Aromatic / Lipophilic | Facilitates |
| Phosphate Head ( | Polar / Acidic | Critical Driver. Acts as a H-bond donor and acceptor. Leads to dimerization in non-polar solvents. |
-
Acidity (pKa): Estimated at
. The electron-withdrawing phenyl group increases acidity compared to dialkyl phosphates (e.g., HDBP). This makes BPHP susceptible to deprotonation by basic organic solvents (e.g., amines), forming salts with drastically different solubility profiles. -
Dimerization: In non-polar solvents (e.g., dodecane, toluene), BPHP exists primarily as a cyclic dimer held together by strong intermolecular hydrogen bonds between the phosphoryl oxygen (
) and the hydroxyl group ( ).
Predicted Hansen Solubility Parameters (HSP)
To select optimal solvents without extensive trial-and-error, we utilize the Hansen Solubility Parameter vector
-
(Dispersion): High (~17-18 MPa
) due to the phenyl and butyl groups. -
(Polarity): Moderate (~6-8 MPa
) driven by the phosphate ester linkages. -
(Hydrogen Bonding): High (~10-12 MPa
) due to the acidic -OH.
Solvent Selection Rule: Solvents with an HSP distance (
-
Good Solvents: Toluene, Ethanol, Acetone, Chloroform.
-
Poor Solvents: Water (too high
), Perfluoroalkanes (too low ).
Part 2: Solubility Behavior & Solvent Compatibility
The following table summarizes the qualitative solubility profile of BPHP based on the "Like Dissolves Like" principle and structural analogs (e.g., Dibutyl Phosphate, Diphenyl Phosphate).
Table 1: Solubility Profile in Organic Solvents (298.15 K)
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Strong entropy-driven mixing; |
| Chlorinated Solvents | Chloroform, DCM | High | Chloroform acts as a weak H-bond donor to the |
| Alcohols | Ethanol, Methanol | High | Solvent acts as H-bond donor/acceptor. Breaks BPHP dimers to form Solvent-Solute H-bonds. |
| Aliphatic Alkanes | n-Hexane, Cyclohexane | Moderate/High | Soluble due to the butyl chain, but limited by the polarity of the phosphate head. Solubility increases significantly with temperature. |
| Polar Aprotic | Acetone, DMSO | High | Strong dipole interactions. DMSO will likely deprotonate BPHP or form strong H-bonds, preventing dimerization. |
| Water | Water | Sparingly Soluble | Hydrophobic effect of the butyl/phenyl groups overrides the hydrophilic phosphate head. Forms emulsions. |
Part 3: Experimental Protocol for Solubility Determination
For researchers requiring precise thermodynamic data (Mole Fraction
Workflow Diagram
The following diagram outlines the experimental logic for determining the solubility curve.
Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Step-by-Step Methodology
-
Apparatus Setup: Use a double-walled glass vessel connected to a thermostatic water bath (precision
K). Insert a laser source (e.g., He-Ne) and a light intensity meter on opposite sides of the vessel. -
Mixture Preparation: Accurately weigh a specific mass of BPHP (
) and organic solvent ( ) into the vessel. -
Equilibration:
-
Set the temperature below the expected solubility point (mixture is turbid/heterogeneous).
-
Heat the mixture slowly (e.g.,
K/h) while stirring continuously.
-
-
Detection: Monitor the laser intensity. As the last crystal/droplet dissolves, the solution becomes transparent, causing a sharp rise in laser transmission.
-
Data Point: Record this temperature as the saturation temperature (
) for the known mole fraction ( ). -
Iteration: Add more solvent to change
and repeat to generate the full solubility curve (typically 278.15 K to 323.15 K).
Part 4: Thermodynamic Modeling
To translate experimental data into predictive models for process design, fit the data to the Modified Apelblat Equation . This semi-empirical model is robust for phosphate esters.
Modified Apelblat Equation
- : Mole fraction of BPHP.
- : Absolute temperature (K).
- : Empirical parameters representing the non-ideality of the solution.
Interpretation:
-
Parameter B: Related to the enthalpy of solution. A negative
indicates an endothermic process (solubility increases with ). -
Parameter C: Accounts for the temperature dependence of the heat capacity change.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, calculate the standard enthalpy (
-
Enthalpy:
-
Expectation:
(Endothermic). Breaking the solute-solute dimers requires energy.
-
-
Gibbs Energy:
-
Expectation:
. The dissolution is not spontaneous for the pure solid without solvent mixing entropy.
-
-
Entropy:
-
Expectation:
. The disorder increases as the ordered BPHP lattice/dimers break into the solvent.
-
Part 5: Implications for Drug Development & Extraction
Pharmaceutical Impurity Profiling
BPHP often appears as a degradation product of organophosphate flame retardants or plasticizers in pharmaceutical packaging.
-
Extraction Strategy: To remove BPHP from an API (Active Pharmaceutical Ingredient), exploit its acidity. Wash the organic phase (e.g., Ethyl Acetate) with mild aqueous base (
). BPHP will deprotonate, become water-soluble, and partition out of the organic layer, leaving the neutral API behind.
Nuclear Reprocessing (PUREX Context)
In solvent extraction, BPHP mimics the degradation products of TBP (like HDBP).
-
Complexation: The phosphate head strongly chelates metal ions (e.g.,
, ). -
Third Phase Formation: In non-polar solvents (dodecane), metal-BPHP complexes have limited solubility. If the solubility limit is exceeded, a "third phase" (heavy, organic-rich layer) forms, which is dangerous in nuclear processing.
-
Mitigation: Add a "modifier" (e.g., Octanol) to increase the polarity of the solvent phase, increasing the solubility of the BPHP-Metal complex and preventing phase splitting.
References
-
PubChem. Butyl phenyl hydrogen phosphate (Compound). National Library of Medicine. Retrieved from [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1][2] (Contextual citation for HSP values).
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Sources
An In-depth Technical Guide to the Environmental Fate and Degradation of Phenyl Butyl Phosphates
Abstract
Phenyl butyl phosphates (PBPs) represent a class of organophosphate esters (OPEs) widely utilized as flame retardants and plasticizers. Their additive nature facilitates their release into the environment, leading to widespread detection in various matrices, including water, soil, sediment, and biota. This technical guide provides a comprehensive overview of the environmental fate and degradation of PBPs, synthesizing current scientific understanding for researchers, environmental scientists, and drug development professionals. We delve into the primary degradation mechanisms—hydrolysis, photolysis, and biodegradation—elucidating the chemical and biological transformations these compounds undergo. By examining the interplay of environmental factors and providing standardized experimental protocols, this guide aims to equip professionals with the knowledge to assess the environmental persistence, transformation, and potential risks associated with this important class of emerging contaminants.
Introduction to Phenyl Butyl Phosphates
Organophosphate esters (OPEs) have been increasingly used as replacements for banned brominated flame retardants[1]. Phenyl butyl phosphates are a prominent subgroup, characterized by a central phosphate core bonded to both phenyl (aromatic) and butyl (aliphatic) groups via ester linkages. This chemical structure imparts properties that make them effective flame retardants and plasticizers in a vast array of consumer and industrial products, including electronics, textiles, furniture, and building materials[2].
Common examples include:
-
Triphenyl Phosphate (TPhP): An aryl phosphate often used as a flame retardant and plasticizer.
-
Tributyl Phosphate (TBP): An alkyl phosphate used extensively in nuclear fuel reprocessing and as a component of hydraulic fluids[3].
-
tert-Butylphenyl Diphenyl Phosphate (BPDP): A mixed aryl phosphate used in plastics and lubricants[4].
Unlike reactive flame retardants, OPEs are typically used as additives. They are physically mixed into polymers rather than being chemically bound, which leads to their continuous leaching and volatilization into the environment throughout the product lifecycle[5]. This release has resulted in their ubiquitous presence in indoor dust, air, water systems, and even remote ecosystems, raising concerns about their potential effects on wildlife and human health[2][6][7]. Understanding their environmental persistence and degradation pathways is therefore critical for accurate risk assessment and management.
Environmental Release and Distribution
PBPs enter the environment through multiple pathways:
-
Manufacturing and Industrial Processes: Direct discharge from production facilities or industries using OPEs.
-
Product Lifecycle: Leaching from consumer products during use (e.g., from furniture foam, electronics casings) and after disposal in landfills[5].
-
Wastewater: Incomplete removal in conventional wastewater treatment plants (WWTPs) makes them a significant point source of OPEs into aquatic environments[8][9].
Once released, their distribution is governed by their physicochemical properties. With low to moderate water solubility and a tendency to adsorb to organic matter, PBPs are frequently detected in soil, sediment, and sludge[10]. Their semi-volatile nature also allows for atmospheric transport and subsequent deposition in distant locations.
Core Degradation Mechanisms
The environmental persistence of PBPs is determined by their susceptibility to abiotic and biotic degradation processes. The primary mechanisms are hydrolysis, photolysis, and microbial degradation, which often work in concert to break down the parent compound into simpler, and sometimes more mobile, products.
Abiotic Degradation
3.1.1 Hydrolysis
Hydrolysis is a chemical process in which a water molecule cleaves one of the ester bonds (P-O-C), leading to the stepwise removal of the phenyl or butyl groups. This reaction is a primary degradation pathway in aquatic environments.
-
Mechanism: The reaction involves a nucleophilic attack on the phosphorus atom[11]. The rate of hydrolysis is highly dependent on pH and temperature. Generally, hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions[12][13][14]. For example, the hydrolysis half-life of TPhP is reported to be 3 days at pH 9, but 19 days at pH 7[12].
-
Influencing Factors: The chemical structure of the PBP influences its susceptibility. The stability of the leaving group (the alcohol or phenol) is a key determinant. Acid and base catalysis can significantly accelerate hydrolysis rates[13][14][15].
-
Products: Hydrolysis of a triester like TPhP or TBP first yields a diester (e.g., diphenyl phosphate or dibutyl phosphate) and an alcohol/phenol. This diester can then be further hydrolyzed to a monoester and ultimately to inorganic phosphoric acid[13][14].
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Triphenyl Phosphate (TPhP) | 7 | 25 | 19 days | [12] |
| 9 | 25 | 3 days | [12] | |
| 7 | 27 | 30-300 days | [10] | |
| 8.2 | 21 | 7.5 days | [10] | |
| Tributyl Phosphate (TBP) | - | - | Generally stable | [16] |
Table 1: Representative hydrolysis half-lives for phenyl butyl phosphates under various conditions.
3.1.2 Photolysis (Photodegradation)
Photolysis is the degradation of a chemical due to the absorption of light energy, primarily from sunlight in an environmental context.
-
Mechanism:
-
Direct Photolysis: Occurs when the PBP molecule itself absorbs photons of sufficient energy (wavelengths >290 nm for sunlight at the Earth's surface) to break a chemical bond. TPhP is not expected to be susceptible to significant direct photolysis as it does not absorb light in this range[12].
-
Indirect Photolysis: This is often the more dominant pathway. It involves photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), which then attack and degrade the PBP molecule[17]. Advanced Oxidation Processes (AOPs), like UV/H₂O₂ systems, leverage this principle for water treatment[18][19].
-
-
Products: Photodegradation of TPhP has been shown to proceed via the breaking of the P-O-C bond and cleavage of the C-H bond on the benzene ring[18][19]. This can lead to the formation of hydroxylated intermediates.
-
Efficiency: Studies using AOPs demonstrate effective degradation. For TPhP, photodegradation half-lives of 74 minutes (UV/H₂O₂) and 89 minutes (UV/Persulfate) have been reported, with the reactions following first-order kinetics[18][19].
Biotic Degradation (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of PBPs from soil, sediment, and wastewater treatment systems[9].
-
Mechanism: Microorganisms utilize PBPs as a source of carbon, phosphorus, or energy. The key step is enzymatic hydrolysis of the phosphoester bonds by enzymes such as phosphotriesterases and phosphatases[20][21]. Bacteria from genera such as Sphingobium, Providencia, Delftia, and Klebsiella have been identified as capable PBP degraders[3][9][20].
-
Pathways: The degradation typically begins with the hydrolysis of the triester to a diester and then a monoester, similar to chemical hydrolysis[4]. For TBP, biodegradation is accompanied by the release of inorganic phosphate and n-butanol, which is then rapidly consumed[20]. The presence of other carbon sources, like glucose, can sometimes enhance the degradation of OPEs[9].
-
Influencing Factors: Biodegradation rates are highly dependent on environmental conditions:
-
Microbial Community: The presence and adaptation of specific PBP-degrading microbial populations is paramount. Ecosystems with prior exposure to anthropogenic chemicals may exhibit faster degradation[4].
-
Temperature & pH: Optimal degradation of TBP by a mixed microbial culture occurred at 30°C and a pH of 7[22].
-
Nutrient Availability: Phosphorus deficiency in plants has been shown to accelerate the hydrolysis of OPEs, suggesting an adaptive response to utilize them as a P source[23].
-
Oxygen: Degradation can occur under both aerobic and anaerobic conditions, though rates and pathways may differ[12].
-
| Compound | System | Half-life | Reference |
| Triphenyl Phosphate (TPhP) | Aerobic Sludge Culture | 12.8 - 30.1 hours | [9] |
| Tris(2-butoxyethyl) phosphate (TBEP) | Aerobic Sludge Culture | 49.5 - 63 hours | [9] |
| Tributyl Phosphate (TBP) | Aerobic Sludge Culture | 77 - 99 hours | [9] |
| Triphenyl Phosphate (TPhP) | Aerobic Loamy Sand | 37 days | [12] |
Table 2: Biodegradation half-lives for selected OPEs in different environmental systems.
Transformation Pathways and Products
The degradation of PBPs results in a series of transformation products (TPs). Identifying these TPs is essential, as they may have different toxicity, mobility, and persistence characteristics compared to the parent compound. The primary pathway for both abiotic and biotic degradation is the sequential hydrolysis of the ester bonds.
For a generic phenyl butyl phosphate, the degradation proceeds as follows: Triester → Diester + Alcohol/Phenol → Monoester + Alcohol/Phenol → Orthophosphoric Acid
In addition to simple hydrolysis, other reactions like hydroxylation of the aromatic rings or alkyl chains can occur, particularly during photolytic and certain microbial processes[9][23]. For example, studies have identified hydroxylated metabolites of TPhP in plants[23].
Sources
- 1. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triphenyl phosphate, an endocrine disruptor for species in the environment | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. scilit.com [scilit.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. env.go.jp [env.go.jp]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. The Chemistry of Tributyl Phosphate: A Review - UNT Digital Library [digital.library.unt.edu]
- 14. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biodegradation of tributyl phosphate, an organosphate triester, by aerobic granular biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tecnoscientifica.com [tecnoscientifica.com]
- 22. The effect of growth conditions on the biodegradation of tributyl phosphate and potential for the remediation of acid mine drainage waters by a naturally-occurring mixed microbial culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Butyl Phenyl Hydrogen Phosphate
Abstract & Scope
This protocol details the synthesis of butyl phenyl hydrogen phosphate (CAS 46438-39-5), a mixed phosphate diester, starting from phosphorus oxychloride (
This guide is designed for medicinal chemists and process engineers requiring high-purity mixed phosphates as intermediates for prodrug scaffolds, flame retardant mechanistic studies, or transition state analogs.
Reaction Design & Mechanistic Logic
The synthesis relies on the differing electrophilicity of phosphorus(V) centers as electronegative ligands are replaced by ester groups. The reaction proceeds via an
The "Reactivity Ladder" Strategy
To ensure selectivity, we exploit the nucleophilicity difference between phenol and
-
Step 1 (Aryl Addition): Phenol is reacted first. The resulting phenyl phosphorodichloridate is relatively stable and less prone to disproportionation than alkyl dichloridates.
-
Step 2 (Alkyl Addition):
-Butanol is added second under kinetic control. The steric bulk and electronic donation of the phenyl group slightly deactivate the phosphorus center, allowing for controlled mono-substitution of the second chloride. -
Step 3 (Hydrolysis): The final chloride is displaced by water. This step must be mild to hydrolyze the P-Cl bond without cleaving the P-O-Butyl ester (which is acid-sensitive).
Reaction Scheme
The pathway involves three distinct chemical species, monitored via
Figure 1: Sequential substitution pathway for asymmetric phosphate synthesis.
Safety & Handling (Critical)
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts violently with water to release and phosphoric acid. Handle only in a fume hood with dry glassware. -
Exotherm Control: Both substitution steps are exothermic. Failure to control temperature (< 5°C) will lead to tri-ester byproducts (tributyl phosphate or diphenyl butyl phosphate) and run-away
generation. -
Gas Evolution: If not using an amine base (scavenger),
gas will evolve. This protocol uses triethylamine ( ) to sequester as a solid salt, preventing acid-catalyzed ester cleavage.
Detailed Experimental Protocol
Materials
-
Phosphorus oxychloride (
): 1.0 equiv (Freshly distilled recommended) -
Phenol: 1.0 equiv
- -Butanol: 1.0 equiv
-
Triethylamine (
): 2.0 equiv (Dried over KOH) -
Dichloromethane (DCM) or Toluene: Anhydrous solvent (0.2 M concentration)
-
Sodium Bicarbonate (
): Sat. aq. solution
Phase 1: Synthesis of Phenyl Phosphorodichloridate
Note: This intermediate is commercially available (CAS 770-12-7). If purchasing, skip to Phase 2.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Charge: Add
(10.0 mmol) and anhydrous DCM (25 mL). Cool to -5°C using an ice/salt bath. -
Addition: Mix Phenol (10.0 mmol) and
(10.0 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.-
Process Control: Maintain internal temperature < 0°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Checkpoint:
NMR should show a major singlet at ~ +3.0 ppm (vs ).
-
Phase 2: Asymmetric Mono-Alkylation
-
Cooling: Re-cool the reaction mixture (containing phenyl phosphorodichloridate) to 0°C .
-
Addition: Mix
-Butanol (10.0 mmol) and (10.0 mmol) in DCM (10 mL). Add dropwise very slowly over 45 minutes.-
Critical: Rapid addition here causes "double-alkylation," forming the neutral triester.
-
-
Reaction: Stir at 0-5°C for 2 hours. Do not heat.
-
Checkpoint:
NMR should show conversion to the chloridate species at ~ -4.0 to -6.0 ppm .
-
Phase 3: Hydrolysis & Workup
-
Quench: Pour the cold reaction mixture into ice-cold water (50 mL) containing
(1.5 equiv). Stir vigorously for 30 minutes. The goal is to hydrolyze the P-Cl bond to P-OH without hydrolyzing the esters. -
Separation: Separate the organic layer (DCM).
-
Note: At high pH, the product exists as the salt
, which is water-soluble. At neutral/low pH, it partitions into organics.
-
-
Purification Strategy (Acid/Base Wash):
-
Step A: Extract the organic layer with sat.
(2 x 30 mL). The product moves to the Aqueous Phase as the sodium salt. Impurities (triesters, unreacted phenol) remain in the DCM. -
Step B: Discard the DCM layer.
-
Step C: Acidify the aqueous phase carefully with 1M
to pH ~2. -
Step D: Extract the cloudy aqueous phase with fresh DCM (3 x 30 mL).
-
-
Drying: Dry combined organics over
, filter, and concentrate under vacuum (< 40°C).
Self-Validating Purification Workflow
The following flowchart illustrates the logic for isolating the pure diester from potential mono- and tri-ester byproducts.
Figure 2: Acid-Base extraction strategy for purification of phosphate diesters.
Characterization Data
Expected Analytical Parameters
| Parameter | Value / Range | Notes |
| Appearance | Colorless to pale yellow oil | Viscous liquid |
| Singlet (decoupled). Reference | ||
| Phenyl ring protons | ||
| Butyl chain. | ||
| Mass Spec (ESI-) | m/z 229 | Negative mode is preferred for acidic phosphates. |
Stability Note
The "Hydrogen Phosphate" (diester acid) is stable at room temperature but can slowly hydrolyze to mono-esters if stored in water or strong acid. Store as the neat oil at 4°C or convert to a stable salt (e.g., cyclohexylammonium salt) for long-term archiving.
Troubleshooting
Issue: Low Yield / Presence of Tributyl Phosphate
-
Cause: Temperature during Step 2 was too high, or addition of butanol was too fast.
-
Fix: Ensure Step 2 is kept strictly at 0°C. Use a syringe pump for butanol addition.
Issue: Product is water-soluble / Low recovery
-
Cause: The aqueous phase was not acidified enough during the workup (Step 3C). Phosphate diesters have pKa
1.5 - 2.0. -
Fix: Ensure pH is < 2.0 before the final DCM extraction. Saturating the aqueous phase with NaCl (salting out) can also improve recovery.
References
-
Vertex AI Search. (2025). Synthesis of mixed phosphate ester compositions. Retrieved from 1
-
Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved from 2
-
National Institute of Standards and Technology (NIST). (2018). P-sec-butyl phenyl phosphate IR Spectrum. Retrieved from 3
-
PubChem. (2025).[4] Bis(2,4-ditert-butylphenyl) hydrogen phosphate Compound Summary. Retrieved from 4[4]
-
Ataman Chemicals. (2025). Phenyl Butyl Phosphate Product Information. Retrieved from
Sources
- 1. US4034023A - Process for preparing mixed phosphate ester compositions - Google Patents [patents.google.com]
- 2. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 3. P-sec-butyl phenyl phosphate [webbook.nist.gov]
- 4. Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Note: Butyl Phenyl Hydrogen Phosphate (BPHP) as a High-Performance Flame Retardant Additive
Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Device Engineers. Application Context: Halogen-free flame retardancy for engineering plastics, medical device housings, and cleanroom infrastructure.
Executive Summary & Mechanistic Rationale
The transition away from halogenated flame retardants due to environmental and toxicological concerns has accelerated the adoption of organophosphorus alternatives . Butyl phenyl hydrogen phosphate (BPHP) , a monosubstituted phosphate ester (CAS: 2528-36-1 / related mono-esters), serves as a highly efficient, dual-action additive. It functions simultaneously as a plasticizer—improving polymer processability—and a robust flame retardant.
For professionals in drug development and medical device engineering, BPHP is particularly valuable when formulating polymer housings for analytical instruments or pharmaceutical packaging. It provides critical fire safety without the risk of dioxin generation during thermal degradation, ensuring compliance with stringent environmental and safety regulations 1.
The Causality of the Dual-Phase Mechanism
BPHP operates through a synergistic two-phase mechanism:
-
Gas Phase (Radical Scavenging): Upon thermal activation, BPHP volatilizes and decomposes to release PO· radicals. These radicals actively scavenge highly reactive H· and OH· radicals in the flame zone, effectively quenching the exothermic combustion chain reaction.
-
Condensed Phase (Char Promotion): The hydrogen phosphate group acts as a potent acid catalyst during polymer degradation. It promotes rapid crosslinking and the formation of a dense, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying virgin polymer from heat and blocking the diffusion of oxygen and combustible volatiles 2.
Fig 1. Dual-phase flame retardancy mechanism of BPHP in polymeric matrices.
Experimental Protocol: Matrix Integration & Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . By pairing static ignition testing (UL-94/LOI) with dynamic combustion analysis (Cone Calorimetry), researchers can definitively isolate the gas-phase efficiency from the condensed-phase barrier effects.
Materials Preparation
-
Base Matrix: Bisphenol-A (BPA) epoxy resin (Standard equivalent weight ~185-192 g/eq).
-
Curing Agent: Diethylenetriamine (DETA).
-
Additive: Butyl phenyl hydrogen phosphate (BPHP, >98% purity).
Step-by-Step Formulation Workflow
-
Matrix Dehydration & Viscosity Matching:
-
Action: Pre-heat the BPA epoxy resin to 60°C in a convection oven for 30 minutes.
-
Causality: BPHP is a viscous liquid. Heating the base resin lowers its viscosity, preventing localized phase separation and ensuring an isotropic distribution of the flame retardant. Uneven distribution leads to catastrophic failure during localized ignition tests (like UL-94).
-
-
BPHP Incorporation:
-
Action: Gradually add BPHP to the pre-heated resin to achieve target mass fractions (e.g., 10 wt%, 20 wt%, 30 wt%).
-
-
High-Shear Mixing:
-
Action: Homogenize the mixture using a high-shear mechanical stirrer at 1500 RPM for 15 minutes.
-
-
Vacuum Degassing (Critical Step):
-
Action: Transfer the mixture to a vacuum desiccator and hold at -0.1 MPa for 15 minutes until no micro-bubbles reach the surface.
-
Causality: Micro-bubbles act as oxygen reservoirs and structural defect points. During combustion, these voids prematurely rupture the protective char layer, leading to false-negative results in flammability testing.
-
-
Curing Agent Addition & Casting:
-
Action: Cool the mixture to 40°C. Add DETA at a stoichiometric ratio. Mix gently for 3 minutes to avoid re-introducing air, then pour into PTFE molds.
-
-
Stepwise Thermal Curing:
-
Action: Cure at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours.
-
Causality: A stepwise curing profile prevents exothermic runaway. Rapid exotherms can volatilize the BPHP additive before it is permanently locked into the crosslinked polymer network, artificially lowering the final phosphorus content.
-
Fig 2. Experimental workflow for BPHP-polymer composite formulation and testing.
Flammability Validation & Data Presentation
To validate the efficacy of the BPHP-modified matrix, subject the cured samples to three standard fire performance assays:
-
Limiting Oxygen Index (LOI)[ASTM D2863]: Determines the minimum oxygen concentration required to sustain flaming combustion.
-
UL-94 Vertical Burn Test [ASTM D3801]: Evaluates the material's ability to self-extinguish and resist flaming drips.
-
Cone Calorimetry [ISO 5660-1]: Conducted at a heat flux of 50 kW/m² to measure dynamic properties like Peak Heat Release Rate (pHRR) and Total Heat Release (THR).
Quantitative Performance Metrics
The following table summarizes expected benchmark data for BPA epoxy resins modified with organophosphorus additives like BPHP, demonstrating the dose-dependent enhancement of fire safety 2.
| BPHP Loading (wt%) | LOI (%) | UL-94 Rating | Peak HRR (kW/m²) | Total Heat Release (MJ/m²) | Char Yield at 600°C (%) |
| 0 wt% (Control) | 21.0 | No Rating (Fail) | 850 | 95.0 | 12.5 |
| 10 wt% | 25.5 | V-2 | 620 | 78.5 | 18.2 |
| 20 wt% | 28.0 | V-1 | 450 | 60.0 | 25.4 |
| 30 wt% | 31.5 | V-0 | 280 | 42.0 | 33.1 |
Troubleshooting via Self-Validation
If Cone Calorimetry shows a significant drop in pHRR (indicating good char formation), but the UL-94 test yields a V-2 rating (indicating ignition of the cotton indicator via flaming drips), the system has identified a formulation imbalance. Causality: The plasticizing effect of the butyl group in BPHP has lowered the melt viscosity of the polymer too much during combustion.
-
Optimization: Rather than blindly increasing BPHP loading, the researcher should introduce a synergistic anti-dripping agent (e.g., 0.5 wt% PTFE nanoparticles) or increase the crosslink density of the base resin.
References
- Source: atamanchemicals.
- Source: mdpi.
- Source: nih.
Sources
Application Notes and Protocols for Butyl Phenyl Phosphate Esters in High-Performance Hydraulic Fluids
Abstract: This document provides a comprehensive technical guide for researchers and formulation scientists on the application of butyl phenyl phosphate esters in fire-resistant hydraulic fluid formulations. It moves beyond a simple recitation of facts to explain the fundamental chemical principles, structure-property relationships, and critical performance evaluation protocols that govern their use. Detailed, field-proven methodologies are presented alongside an analysis of the causality behind experimental choices, ensuring a robust and self-validating approach to formulation and testing.
Introduction: The Critical Role of Phosphate Esters in Fire-Resistant Hydraulics
In high-risk environments such as aviation, power generation, and heavy industry, the operational demands on hydraulic fluids extend beyond simple power transmission. Fire resistance is paramount. Phosphate esters have long been the synthetic fluid of choice for these applications due to their inherent fire-resistant properties, excellent thermal stability, and superior boundary lubrication capabilities.[1][2][3] Unlike mineral oils, which can readily combust upon leaking onto a hot surface, phosphate esters self-extinguish, significantly mitigating fire hazards.[3][4]
This guide focuses specifically on alkyl-aryl phosphate esters, a versatile class that combines the distinct advantages of both aliphatic (butyl) and aromatic (phenyl) groups. By strategically blending compounds such as dibutyl phenyl phosphate, butyl diphenyl phosphate, and various butylated triphenyl phosphates, formulators can precisely tailor fluid properties to meet stringent performance specifications for applications ranging from aircraft hydraulic systems to steam turbine electrohydraulic controls.[5][6][7][8]
Section 1: Chemical Principles and Structure-Property Relationships
The performance of a phosphate ester hydraulic fluid is intrinsically linked to its molecular structure. The central phosphate group provides the foundation for fire resistance and lubricity, while the attached organic groups (esters) dictate physical and chemical properties.
-
Alkyl (Butyl) Groups: Contribute to a lower pour point and better low-temperature viscosity, enhancing fluid performance in a wide range of operating temperatures.[1] However, purely alkyl phosphates (like tributyl phosphate) may have lower thermal stability compared to their aryl counterparts.[2]
-
Aryl (Phenyl) Groups: Impart excellent thermal and oxidative stability, which is critical for long fluid life at high operating temperatures.[2] Triaryl phosphates are the cornerstone of many high-temperature applications.[3]
-
Mixed Alkyl-Aryl Esters: Offer a synergistic balance of properties. Butyl phenyl phosphates merge the low-temperature fluidity of alkyl esters with the high-temperature stability of aryl esters, creating a versatile base stock for demanding applications.[5][7]
Diagram: Structure-Property Contributions in Butyl Phenyl Phosphates
The following diagram illustrates how different molecular components influence the key performance characteristics of the fluid.
Caption: Molecular components and their influence on fluid properties.
Table 1: Comparative Properties of Hydraulic Fluid Base Stocks
| Property | Butyl Phenyl Phosphate Ester Blends | Mineral Oil (Group II) | Polyalphaolefin (PAO) |
| Fire Resistance | Excellent, Self-Extinguishing[3] | Poor, Flammable | Poor, Flammable |
| Thermal Stability | Very Good to Excellent[2] | Fair | Very Good |
| Oxidative Stability | Excellent (when inhibited)[1] | Good | Excellent |
| Viscosity Index (VI) | Low to Moderate (often requires VI improvers)[1] | High | Very High |
| Boundary Lubrication | Excellent[3] | Good | Fair (requires additives) |
| Hydrolytic Stability | Fair (a critical maintenance parameter)[1][2] | Excellent | Excellent |
| Material Compatibility | Poor with many common elastomers[2] | Good | Good |
| Relative Cost | High[1] | Low | Moderate to High |
Section 2: Formulation Principles
A finished hydraulic fluid is a complex mixture. The butyl phenyl phosphate base stock provides the core performance, but a carefully selected additive package is essential to meet operational requirements.
Typical Formulation Components:
-
Base Stock: A blend of different phosphate esters (e.g., 55-65% tri(n-butyl)phosphate, 8-12% tri(iso-propylphenyl) phosphate, 8-12% tri(isobutyl) phosphate) to achieve the desired balance of properties.[5]
-
Viscosity Index (VI) Improvers: Polymers added to reduce the change in viscosity with temperature. This is crucial for consistent performance from system start-up to peak operation.
-
Acid Scavengers: Epoxides or other specialized chemicals that neutralize acidic compounds formed during fluid degradation (hydrolysis), thereby protecting system components from corrosion and slowing further fluid breakdown.[5]
-
Corrosion Inhibitors: Protect metallic components from rust and corrosion, especially from yellow metals like copper.[5]
-
Anti-Foam Agents: Prevent the formation of stable foam, ensuring the fluid remains incompressible for efficient power transmission.
-
Anti-Erosion Agents: Perfluoroalkylsulfonic acid salts are sometimes included to prevent electrokinetic erosion of servo valves in high-pressure systems.[3][5]
Section 3: Critical Performance Evaluation Protocols
Validating a hydraulic fluid formulation requires a suite of standardized tests. The following protocols are essential for characterizing butyl phenyl phosphate-based fluids. The rationale behind each test's importance is explained, providing a self-validating framework for development.
Protocol 3.1: Hydrolytic Stability Assessment (ASTM D2619)
Causality & Rationale: This is arguably the most critical test for phosphate esters. These fluids are susceptible to hydrolysis, a chemical reaction with water that breaks the ester linkage, forming phosphoric acid and alcohols.[2][9] The resulting acidic byproducts are corrosive to system components and act as a catalyst, accelerating further fluid degradation.[9] The ASTM D2619 method is a controlled way to measure a fluid's resistance to this breakdown in the presence of water and a copper catalyst, simulating conditions in a hydraulic system.[9][10]
Methodology Workflow:
Caption: Workflow for the ASTM D2619 Hydrolytic Stability Test.
Step-by-Step Protocol:
-
Apparatus: Pressure-resistant beverage bottles, oven capable of maintaining 93 ± 1°C, polishing materials for copper strips, analytical balance.
-
Preparation: a. Polish a 12.7 by 76 mm copper strip until clean. Weigh it to the nearest 0.1 mg. b. Add 75 g of the sample hydraulic fluid, 25 g of distilled water, and the polished copper strip to the pressure bottle.
-
Procedure: a. Tightly cap the bottle and place it in a rotating apparatus inside the oven. b. Rotate the bottle axially at 5 rpm for 48 hours at 93°C.
-
Analysis: a. After 48 hours, remove the bottle, cool it, and carefully separate the oil and water layers. b. Water Layer: Titrate the water layer to determine its acidity (mg KOH). c. Oil Layer: Measure the kinematic viscosity at 40°C (per ASTM D445) and compare it to the original fluid's viscosity. d. Copper Strip: Chemically clean and dry the copper strip and re-weigh it to determine the weight change due to corrosion.
-
Interpretation: A superior fluid will exhibit a low acid number in the water layer, minimal change in viscosity, and negligible weight change or discoloration of the copper strip. These results directly correlate to a longer potential service life in wet or humid conditions.[10]
Protocol 3.2: Fluid Lubricity and Anti-Wear Properties (ASTM D4172)
Causality & Rationale: The primary function of a hydraulic fluid, beyond power transmission, is lubrication. Phosphate esters are known for their excellent boundary lubrication properties, which form a protective chemical film on metal surfaces to prevent wear under high loads.[1][3] The Four-Ball Wear Test (ASTM D4172) quantifies this ability by measuring the size of the wear scar produced on steel balls under controlled conditions of load, temperature, and time.
Step-by-Step Protocol:
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure: a. Three steel balls are clamped together in a test cup, and a fourth ball is pressed into the cavity formed by the three. b. The test fluid is added to the cup, covering the three lower balls. c. A specified load (e.g., 40 kgf) is applied, and the top ball is rotated at a set speed (e.g., 1200 rpm) for a specific duration (e.g., 60 min) at a controlled temperature (e.g., 75°C).
-
Analysis: After the test, the three lower balls are cleaned, and the diameter of the circular wear scars is measured under a microscope.
-
Interpretation: A smaller average wear scar diameter indicates superior anti-wear performance. This is crucial for protecting pumps, valves, and actuators, thereby extending component life.
Table 2: Summary of Essential Test Protocols for Butyl Phenyl Phosphate Fluids
| Performance Attribute | ASTM Standard | Test Purpose and Significance |
| Fire Resistance | ASTM E659 | Autoignition Temperature: Determines the minimum temperature at which the fluid will ignite without an external flame. Critical for safety in high-temperature environments.[4] |
| Viscosity | ASTM D445 | Kinematic Viscosity: Measures the fluid's resistance to flow at standard temperatures (40°C and 100°C). Fundamental for system efficiency.[10] |
| Low-Temp Viscosity | ASTM D2983 | Low-Temperature Performance: Ensures the fluid can flow adequately at cold start-up, preventing pump cavitation and sluggish operation.[11] |
| Acid Number | ASTM D664 / D974 | Fluid Degradation: Measures the concentration of acidic byproducts. A key parameter for in-service fluid condition monitoring to prevent corrosion.[10] |
| Contamination | ASTM D4898 | Insoluble Contamination: Quantifies solid contaminants by gravimetric analysis. High cleanliness is vital for the reliability of servo valves and other precision components.[12] |
| Air Release | ASTM D3427 | Incompressibility: Measures the ability of the fluid to separate entrained air, which is essential for maintaining system stiffness and efficiency.[10] |
| Material Compatibility | ASTM D471 | Effect on Elastomers: Evaluates the effect of the fluid on elastomeric seals by measuring changes in volume, hardness, and tensile strength. Essential due to the aggressive nature of phosphate esters.[2] |
Section 4: In-Service Fluid Maintenance and Condition Monitoring
The longevity and reliability of a hydraulic system using phosphate ester fluids are critically dependent on rigorous fluid maintenance.[1][3] Due to their cost and chemical nature, a "fill-for-life" approach is not viable. A proactive condition-monitoring program is essential.
Key Monitoring Parameters:
-
Water Content: Should be kept below 300-500 ppm to minimize hydrolysis.
-
Acid Number (AN): A rising AN is a direct indicator of fluid degradation. Action is typically required when the AN increases by a set amount over the new fluid value.
-
Cleanliness Level (ISO 4406): Particulate contamination must be tightly controlled to prevent abrasive wear and valve stiction.
Maintenance Workflow:
Caption: Decision workflow for in-service fluid condition monitoring.
Section 5: Health and Environmental Considerations
While highly effective, butyl phenyl phosphates are synthetic chemicals that require proper handling. Some butylated triaryl phosphate esters have been studied for potential health effects.[13][14] Furthermore, their biodegradability can be limited, particularly for the triaryl variants.[2] Users must consult the Safety Data Sheet (SDS) for specific handling precautions, personal protective equipment (PPE) requirements, and disposal procedures to minimize environmental impact. The degradation products, such as various phenols, may also have their own toxicological profiles.[15]
References
-
Phosphate Ester Fluids - Benefits and Limitations. (n.d.). Machinery Lubrication. Retrieved from [Link]
-
SkyGeek. (2023, August 24). SkyGeek's Guide to the Industrial Uses of Phosphate Ester Fluids. Retrieved from [Link]
-
Fitch, J. (n.d.). Phosphate Ester Hydraulic Fluid Condition-Monitoring. Machinery Lubrication. Retrieved from [Link]
-
ASTM International. (2022). Standard Practice for Determining the Effect of Fluid Selection on Hydraulic System or Component Efficiency (ASTM D7721-17). Retrieved from [Link]
-
Savant Labs. (n.d.). Understanding Hydraulic Fluids. Retrieved from [Link]
-
ASTM International. (2010). Standard Test Method for Insoluble Contamination of Hydraulic Fluids by Gravimetric Analysis (ASTM D4898-90(2010)). Retrieved from [Link]
-
Intertek Inform. (2018). ASTM D 7752 : 2018 Standard Practice for Evaluating Compatibility of Mixtures of Hydraulic Fluids. Retrieved from [Link]
-
STLE. (n.d.). Introducing a Hydrolytically Stable, Low Toxicity Fire-Resistant Hydraulic Fluid for Power Stations. Retrieved from [Link]
-
Zhengzhou Chorus Lubricant Additive Co., Ltd. (2023, May 25). Hydrolytic Stability of Lubricant. Retrieved from [Link]
-
Quaker Houghton. (2020, April 23). Fire Resistant Hydraulic Fluids - Phosphate Ester (HFD-R) vs Polyol Esters (HFD-U). Retrieved from [Link]
-
Luchsinger, J. (2023, July 26). Autoignition of Phosphate Ester-Based Aviation Hydraulic Fluids. Caltech Undergraduate Research Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2,4-ditert-butylphenyl) hydrogen phosphate. PubChem Compound Database. Retrieved from [Link]
- Deetman, A. A. (2006). Phosphate ester hydraulic fluid. European Patent Office. (EP 1904599 B1).
-
Ataman Kimya. (n.d.). Butylated Triphenyl Phosphate. Retrieved from [Link]
-
NICNAS. (2018, June 29). Butylated triaryl phosphate esters: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN101506327A - High performance phosphate ester hydraulic fluid.
- Google Patents. (n.d.). US6703355B2 - Method for lubricating high pressure hydraulic system using phosphate ester hydraulic fluid.
-
Latendresse, J. R., et al. (2001). Pathologic effects of butylated triphenyl phosphate-based hydraulic fluid and tricresyl phosphate on the adrenal gland, ovary, and testis in the Fischer-344 rat. Toxicologic Pathology, 29(6), 629-639. Retrieved from [Link]
-
Zhan, X., et al. (2024, February 19). Tris (2,4-Di-Tert-Butylphenyl) Phosphate is the Key Toxicant in Polyvinyl Chloride Microplastics to Wheat Roots. SSRN. Retrieved from [Link]
-
Li, Y., et al. (2024). Acute exposure to tris(2,4-di-tert-butylphenyl)phosphate elicits cardiotoxicity in zebrafish (Danio rerio) larvae via inducing ferroptosis. Journal of Hazardous Materials, 471, 134389. Retrieved from [Link]
-
World Health Organization. (1991). Tri-n-butyl phosphate. (Environmental Health Criteria 112). Retrieved from [Link]
-
Environment Agency. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. Retrieved from [Link]
-
ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. Retrieved from [Link]
-
ATSDR. (1997). Toxicological Profile for Hydraulic Fluids. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Osman, H., et al. (2021). Spectral, structural, stability characteristics and frontier molecular orbitals of tri-n-butyl phosphate (TBP) and its degradation products: DFT calculations. Journal of Molecular Structure, 1224, 129033. Retrieved from [Link]
-
ResearchGate. (n.d.). Tri(2,4-di- t -butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment. Retrieved from [Link]
Sources
- 1. Phosphate Ester Fluids - Benefits and Limitations [machinerylubrication.com]
- 2. skygeek.com [skygeek.com]
- 3. Phosphate Ester Hydraulic Fluid Condition-Monitoring [machinerylubrication.com]
- 4. curj.caltech.edu [curj.caltech.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101506327A - High performance phosphate ester hydraulic fluid - Google Patents [patents.google.com]
- 7. US6703355B2 - Method for lubricating high pressure hydraulic system using phosphate ester hydraulic fluid - Google Patents [patents.google.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. cnlubricantadditive.com [cnlubricantadditive.com]
- 10. Understanding Hydraulic Fluids - Savant Labs [savantlab.com]
- 11. ASTM D2983 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Pathologic effects of butylated triphenyl phosphate-based hydraulic fluid and tricresyl phosphate on the adrenal gland, ovary, and testis in the Fischer-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]
Application Note: Solvent Extraction of Heavy Metals Using Butyl Phenyl Hydrogen Phosphate (BPHP)
Target Audience: Researchers, Analytical Scientists, and Hydrometallurgical Engineers Focus: Mechanistic principles, thermodynamic causality, and self-validating experimental protocols for heavy metal recovery.
Mechanistic Principles of BPHP Extraction
Butyl phenyl hydrogen phosphate (BPHP) is an advanced organophosphorus compound utilized for the selective solvent extraction of heavy metals. Structurally, BPHP integrates a phosphate group with a phenyl ring and a butyl chain, offering an optimal balance of aromatic stability and aliphatic lipophilicity. In solvent extraction, organophosphorus compounds like BPHP act as powerful cation exchange reagents, exhibiting high extraction efficiencies for heavy metals such as Cu²⁺, Pb²⁺, Co²⁺, and Ni²⁺[1].
When dissolved in non-polar aliphatic or aromatic diluents, BPHP molecules predominantly associate via intermolecular hydrogen bonding to form stable dimers, denoted as (HA)₂[2]. The extraction of a divalent heavy metal cation (M²⁺) from an aqueous feed into the organic phase is driven by a pH-dependent interfacial coordination mechanism[3]. The metal cation displaces the acidic protons of the BPHP dimers, forming a neutral, lipophilic metal-organic complex:
M²⁺(aq) + 2(HA)₂(org) ⇌ M(HA₂)₂(org) + 2H⁺(aq)
Because the forward reaction releases protons into the aqueous phase, the extraction efficiency is highly sensitive to the aqueous pH[3]. This thermodynamic property enables a "pH-swing" process: metal loading is favored at a higher pH, while metal stripping (recovery) is achieved by contacting the loaded organic phase with a highly acidic aqueous solution[3].
Fig 1. Cation exchange mechanism of heavy metals with BPHP dimers at the phase interface.
Experimental Design and Causality
A robust solvent extraction protocol requires a self-validating system to ensure reproducibility, high yield, and accurate mass transfer tracking.
-
Diluent Selection: The choice of diluent (e.g., n-heptane or xylene) is critical. It must possess low polarity to promote BPHP dimerization and a sufficiently low specific gravity to ensure rapid phase disengagement from water without forming stable emulsions[2].
-
pH Causality and Buffering: As the extraction proceeds, the release of H⁺ lowers the aqueous pH, which can thermodynamically stall the forward reaction. Continuous pH monitoring and the addition of a mild alkaline buffer are required to maintain the optimal extraction pH[3].
-
Self-Validation via Mass Balance: The system validates itself through dual-phase analysis. The moles of metal depleted from the aqueous raffinate must equal the moles of metal stripped from the loaded organic phase. Any discrepancy immediately indicates that material is lost to emulsion layers (crud formation) or precipitation.
Quantitative Data: Extraction Parameters
The affinity of BPHP for specific metals is benchmarked by the pH_1/2 value (the pH at which 50% of the metal is extracted into the organic phase). Lower pH_1/2 values indicate stronger metal-extractant affinity, allowing for the selective separation of metals by carefully controlling the aqueous pH gradient[3].
| Target Metal Cation | Optimal Extraction pH | Stripping Agent | Typical pH_1/2 | Expected Extraction Efficiency |
| Pb²⁺ | 2.5 - 3.5 | 1.0 M HNO₃ | 1.9 | >99% |
| Cu²⁺ | 3.5 - 4.5 | 1.0 M H₂SO₄ | 2.8 | >98% |
| Co²⁺ | 4.5 - 5.5 | 0.5 M H₂SO₄ | 3.9 | ~95% |
| Ni²⁺ | 5.0 - 6.0 | 0.5 M H₂SO₄ | 4.5 | ~90% |
Data Note: Parameters are representative of 0.1 M organophosphorus extractants in aliphatic diluents at 25°C[1][2][3].
Fig 2. Continuous solvent extraction and stripping workflow for heavy metal recovery using BPHP.
Step-by-Step Methodology: BPHP Extraction Protocol
This protocol outlines a bench-scale, self-validating workflow for the extraction and recovery of Cu²⁺ from synthetic wastewater.
Phase 1: Reagent and Feed Preparation
-
Organic Phase Formulation: Dissolve BPHP in n-heptane to yield a 0.1 M solution.
-
Causality: n-Heptane provides the optimal viscosity and density differential relative to water, minimizing emulsion formation and accelerating phase separation.
-
-
Aqueous Feed Conditioning: Prepare a 0.01 M CuSO₄ solution in deionized water. Adjust the initial pH to 4.0 using 0.1 M NaOH or 0.1 M H₂SO₄.
Phase 2: Solvent Extraction (Metal Loading)
-
Phase Contacting: In a jacketed separatory funnel, combine the organic and aqueous phases at an Aqueous-to-Organic (A:O) volumetric ratio of 1:1.
-
Agitation: Mix vigorously at 300 rpm for 15 minutes at a constant temperature of 25°C.
-
Causality: A 15-minute contact time ensures the system overcomes mass transfer resistance at the liquid-liquid interface, reaching thermodynamic equilibrium.
-
-
Phase Disengagement: Cease agitation and allow the mixture to settle for 10 minutes until two distinct, transparent phases form.
-
System Validation (pH & Mass Balance): Separate the phases. Measure the pH of the aqueous raffinate; a drop in pH validates that cation exchange has occurred. Quantify the Cu²⁺ concentration in the raffinate using Atomic Absorption Spectroscopy (AAS). The calculated metal deficit confirms the organic loading capacity.
Phase 3: Stripping (Metal Recovery & Extractant Regeneration)
-
Stripping Contact: Transfer the loaded organic phase to a clean reaction vessel. Add an equal volume of 1.0 M H₂SO₄ (A:O = 1:1).
-
Reversal Agitation: Mix vigorously for 10 minutes.
-
Causality: The high concentration of protons in the stripping solution reverses the thermodynamic equilibrium, driving the Cu²⁺ back into the aqueous phase and re-protonating the BPHP dimers.
-
-
Final Recovery: Allow 10 minutes for phase separation. Collect the heavy-metal-rich aqueous strip liquor for downstream processing (e.g., electrowinning). The regenerated BPHP organic phase is now ready to be recycled into Phase 1.
References
- Source: atamanchemicals.
- Source: mdpi.
- Source: researchgate.
- Source: rsc.
Sources
Application Note: Synthesis and Tribological Evaluation of Phosphate Diester Lubricant Additives
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: R&D Scientists, Tribologists, and Formulation Engineers
Executive Summary
The transition toward low-SAPS (Sulfated Ash, Phosphorus, and Sulfur) engine oils has accelerated the phase-out of traditional zinc dialkyldithiophosphate (ZDDP) additives. Phosphate diesters, particularly when engineered into phosphonium-phosphate ionic liquids (ILs), have emerged as superior, ashless anti-wear (AW) and extreme-pressure (EP) additives. This application note details the causality-driven synthesis of bis(2-ethylhexyl) phosphate (DEHP) via a halogen-free route, its conversion into an oil-miscible ionic liquid, and the underlying tribochemical mechanisms that govern its performance.
Mechanistic Paradigm: Tribofilm Formation
Phosphate diesters operate via a self-validating tribochemical pathway. Unlike physisorbed friction modifiers, phosphate diesters chemically react with the substrate under the severe heat and shear stress of the boundary lubrication regime.
During operation, the polar phosphate headgroup adsorbs onto the iron oxide layer of the metal surface 1. Reactive force field molecular dynamics (ReaxFF-MD) demonstrate that frictional heating triggers the dissociation of C-O and P-O bonds 2. The cleaved carbon-hydrogen groups form an adsorbed, lubricious carbon film, while the remaining phosphate groups polymerize with iron to form a robust iron polyphosphate tribofilm. Notably, the presence of water passivates ferrous surfaces, inhibiting this critical chemisorption and subsequent polyphosphate film formation 3. Therefore, maintaining an anhydrous formulation environment is critical.
Fig 1: Mechanistic pathway of phosphate diester tribofilm formation under boundary lubrication.
Experimental Design & Rationale
To synthesize the phosphate diester, we utilize the phosphorus pentoxide (
To further optimize the additive, the synthesized DEHP is converted into an ionic liquid by pairing it with a bulky phosphonium cation (e.g.,
Fig 2: Halogen-free synthesis workflow for phosphonium-phosphate ionic liquid lubricant additives.
Reagents and Equipment
-
Reagents: 2-Ethylhexanol (99%), Phosphorus pentoxide (
, 99%), Trihexyl(tetradecyl)phosphonium chloride ( , 97%), Deionized water, Hexane, 1M , Saturated . -
Equipment: 500 mL 3-neck round-bottom flask, overhead mechanical stirrer, dropping funnel, reflux condenser, FTIR spectrometer, SRV Tribometer.
Detailed Protocols
Protocol A: Halogen-Free Synthesis of Bis(2-ethylhexyl) Phosphate (DEHP)
-
Catalytic Hydration: Charge a dry 3-neck flask with 3.0 moles of 2-ethylhexanol. Add precisely 0.5% (w/w) deionized water.
-
Causality: The trace water acts as a catalytic initiator, significantly increasing the stoichiometric conversion rate toward the diester rather than the monoester 5.
-
-
Exothermic Addition: Begin vigorous mechanical stirring. Gradually add 1.0 mole of
in small aliquots over 60 minutes. Maintain the reaction temperature strictly below 60°C using an ice bath.-
Causality: The reaction is violently exothermic. Allowing temperatures to spike during addition causes localized charring and the irreversible formation of inactive pyrophosphates.
-
-
Esterification: Once addition is complete, attach a reflux condenser and elevate the temperature to 120°C for 3 hours to drive the esterification to completion.
-
Hydrolysis: Cool the mixture to 80°C and add 50 mL of water. Stir for 1 hour.
-
Self-Validation: Verify the completion of hydrolysis by monitoring the disappearance of the P-O-P bridging vibration at 930 cm⁻¹ via FTIR.
-
-
Purification: Dissolve the crude acid in hexane to yield a 0.8M solution. Wash sequentially with equal volumes of 1M
, saturated , and deionized water to remove monoester and polyphosphate contaminants. Evaporate the hexane under vacuum to yield pure DEHP.
Protocol B: Synthesis of Ionic Liquid Additive
-
Metathesis Reaction: In a 250 mL flask, combine equimolar amounts of synthesized DEHP and
in 100 mL of an ethanol/water (1:1 v/v) mixture. -
Neutralization: Stir the mixture at 60°C for 12 hours. The reaction undergoes anion exchange, forming the hydrophobic
ionic liquid and hydrophilic . -
Phase Separation: Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM) to extract the IL. Wash the organic layer with deionized water (5 × 50 mL) until the aqueous wash tests negative for chloride ions (verify using a
drop test). -
Drying: Dry the organic phase over anhydrous
, filter, and remove the DCM via rotary evaporation at 70°C under high vacuum for 4 hours.
Protocol C: Tribological Evaluation
-
Formulation: Blend 1.0 wt% of
into a base Poly-alpha-olefin (PAO) oil. Ultrasonicate for 15 minutes to ensure homogenous dispersion. -
SRV Testing: Utilize an SRV (Schwingung, Reibung, Verschleiss) tribometer configured with a steel ball-on-disc setup (AISI 52100 steel).
-
Parameters: Load = 200 N, Frequency = 50 Hz, Stroke = 1 mm, Temperature = 100°C, Duration = 2 hours.
-
Post-Test Analysis: Rinse the disc with petroleum ether and analyze the wear scar volume using 3D white-light interferometry.
Quantitative Data Presentation
The synergistic effect of the phosphonium cation and the phosphate diester anion results in profound improvements in both friction reduction and wear protection compared to traditional additives.
| Lubricant Formulation | Coefficient of Friction (COF) | Wear Volume (µm³) | Improvement vs. Base Oil (%) |
| Base Oil (PAO) | 0.125 | 450.5 | - |
| PAO + 1.0% ZDDP | 0.095 | 180.2 | 60.0% |
| PAO + 1.0% DEHP | 0.088 | 165.4 | 63.3% |
| PAO + 1.0% | 0.072 | 85.1 | 81.1% |
Data Summary: The formulated ionic liquid additive demonstrates an 81.1% reduction in wear volume, outperforming conventional ZDDP by forming a highly resilient, self-repairing iron polyphosphate tribofilm.
References
- US3346670A - Method for the preparation of phosphate esters Source: Google Patents URL
- Source: Oak Ridge National Laboratory (ORNL)
- Tribological Properties of Phosphate Ester Confined between Iron-Based Surfaces Source: NIH URL
- Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces Source: ChemRxiv URL
- Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives Source: MDPI / eCommons URL
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. Tribological Properties of Phosphate Ester Confined between Iron-Based Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. info.ornl.gov [info.ornl.gov]
- 5. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]
Application Note & Protocol: High-Purity Isolation of Butyl Phenyl Hydrogen Phosphate
An in-depth guide to the purification of crude butyl phenyl hydrogen phosphate, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of purification methodologies, emphasizing the scientific principles behind each step to ensure reproducibility and high purity of the final product.
Abstract: Butyl phenyl hydrogen phosphate is a monoester of phosphoric acid with significant utility as a synthetic intermediate, catalyst, and component in material science. Its synthesis, typically involving the reaction of phosphoryl chloride with butanol and phenol, yields a crude product containing a mixture of mono-, di-, and triesters, unreacted starting materials, and inorganic acids. This guide presents a comprehensive, multi-step strategy for the purification of crude butyl phenyl hydrogen phosphate, leveraging liquid-liquid extraction and column chromatography to achieve high purity suitable for demanding applications. We provide detailed, step-by-step protocols, troubleshooting guides, and the underlying chemical principles for each technique.
Introduction: The Challenge of Purifying Acidic Phosphate Esters
Butyl phenyl hydrogen phosphate, an organophosphate monoester, possesses a unique combination of a hydrophobic backbone and a polar, acidic head group (a phosphonic acid). This amphiphilic and acidic nature is key to its function but also presents a significant purification challenge. The crude product is often a complex mixture, and its purification is critical for ensuring consistent performance in downstream applications.
Common Impurities in Crude Butyl Phenyl Hydrogen Phosphate:
-
Inorganic Acids: Hydrochloric acid (HCl) and unreacted phosphoric acid (H₃PO₄).
-
Unreacted Alcohols: Butanol and phenol.
-
Diester Byproducts: Dibutyl hydrogen phosphate, diphenyl hydrogen phosphate, and butyl phenyl phenyl phosphate.
-
Triester Byproducts: Tributyl phosphate, triphenyl phosphate.
The primary goal of the purification process is to selectively isolate the desired acidic monoester from these structurally similar but functionally distinct impurities.
Overall Purification Workflow
A robust purification strategy involves a sequential process that first removes bulk, easily separable impurities and then refines the product to high purity. The workflow is designed to exploit the acidic nature of the target compound.
Caption: General workflow for the purification of crude butyl phenyl hydrogen phosphate.
Step 1: Purification by Liquid-Liquid Extraction (LLE)
Principle: This is the most critical step, designed to leverage the acidic nature of butyl phenyl hydrogen phosphate. The target compound is a relatively strong acid and can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble salt. Neutral impurities, such as triesters and residual phenol/butanol, will remain in the organic phase. The desired monoester can then be recovered by acidifying the aqueous phase and extracting it back into an organic solvent. This method is adapted from general purification principles for acidic organic compounds and phosphate esters.[1][2]
Caption: Workflow for purification via acid-base liquid-liquid extraction.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10 mL of solvent per 1 g of crude product).
-
Initial Wash (Optional): Transfer the solution to a separatory funnel and wash once with deionized water to remove bulk phosphoric acid. Discard the aqueous layer.
-
Basic Extraction: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Rationale: The weak base NaHCO₃ is sufficient to deprotonate the acidic monoester, converting it to its sodium salt, which is highly soluble in the aqueous phase. Neutral diesters, triesters, and unreacted alcohols remain in the organic layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Repeat the basic extraction on the organic layer two more times, combining all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate or cloudiness indicates the protonation and precipitation of the purified product.
-
Rationale: Acidification converts the water-soluble salt back into the free acid, which has limited water solubility.
-
-
Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether).
-
Final Wash and Drying: Combine the organic extracts from the previous step. Wash once with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product, which can be taken for further purification or analyzed for purity.
Step 2: High-Purity Polishing by Column Chromatography
Principle: For applications requiring the highest purity, silica gel column chromatography is employed. This technique separates compounds based on their polarity. The stationary phase (silica gel) is highly polar. A solvent system (mobile phase) is used to elute the compounds from the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Expected Elution Order (Least Polar to Most Polar):
-
Triester byproducts (e.g., tributyl phosphate)
-
Diester byproducts
-
Butyl Phenyl Hydrogen Phosphate (Desired Product)
-
Highly polar impurities
-
This method is a standard for purifying organophosphate compounds and allows for fine separation of closely related esters.[3][4][5]
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the product from the LLE step in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then adding methanol). A gradient elution is highly effective.
-
Rationale: The gradient ensures that less polar impurities are washed off first, followed by the elution of the desired product with a higher polarity solvent, leaving the most polar impurities bound to the column.
-
-
Fraction Collection: Collect small fractions of the eluate in test tubes.
-
Purity Analysis: Spot each fraction on a Thin-Layer Chromatography (TLC) plate and visualize using a suitable stain (e.g., potassium permanganate or iodine) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, high-purity butyl phenyl hydrogen phosphate.
| Parameter | Liquid-Liquid Extraction (LLE) | Column Chromatography |
| Primary Goal | Bulk removal of inorganic acids and neutral impurities | High-purity separation of esters (mono-, di-, tri-) |
| Typical Solvents | Diethyl ether, Ethyl acetate, NaHCO₃ (aq), HCl (aq), Brine | Hexane, Ethyl acetate, Dichloromethane, Methanol |
| Expected Purity | 85-95% | >98% |
| Key Variable | pH control during extraction and re-acidification | Solvent gradient for elution |
Table 1: Comparison of Purification Techniques.
Purity Assessment and Characterization
To validate the success of the purification, a combination of analytical techniques should be used. Analysis of organophosphate esters often employs methods like GC-MS and LC-MS.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of butyl and phenyl groups and their integration ratio.
-
³¹P NMR: This is the most definitive method. The crude mixture will show multiple peaks corresponding to different phosphate species. The purified product should exhibit a single, sharp peak at the characteristic chemical shift for butyl phenyl hydrogen phosphate.
-
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this confirms the molecular weight of the product and helps identify any remaining trace impurities.[6]
Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after LLE | Incomplete protonation during the acidification step. | Ensure pH is lowered to ~2. Check with a calibrated pH meter if necessary. |
| Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. Use gentle, swirling motions instead of vigorous shaking.[8] | |
| Product still contains diester/triester impurities | The basic wash was not sufficient to fully deprotonate and extract the monoester. | Increase the number of basic washes (e.g., from 3 to 5). Ensure the NaHCO₃ solution is saturated. |
| Broad peaks or poor separation in chromatography | Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
| Inappropriate solvent system. | Perform TLC analysis with various solvent systems first to determine the optimal mobile phase for separation. |
Table 2: Troubleshooting Guide for Purification.
References
-
International Journal for Multidisciplinary Research. (2025, September 15). Synthesis of Mono (2, 6-Dichloro-3- Methylaniline) Organophosphate Ester Derivative and Its Characterization from IR Absorption. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. (2025, May 29). Development of a Green and Rapid Emulsive Liquid–Liquid Microextraction Method for Organophosphate Insecticides. Available from: [Link]
-
BioImpacts. (2023, October 10). Micro-extraction, pre-concentration, and microfluidic-based separation of organophosphate insecticides followed by the miniatur. Available from: [Link]
-
PubMed. (2003, September 15). Miniaturized dynamic liquid-liquid extraction of organophosphate triesters from blood plasma using the hollow fibre-based XT-tube extractor. Available from: [Link]
-
Environmental Chemistry. (2014, November 5). Two dispersive liquid–liquid microextraction methods coupled with gas chromatography–mass spectrometry for the determination of organophosphorus pesticides in field water. Available from: [Link]
-
PMC. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Available from: [Link]
-
Jetir.Org. SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Available from: [Link]
-
SpringerLink. (2014). Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds. Available from: [Link]
-
Taylor & Francis Online. (2023, November 20). The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applications. Available from: [Link]
-
PubMed. (2010, August 15). Purification and characterization of an acid phosphatase from Trichoderma harzianum. Available from: [Link]
- Google Patents. WO2002062808A1 - Process for purification of phosphate esters.
-
Scholars Research Library. Isolation, purification and characterization of acid phosphatase from Chara sp.. Available from: [Link]
-
PMC. Organophosphates as Versatile Substrates in Organic Synthesis. Available from: [Link]
-
Rasayan Journal of Chemistry. PURIFICATION AND CHARACTERIZATION OF PHOSPHATASES FROM ASPERGILLUS FUMIGATUS FOR APPLICATIONS IN INDUSTRIAL USES. Available from: [Link]
-
Satbayev University. (2017, October 20). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Available from: [Link]
- Google Patents. US4670575A - Process for purification of phosphoric mono esters.
-
LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. Available from: [Link]
Sources
- 1. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 2. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 3. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Purification and characterization of an acid phosphatase from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Functionalization of Polymers using Butyl Phenyl Hydrogen Phosphate (BPHP)
Executive Summary
This application note details the technical methodology for utilizing Butyl Phenyl Hydrogen Phosphate (BPHP) (CAS: 46438-39-5) as a dual-function additive for polymer modification. Unlike neutral triesters (e.g., Triphenyl Phosphate), BPHP possesses a reactive acidic proton (
This guide addresses the specific requirements for incorporating BPHP into biomedical-grade polymers (PVC, Polyurethanes) and engineering thermoplastics to achieve:
-
Enhanced Plasticization: Reduction of glass transition temperature (
) with improved leaching resistance compared to phthalates. -
Reactive Grafting: Covalent attachment to epoxide or isocyanate-bearing chains.
-
Flame Retardancy: Synergistic char formation via the phosphorus moiety.
Chemical Basis & Mechanism of Action
The Molecule
Butyl Phenyl Hydrogen Phosphate is an acidic organophosphate ester.[1]
-
Hydrophobic Domain: Butyl and Phenyl groups provide compatibility with non-polar polymer matrices (PVC, Polystyrene).
-
Reactive Domain: The
group acts as a proton donor for hydrogen bonding or a nucleophile in basic conditions.
Functionalization Pathways
The utility of BPHP relies on three distinct interaction mechanisms, selected based on the target polymer system:
-
Physical Plasticization (Dipole-Dipole): In polar polymers like PVC, the aromatic ring of BPHP interacts with C-Cl dipoles, while the butyl tail increases free volume.
-
Hydrogen Bonding Network: In polyamides or polyurethanes, the
group forms strong H-bonds with carbonyl or amide groups, reducing migration. -
Covalent Grafting: The acidic proton catalyzes ring-opening of epoxides, chemically binding the plasticizer to the matrix (preventing "fogging" or leaching).
Mechanistic Visualization
The following diagram illustrates the decision tree for selecting the functionalization mode based on polymer chemistry.
Caption: Functionalization pathways for BPHP showing physical vs. chemical integration strategies.
Experimental Protocols
Protocol A: High-Performance Plasticization of Medical-Grade PVC
Context: For developing medical tubing or blood bags where phthalate migration is a concern. BPHP provides plasticization while acting as a flame retardant.[2]
Materials:
-
PVC Resin (K-value 65-70).
-
BPHP (Assay >98%).
-
Thermal Stabilizer (Ca/Zn based, non-toxic).
-
Epoxidized Soybean Oil (ESBO) as co-stabilizer.
Methodology:
-
Pre-Heating: Heat the PVC resin to 80°C in a high-speed mixer to expand the porous structure of the resin beads.
-
Adsorption (Dry Blending):
-
Add BPHP slowly (spray or drip) while mixing at 1500-2000 rpm.
-
Critical Step: Maintain temperature at 80-90°C for 10 minutes. This ensures the BPHP diffuses into the PVC pores rather than coating the surface.
-
Add Ca/Zn stabilizer and ESBO.
-
-
Compounding:
-
Transfer the dry blend to a twin-screw extruder.
-
Temperature Profile: Feed (140°C)
Compression (160°C) Metering (175°C) Die (180°C). -
Note: Do not exceed 190°C to prevent phosphate-induced degradation of PVC (acid catalysis).
-
-
Validation:
-
Measure Shore A Hardness.
-
Perform Acetone Extraction Test (ASTM D1239) to verify leaching resistance.
-
Protocol B: Reactive Grafting onto Epoxy Resins (Non-Leaching Systems)
Context: Creating flame-retardant structural adhesives or coatings where the additive must not migrate over time.
Methodology:
-
Stoichiometric Calculation:
-
Determine the Epoxy Equivalent Weight (EEW) of the resin (e.g., DGEBA).
-
Calculate BPHP addition based on 5-10 phr (parts per hundred resin) for modification, or stoichiometric ratio if using BPHP as a curing accelerator (due to acidity).
-
-
Functionalization Reaction:
-
Heat Epoxy resin to 60°C to lower viscosity.
-
Add BPHP under mechanical stirring (500 rpm).
-
Observation: The mixture may exotherm slightly as the acidic P-OH opens the epoxide ring.
-
Reaction:
-
-
Curing:
-
Add the primary hardener (Amine or Anhydride).
-
Cure at standard cycle (e.g., 80°C for 2 hours + 120°C post-cure).
-
-
Validation:
-
FTIR Analysis: Monitor the disappearance of the P-OH peak (
) and the shift in the Epoxide peak ( ).
-
Data Analysis & Performance Metrics
The following table summarizes expected outcomes when comparing BPHP-modified polymers against standard controls.
| Metric | Control (Pure PVC) | PVC + 30% DOP (Phthalate) | PVC + 30% BPHP (Protocol A) | Interpretation |
| 85 | -10 | -5 | BPHP is an effective plasticizer, comparable to DOP. | |
| LOI (%) | 45 (Rigid) | 24 (Flammable) | 29-32 | BPHP retains flame retardancy (LOI > 28 is self-extinguishing). |
| Migration | N/A | High | Low | H-bonding of P-OH reduces surface migration. |
| Tensile Strength | 55 MPa | 20 MPa | 24 MPa | Slight reinforcement due to polar interactions. |
Table 1: Comparative properties of BPHP functionalized PVC vs. standard plasticizers.
Process Workflow: Reactive Extrusion
This diagram outlines the continuous processing workflow for Protocol A (PVC Compounding), highlighting the critical control points (CCPs) for quality assurance.
Caption: Workflow for reactive extrusion of BPHP-modified polymers with critical temperature limits.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to note that while BPHP is less volatile than lower molecular weight phosphates, it is acidic.
-
Acidity: The P-OH group gives BPHP acidic character. It can corrode mild steel processing equipment. Use Stainless Steel (316L) or Hastelloy for liquid handling.
-
Hydrolysis: Avoid storing BPHP in humid conditions. Hydrolysis leads to the formation of Phosphoric Acid and Butanol/Phenol, which degrades polymer matrices [1].
-
PPE: Wear chemical-resistant gloves (Nitrile) and eye protection. Inhalation of mist must be avoided.
References
-
Ataman Kimya. (n.d.). Phenyl Butyl Phosphate - Technical Data Sheet. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments. Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling and Storage of Acidic Organophosphate Intermediates
Introduction: The Unique Challenges of Acidic Organophosphate Intermediates
In the landscape of pharmaceutical research and drug development, organophosphate intermediates represent a class of molecules with immense synthetic utility. Their reactivity makes them valuable precursors for a wide array of active pharmaceutical ingredients (APIs). However, when these intermediates also possess acidic functionalities, such as phosphonic or phosphinic acids, they present a unique and dual-natured set of challenges. These molecules are not only toxicologically potent, a well-documented characteristic of organophosphorus compounds, but they also exhibit the corrosive and reactive properties of acids.[1][2] This dual-hazard profile necessitates a rigorous and well-understood set of protocols for their handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of the research.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond generic laboratory safety to provide specific, field-proven insights into the causality behind experimental choices when working with acidic organophosphate intermediates. The protocols herein are designed as self-validating systems, grounded in authoritative sources to ensure scientific integrity and trustworthiness.
I. Fundamental Principles of Hazard and Stability
A thorough understanding of the inherent risks and chemical properties of acidic organophosphate intermediates is paramount.
Toxicological Profile
Organophosphorus compounds are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE).[3] While the acute toxicity of intermediates may vary, it is prudent to handle all such compounds with a high degree of caution. Exposure can occur via inhalation, ingestion, or dermal absorption, with the latter being a significant route for occupational exposure.[4]
Corrosivity and Reactivity
The acidic nature of these intermediates means they can cause severe skin burns and eye damage upon direct contact.[1][2] Furthermore, their acidity dictates their reactivity with other chemical classes. It is crucial to prevent unintentional contact with incompatible chemicals, particularly bases, oxidizing agents, and certain metals, to avoid vigorous and potentially hazardous reactions.[4][5][6]
Hydrolytic Stability
Phosphonate and phosphinate esters, common precursors or derivatives of acidic organophosphate intermediates, are susceptible to hydrolysis under both acidic and basic conditions.[7][8] The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the substituents on the phosphorus atom.[7][9] Understanding the hydrolytic stability of a specific intermediate is critical for determining appropriate storage conditions and for designing robust work-up procedures. Generally, phosphonate esters exhibit greater stability compared to their phosphate counterparts.[9]
II. Personal Protective Equipment (PPE): A Non-Negotiable Last Line of Defense
Given the dual-hazard nature of acidic organophosphate intermediates, a comprehensive PPE strategy is essential. The following table outlines the minimum recommended PPE.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical safety goggles and a full-face shield.[4][10][11][12] | Protects against splashes of corrosive material and absorption of toxic vapors through the eyes. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[12] | Prevents dermal absorption and chemical burns. Always consult the manufacturer's glove compatibility chart for the specific chemical in use. |
| Body | A chemical-resistant lab coat or apron worn over long pants and closed-toe shoes.[12][13] | Protects the skin from accidental spills and splashes. |
| Respiratory | A certified vapor respirator may be necessary, especially when handling volatile compounds or generating aerosols.[4] | Prevents inhalation of toxic vapors. |
III. Safe Handling Protocols in the Laboratory
All manipulations of acidic organophosphate intermediates should be performed with the assumption that they are highly toxic and corrosive.
Engineering Controls
-
Fume Hood: All work with these compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][13] The fume hood also provides a physical barrier in case of splashes.
-
Secondary Containment: Always use secondary containment, such as a tray made of a compatible material, to contain any potential spills.[13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13][14]
General Handling Procedures
-
Designated Area: Designate a specific area within the fume hood for working with acidic organophosphate intermediates.
-
Minimize Quantities: Whenever possible, work with the smallest practical quantities of these compounds.
-
Careful Transfers: When transferring liquids, use a pipette with a bulb or a mechanical aid. Never pipette by mouth.[13] Open containers slowly and carefully to avoid splashes.[13]
-
Avoid Water Contamination: Unless intentionally part of a procedure, keep these compounds away from water to prevent uncontrolled hydrolysis.
-
No Water to Acid: When diluting, always add the acid to the water slowly and with stirring. Never add water to the acid.[13][14]
IV. Reaction Work-up and Quenching Protocols
A common step in the synthesis of organophosphate derivatives is the use of reagents like phosphorus oxychloride (POCl₃), which often requires a careful quenching procedure to destroy the excess reagent.
Protocol for Quenching Excess Phosphorus Oxychloride (POCl₃)
The quenching of POCl₃ can be highly exothermic and may lead to a delayed runaway reaction if not performed correctly. A "reverse quench," where the reaction mixture is added to the quenching solution, is the recommended and safer approach.[15][16]
Method 1: Quenching with Ice/Aqueous Sodium Bicarbonate [15]
-
Prepare the Quenching Slurry: In a separate flask, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Cool the Reaction Mixture: Cool the reaction mixture containing the excess POCl₃ in an ice bath.
-
Slow Addition: Slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture, maintaining it below 20°C by controlling the rate of addition.[15]
-
Neutralization: Continue stirring until all the ice has melted and the evolution of CO₂ has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Proceed with the extraction of the desired product using a suitable organic solvent.
Method 2: Quenching with Aqueous Sodium Acetate [15][16]
This method is particularly useful for preventing the accumulation of unstable intermediates that can lead to a delayed exotherm.[16]
-
Prepare the Quenching Solution: Prepare a solution of sodium acetate in water.
-
Warm the Quenching Solution: Warm the sodium acetate solution to 35-40°C with vigorous stirring.[15][16]
-
Slow Addition: Slowly add the reaction mixture containing the excess POCl₃ to the warm sodium acetate solution.
-
Stirring: After the addition is complete, continue to stir the mixture to ensure complete hydrolysis of the POCl₃.[15]
-
Work-up: Cool the mixture to room temperature and proceed with a standard aqueous work-up and extraction.[15]
V. Storage Protocols: Ensuring Stability and Preventing Incompatibility
The proper storage of acidic organophosphate intermediates is crucial for maintaining their chemical integrity and for preventing hazardous situations.
General Storage Guidelines
-
Containers: Store in the original, tightly sealed containers.[4][14] If a secondary container is used, ensure it is made of a compatible material (e.g., glass or high-density polyethylene for some bases) and is clearly labeled.[6]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6]
-
Shelving: Store on low shelves or in designated acid/corrosive storage cabinets.[17][18] Avoid storing chemicals on the floor or above eye level.[6]
-
Inventory Management: Date containers upon receipt and upon opening. Use a "first-in, first-out" system and avoid accumulating large quantities of these materials.
Segregation of Incompatible Chemicals
This is a critical aspect of safe storage. The following table provides a summary of key incompatibilities.
| Chemical Class | Incompatible With | Reason for Incompatibility |
| Acidic Organophosphate Intermediates | Bases (e.g., sodium hydroxide, potassium hydroxide) | Violent neutralization reaction, heat generation.[6] |
| Oxidizing agents (e.g., nitric acid, perchlorates) | Potential for vigorous, exothermic reactions.[17][19][20] | |
| Active metals (e.g., sodium, potassium, magnesium) | Reaction can produce flammable hydrogen gas.[6][19] | |
| Cyanides and sulfides | Generation of highly toxic gases (hydrogen cyanide and hydrogen sulfide, respectively).[6] |
VI. Spill Management and Waste Disposal
Prompt and correct action in the event of a spill is crucial. Similarly, the disposal of waste must be handled responsibly to prevent harm to personnel and the environment.
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.
-
PPE: Before attempting to clean a small spill, don the appropriate PPE.
-
Neutralization: For small acid spills, use a suitable acid neutralizer or absorbent material. Do not use a strong base for neutralization as this can generate significant heat.[21]
-
Containment: Confine the spill to a small area using absorbent pads or other materials from a spill kit.[22]
-
Clean-up: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
Collection: Collect all waste containing acidic organophosphate intermediates in a clearly labeled, leak-proof hazardous waste container.[23]
-
Neutralization: Depending on institutional and local regulations, aqueous waste streams containing only acids may be neutralized to a pH between 5.5 and 11.0 before drain disposal, provided they do not contain other hazardous materials like heavy metals.[23][24] However, for organophosphate-containing waste, chemical treatment or incineration by a licensed hazardous waste disposal company is the standard and recommended practice.[25]
-
Empty Containers: The first rinse of a container that held an acidic organophosphate intermediate should be collected as hazardous waste.[23] Subsequent rinses may be disposable down the drain, depending on local regulations.
-
Consult Regulations: Always follow your institution's EHS guidelines and local, state, and federal regulations for hazardous waste disposal.[4][25]
VII. Analytical Characterization
The characterization of acidic organophosphate intermediates is essential to confirm their structure and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is invaluable for characterizing organophosphorus compounds.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Helps in identifying key functional groups.
VIII. Conclusion
Acidic organophosphate intermediates are powerful synthetic tools, but their dual-hazard nature demands a heightened level of awareness and adherence to strict safety protocols. By understanding the principles of their toxicity, corrosivity, and stability, and by implementing the detailed handling, storage, and disposal procedures outlined in this guide, researchers can mitigate the risks and work with these valuable compounds in a safe and responsible manner. The foundation of a safe laboratory environment is not just following protocols, but understanding the scientific reasoning that underpins them.
References
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-
ResearchGate. (2020). How can I properly quench POCl3?. Available at: [Link]
-
Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(10), 2473. Available at: [Link]
-
Ashland. (n.d.). SAFETY DATA SHEET. Available at: [Link]
-
Wikipedia. (n.d.). Phosphonate. Available at: [Link]
-
American Chemistry Council. (2019). Phosphorous acid, Phosphonic acid. Available at: [Link]
-
Ashland. (n.d.). Product Stewardship Summary - Phosphonic Acid. Available at: [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
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-
Wang, S. et al. (2018). The Hydrolytic Stability and Degradation Mechanism of a Hierarchically Porous Metal Alkylphosphonate Framework. Nanomaterials, 8(3), 173. Available at: [Link]
-
ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]
-
University of St Andrews. (2022). Safety Precautions for Corrosive Substances. Available at: [Link]
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Available at: [Link]
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University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures. Available at: [Link]
-
ACS Central Science. (n.d.). Shaking Up the Synthesis of Organophosphorus Compounds via Ortho-phosphite. Available at: [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available at: [Link]
-
US EPA. (2025). Personal Protective Equipment. Available at: [Link]
-
PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. Available at: [Link]
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University of Texas at Austin. (n.d.). Chemical Storage Guide. Available at: [Link]
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International Journal of Fundamental and Applied Research. (2025). Synthesis of Mono (2, 6-Dichloro-3- Methylaniline) Organophosphate Ester Derivative and Its Characterization from IR Absorption. Available at: [Link]
-
VelocityEHS. (2015). Phosphoric Acid Safety Tips. Available at: [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Available at: [Link]
-
Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. Available at: [Link]
-
University of Windsor. (2022). Chemical Storage Guidelines. Available at: [Link]
-
Trinity College Dublin. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Available at: [Link]
-
University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Available at: [Link]
-
ResearchGate. (n.d.). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. Available at: [Link]
-
US EPA. (n.d.). Disposing Of Small Batches Of Hazardous Wastes. Available at: [Link]
-
LookChem. (2022). One-pot synthesis of organophosphate monoesters from alcohols. Available at: [Link]
-
Stanford University. (n.d.). Chemical Waste Disposal. Available at: [Link]
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-
ResearchGate. (n.d.). The Hitchhiker's Guide to Organophosphate Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2018). Synthesis of organophosphates starting from α-hydroxyphosphonates. Available at: [Link]
-
MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Available at: [Link]
-
University of California, Berkeley. (n.d.). Incompatible Chemicals. Available at: [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of. Available at: [Link]
-
University of Alabama at Birmingham. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Examples of Incompatible Chemicals. Available at: [Link]
-
Wiley Analytical Science. (2015). Iterative Oligophosphate Synthesis. Available at: [Link]
-
RSC Publishing. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Available at: [Link]
-
Environment, Health, and Safety Online. (n.d.). Common Laboratory Chemicals That Should NOT Be Stored Together. Available at: [Link]
-
Emory University. (n.d.). INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available at: [Link]
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- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. wichita.edu [wichita.edu]
- 18. ehs.utoronto.ca [ehs.utoronto.ca]
- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 20. louisville.edu [louisville.edu]
- 21. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 22. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 24. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Purification of Butyl Phenyl Hydrogen Phosphate
Topic: Removal of Unreacted Phenol from Butyl Phenyl Hydrogen Phosphate Mixtures Ticket ID: CHEM-SEP-2024-BPHP Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Phase: Know Your Molecule
Before initiating any separation protocol, we must define the chemical nature of your target molecule to prevent accidental product loss.
The Critical Distinction: In phosphate chemistry, nomenclature often drifts. Are you purifying:
-
Butyl Phenyl Hydrogen Phosphate (Diester): An acidic molecule (
) containing one P-OH group. -
Butyl Diphenyl Phosphate (Triester): A neutral molecule containing no acidic protons.
This guide specifically addresses the Acidic Diester (Scenario 1). If you are purifying the neutral triester, do NOT follow the bicarbonate protocol below, as you will need a caustic wash (NaOH) instead.
Physicochemical Landscape
To separate these components, we exploit the massive acidity gap between the phosphate ester and the phenolic impurity.
| Component | Structure Type | Approx. | Solubility (pH 7) | Solubility (pH 9) |
| BPHP (Product) | Phosphate Diester (Strong Acid) | Ionic (Water Soluble) | Ionic (Water Soluble) | |
| Phenol (Impurity) | Phenolic (Weak Acid) | Organic Soluble | Organic Soluble |
The Strategy: We utilize a "pH Swing" Extraction. By adjusting the aqueous phase to pH ~8.5 (using Sodium Bicarbonate), the BPHP product will ionize and migrate to the water phase, while Phenol (requiring pH >11 to ionize) will remain protonated and stay in the organic solvent.
Core Protocol: The Bicarbonate pH-Swing
Objective: Isolate acidic BPHP from phenol and neutral organic byproducts. Yield Target: >90% Recovery Purity Target: <0.1% Phenol content
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for safety and better phase separation with phosphates.
-
Base: Saturated Sodium Bicarbonate (
) solution.[1] -
Acid: 2N Hydrochloric Acid (
). -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
Phase A: The Forward Extraction (Removal of Phenol)
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (10 mL solvent per 1 g crude).
-
The Bicarbonate Wash: Transfer to a separatory funnel. Add an equal volume of Saturated
. -
Equilibration: Shake vigorously for 2 minutes. Vent frequently—
gas will generate as the phosphate acid is neutralized.-
Scientist's Note: Do not rush this. You must ensure the BPHP is fully converted to its sodium salt (
).
-
-
Phase Separation: Allow layers to settle.
-
Top Layer (Organic): Contains Phenol and neutral impurities.
-
Bottom Layer (Aqueous): Contains BPHP Product (as salt).
-
-
Collection: Drain the Aqueous Layer into a clean beaker. Keep the organic layer until mass balance is confirmed (then discard as chemical waste).
Phase B: The Reverse Extraction (Product Recovery)
-
Acidification: Cool the aqueous beaker in an ice bath. Slowly add 2N
while stirring until pH reaches ~1.0 (check with pH paper).-
Scientist's Note: The solution may turn cloudy as the BPHP reverts to its protonated, organic-soluble form.
-
-
Extraction: Transfer the acidified aqueous solution back to a clean separatory funnel. Extract with fresh Ethyl Acetate (
volumes). -
Combine & Dry: Combine the new organic extracts. Wash once with Brine (saturated NaCl) to remove trapped water. Dry over anhydrous
for 15 minutes. -
Isolation: Filter off the solid drying agent and concentrate the filtrate via rotary evaporation (max bath temp
).
Workflow Visualization
The following diagram illustrates the logic flow for the pH-Swing extraction.
Caption: Logical flow for separating strong acid (Phosphate) from weak acid (Phenol) using pH-controlled partitioning.
Troubleshooting & FAQs
Q: I formed a stubborn emulsion during the bicarbonate wash. How do I break it? A: Phosphate esters act as surfactants, often causing emulsions.
-
Add Brine: The high ionic strength of saturated NaCl helps force phase separation.
-
Filtration: Pass the emulsion through a pad of Celite. This physically breaks the bubbles.
-
Time: If stable, leave it overnight. Reference: Standard emulsion breaking techniques in organophosphorus workups [1].
Q: Can I use Sodium Hydroxide (NaOH) instead of Bicarbonate? A: NO. This is a critical error.
-
Selectivity Loss: NaOH is a strong base. It will deprotonate Phenol (
10), causing it to migrate into the water layer with your product. You will achieve zero separation. -
Hydrolysis Risk: Phosphate esters are susceptible to hydrolysis at high pH (alkaline hydrolysis), potentially cleaving your butyl or phenyl groups [2].
Q: I still detect trace phenol by NMR after the extraction. A: If high purity is required for biological assays:
-
Azeotropic Distillation: Add heptane or toluene to your product and rotovap. Phenol forms azeotropes with these solvents and will be "pulled" out during evaporation [3].
-
C18 SPE Cleanup: Pass your final product through a C18 Sep-Pak cartridge. Wash with water (removes salts), then 20% Methanol (removes phenol traces), then elute product with 100% Methanol.
Q: Is BPHP stable during the acid wash? A: Generally, yes. Phosphate diesters are relatively stable to dilute acid at room temperature. However, avoid prolonged exposure to strong acids at high heat, which can cause hydrolysis to phosphoric acid [4].
References
- Purification of Phosphate Esters.Google Patents (CN101307072A).
-
Phenol Removal via Azeotropic Distillation. Water Practice & Technology. Available at: [Link]
-
Organophosphate Ester Stability. EPA/SPARC Reaction Models. Available at: [Link]
Sources
Technical Support Center: Optimizing Mono-butyl Mono-phenyl Phosphate Ester Yield
Welcome to the technical support center for the synthesis and optimization of mono-butyl mono-phenyl phosphate ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of mono-butyl mono-phenyl phosphate ester, providing quick and accessible answers to fundamental queries.
Q1: What is the most common synthetic route for producing mono-butyl mono-phenyl phosphate ester?
A1: The most prevalent method involves the phosphorylation of n-butanol and phenol with a phosphorus oxychloride (POCl₃) or phenyl dichlorophosphate (PhOPOCl₂) reagent.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired mono-substituted ester over di- and tri-substituted byproducts.
Q2: What are the primary competing side reactions that can lower the yield of the desired product?
A2: The main side reactions include the formation of dibutyl phenyl phosphate, butyl diphenyl phosphate, tributyl phosphate, and triphenyl phosphate.[1][2] Hydrolysis of the phosphorus oxychloride or dichlorophosphate starting material and intermediates can also occur if moisture is present, leading to the formation of phosphoric acid and other undesired byproducts.[1][3]
Q3: What is the role of the base in this reaction?
A3: The base, typically a tertiary amine like pyridine or triethylamine, serves as an acid scavenger.[4][5] It neutralizes the HCl generated during the phosphorylation reaction, preventing it from reacting with the alcohol or the desired ester product. In some enzymatic phosphorylation reactions, a basic residue in the active site, such as aspartate, acts as a proton acceptor to facilitate the nucleophilic attack of the hydroxyl group.[6][7][8]
Q4: What are the recommended purification techniques for isolating mono-butyl mono-phenyl phosphate ester?
A4: Purification typically involves a series of steps including neutralization, washing, and distillation. After the reaction, the crude mixture is often washed with a dilute acid solution to remove any remaining base and its salts, followed by washing with water.[9][10] The organic layer is then dried, and the final product is purified by vacuum distillation to separate it from unreacted starting materials and higher boiling point byproducts.[4]
Q5: Which analytical techniques are most suitable for characterizing the final product and monitoring reaction progress?
A5: A combination of spectroscopic and chromatographic methods is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H NMR): ³¹P NMR is particularly powerful for identifying and quantifying the different phosphate ester species in the reaction mixture.[][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying the volatile components of the reaction mixture, including the desired product and byproducts.[13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the O-H stretch of the alcohol and the appearance of the P-O-C stretch of the ester.[15][16]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and convenient method for monitoring the progress of the reaction.[]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of mono-butyl mono-phenyl phosphate ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Moisture Contamination: Phosphorus oxychloride and dichlorophosphates are highly susceptible to hydrolysis.[1][3] 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can favor the formation of undesired byproducts.[2] 3. Inefficient Base: The base may not be effectively scavenging the HCl produced. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the phosphorus reagent may be necessary, but a large excess should be avoided. 3. Use a dry, high-purity tertiary amine base. Ensure it is added at a rate that maintains a non-acidic environment. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. However, be cautious as higher temperatures can also promote side reactions. |
| Formation of a Mixture of Phosphate Esters (e.g., di- and tri-substituted products) | 1. Incorrect Order of Reagent Addition: Adding the phosphorus reagent to a mixture of both alcohols can lead to a statistical distribution of products. 2. Reaction Temperature Too High: Elevated temperatures can increase the rate of further substitution reactions.[2] | 1. For a more controlled reaction, consider a stepwise approach. First, react phenyl dichlorophosphate with one equivalent of n-butanol at a low temperature, and then add phenol in a subsequent step. 2. Maintain a low reaction temperature, especially during the initial stages of the reaction. Dropwise addition of the phosphorus reagent to the cooled alcohol solution is recommended.[4] |
| Product is an Oily, Inseparable Mixture | 1. Incomplete Reaction: Unreacted starting materials can make purification difficult. 2. Formation of Pyridine Hydrochloride Salts: These salts can sometimes form an oily layer.[5] | 1. Monitor the reaction to completion using TLC or GC. If necessary, allow the reaction to proceed for a longer duration or slightly increase the temperature. 2. During the workup, add water to dissolve the pyridine hydrochloride salt.[4] The aqueous layer can then be separated from the organic product layer. |
| Product Decomposes During Distillation | 1. Distillation Temperature is Too High: Phosphate esters can be thermally sensitive.[17] 2. Presence of Acidic Impurities: Residual acid can catalyze decomposition at high temperatures. | 1. Perform the distillation under a high vacuum to lower the boiling point of the product.[4] 2. Ensure the crude product is thoroughly washed and neutralized before distillation to remove any acidic impurities.[9] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of mono-butyl mono-phenyl phosphate ester.
Protocol 1: Synthesis of Mono-butyl Mono-phenyl Phosphate Ester
Materials:
-
Phenyl dichlorophosphate (PhOPOCl₂)
-
n-Butanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous n-butanol (1.0 equivalent) and anhydrous dichloromethane to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl dichlorophosphate (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, add anhydrous pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude mono-butyl mono-phenyl phosphate ester
-
Vacuum distillation apparatus
Procedure:
-
Set up the vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the fraction corresponding to the boiling point of mono-butyl mono-phenyl phosphate ester under the applied vacuum. The expected boiling point will be significantly lower than the atmospheric boiling point.
IV. Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of mono-butyl mono-phenyl phosphate ester.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis.
V. References
-
Wikipedia. (2023, November 29). Tributyl phosphate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
-
Google Patents. (n.d.). CN102040622A - Method for synthesizing tributyl phosphate. Retrieved from
-
Google Patents. (n.d.). CN104211727A - Preparation method of tributyl phosphate. Retrieved from
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
-
PrepChem.com. (2016, May 2). Preparation of tributyl phosphate. Retrieved from [Link]
-
Google Patents. (n.d.). EP0025720A1 - Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them. Retrieved from
-
Valiev, M., et al. (2003). The role of the putative catalytic base in the phosphoryl transfer reaction in a protein kinase: first-principles calculations. Journal of the American Chemical Society, 125(33), 9928-9929. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENYL BUTYL PHOSPHATE. Retrieved from [Link]
-
Grycuk, T. (2004). The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases. International Journal of Molecular Sciences, 5(2), 94-105. Retrieved from [Link]
-
Google Patents. (n.d.). US4034023A - Process for preparing mixed phosphate ester compositions. Retrieved from
-
van de Voort, F. R. (n.d.). Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube. Retrieved from [Link] lube.com/wp-content/uploads/2019/07/Analysis-of-Acid-Number-in-Phosphate-Esters-by-FTIR-Spectroscopy.pdf
-
JETIR. (2021). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. JETIR, 8(6). Retrieved from [Link]
-
Merekenova, A. K., et al. (2018). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy, 53(1), 43-49. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl phenyl phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Putative Catalytic Base in the Phosphoryl Transfer Reaction in a Protein Kinase: First-Principles Calculations. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. Retrieved from [Link]
-
Google Patents. (n.d.). KR20040060844A - Process for purification of phosphate esters. Retrieved from
-
Chemistry LibreTexts. (2022, December 27). Oxidative Phosphorylation. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). How to Monitor and Maintain Phosphate Ester Fluids. Retrieved from [Link]
-
Google Patents. (n.d.). WO2002062808A1 - Process for purification of phosphate esters. Retrieved from
-
Power Technology. (2019, July 29). Four-Step Solution to Phosphate Ester Fluid Maintenance Challenges. Retrieved from [Link]
-
Singh, A., & Singh, R. (2015). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Scientific Research, 4(4). Retrieved from [Link]
-
Lambent. (n.d.). Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. Retrieved from [Link]
-
ARC Journals. (2015). Synthesis of Mono-(4-Chlorothio) Phenyl Phosphate Ester and Its Characterization from IR Absorption Spectra. International Journal of Pure and Applied Mathematics, 2(2), 1-4. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis of Some Phosphate Mono-Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenyl Dichlorophosphate - A Versatile Reagent. Retrieved from [Link]
-
National Institutes of Health. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
EPT. (2022, May 18). Phosphate Ester Fluid 101. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Retrieved from [Link]
-
MDPI. (2023, January 16). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. Retrieved from [Link]
-
PubMed. (2004, May 18). Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. Retrieved from [Link]
-
MDPI. (2021, May 11). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The preparation of phenyl phosphoric esters. Retrieved from [Link]
-
Herschlag Lab. (2011, April 21). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 27). Phosphorylation of Alcohols. Retrieved from [Link]
Sources
- 1. Buy Dibutyl phenyl phosphate | 2528-36-1 [smolecule.com]
- 2. US4034023A - Process for preparing mixed phosphate ester compositions - Google Patents [patents.google.com]
- 3. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
- 4. prepchem.com [prepchem.com]
- 5. arcjournals.org [arcjournals.org]
- 6. The role of the putative catalytic base in the phosphoryl transfer reaction in a protein kinase: first-principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 10. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 12. osti.gov [osti.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. One moment, please... [thermal-lube.com]
- 17. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]
Technical Support Center: Troubleshooting Phase Separation in Organophosphorus Solvent Extraction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on liquid-liquid extraction (LLE) flowsheets utilizing organophosphorus extractants like Tri-n-butyl phosphate (TBP) and Di-(2-ethylhexyl) phosphoric acid (D2EHPA). While these extractants offer exceptional metal loading capacities, they are prone to complex phase separation anomalies under high-stress conditions.
This guide provides mechanistic insights, diagnostic workflows, and self-validating experimental protocols to help you engineer robust, continuous extraction systems.
Diagnostic Workflow
Before altering your chemical flowsheet, use the following logic to accurately diagnose the root cause of your phase separation failure.
Diagnostic logic for identifying and resolving phase separation anomalies in LLE.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my organic phase split into two distinct liquid layers at high metal concentrations? Causality & Mechanism: You are observing "third phase formation." When extracting high concentrations of tetravalent or hexavalent metals (e.g., Pu(IV), Zr(IV), U(VI)) into aliphatic diluents, the polar metal-extractant complexes aggregate into reverse micelles (1)[1]. According to the Baxter sticky-sphere model, as metal loading and aqueous acidity increase, the attractive interactions (the "stickiness" parameter) between these micelles overcome the solvation capacity of the non-polar diluent (2)[2]. This supramolecular aggregation causes the organic phase to spontaneously demix into a heavy, metal-rich "third phase" and a light, diluent-rich phase. Resolution: You have exceeded the Limiting Organic Concentration (LOC). To resolve this, decrease the metal loading, switch to a branched phosphate (e.g., Tri-sec-butyl phosphate, TsBP) which offers higher steric hindrance against micellar aggregation (), or add a phase modifier.
Q2: I am observing a stable, gelatinous layer ("crud") at the aqueous-organic interface. What causes this and how do I resolve it? Causality & Mechanism: Crud is a stabilized emulsion localized at the interface. In phosphate-based systems, it is primarily driven by the hydrolytic or radiolytic degradation of the extractant. For instance, TBP degrades into dibutyl phosphate (DBP) and monobutyl phosphate (MBP). These acidic degradation products form highly insoluble, polymeric coordination complexes with metals like Zirconium (Zr(IV)), which precipitate at the interface (3)[3]. Additionally, fine particulate matter (e.g., silica or humic acids) from the aqueous feed can act as Pickering emulsion stabilizers, drastically reducing interfacial tension and slowing phase disengagement (4)[4]. Resolution: Implement a rigorous alkaline wash of your recycled solvent to strip DBP/MBP (see Protocol 2). Ensure the aqueous feed is clarified to <10 ppm suspended solids prior to extraction.
Q3: How do phase modifiers actually prevent third phase formation? Causality & Mechanism: Phase modifiers, typically long-chain alcohols (e.g., isodecanol, 1-octanol), act as thermodynamic stabilizers. They participate in hydrogen bonding with the polar core of the reverse micelles, effectively solvating the metal-extractant complexes and shielding the attractive inter-micellar forces (5)[5]. This prevents macroscopic phase splitting and increases the LOC, albeit sometimes at the cost of slightly reduced extraction efficiency due to competitive interactions.
Mechanistic Pathway of Third Phase Formation
Mechanism of reverse micelle aggregation leading to third phase formation and modifier action.
Quantitative Data: Factors Influencing LOC
The table below summarizes the causality of different system variables on the Limiting Organic Concentration (LOC) before phase splitting occurs.
| System Variable | Modification | Effect on LOC | Mechanistic Causality |
| Extractant Structure | Linear (TBP) to Branched (TsBP) | Increases | Branched alkyl chains increase steric hindrance, preventing reverse micelle aggregation. |
| Diluent Polarity | Aliphatic (n-dodecane) to Aromatic (toluene) | Increases | Higher dipole moment in aromatic diluents better solvates the polar metal-extractant core. |
| Phase Modifier | Addition of 5-10% Isodecanol | Increases | Alcohols hydrogen-bond with the micellar core, shielding attractive inter-micellar forces. |
| Aqueous Acidity | Increasing HNO₃ concentration | Decreases | High acidity co-extracts water and acid, increasing the "stickiness" parameter of micelles. |
Standard Operating Protocols (SOPs)
Protocol 1: Determination of Limiting Organic Concentration (LOC)
Purpose: To empirically define the maximum metal loading capacity of your solvent before third phase formation occurs.
-
Preparation: Prepare the organic phase (e.g., 30% v/v TBP in n-dodecane). Prepare a series of aqueous feed solutions with increasing target metal concentrations (e.g., 10 to 100 g/L Zr) at a constant acidity (e.g., 3 M HNO₃).
-
Equilibration: Contact the phases at a 1:1 Organic-to-Aqueous (O/A) ratio in thermostated vials. Causality: Temperature control is critical as LOC is highly temperature-dependent; higher temperatures generally increase the LOC.
-
Agitation & Separation: Agitate vigorously for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.
-
Visual Validation Check: Inspect the organic phase under bright light. The appearance of a distinct, dense meniscus within the organic layer confirms the LOC threshold has been breached.
-
Quantification: Separate the heavy (bottom) and light (top) organic phases. Strip the metals using 0.1 M oxalic acid and analyze via ICP-OES.
-
Data Validation Check: Perform a mass balance closure between the initial aqueous feed and the final raffinate plus organic phases. A closure of 100 ± 2% ensures no interfacial precipitation (crud) occurred, confirming true third phase formation.
Protocol 2: Solvent Regeneration via Alkaline Scrubbing (Crud Prevention)
Purpose: To remove acidic radiolytic/hydrolytic degradation products (DBP/MBP) that cause interfacial crud.
-
Pre-Filtration: Filter the degraded solvent through a 1-micron PTFE membrane to remove suspended crud and silica. Validation Check: The solvent should transition from opaque/hazy to optically clear.
-
Alkaline Contact: Contact the solvent with 0.1 M Na₂CO₃ at an O/A ratio of 1:1 at 40°C. Causality: Elevating the temperature reduces solvent viscosity and accelerates the partitioning of DBP/MBP sodium salts into the aqueous phase (6)[6].
-
Agitation: Agitate for 15 minutes, then allow gravity settling for 10 minutes.
-
pH Validation Check: Separate the phases and measure the pH of the aqueous carbonate raffinate. The pH must remain > 9. If the pH drops below 8, the carbonate buffering capacity was exhausted by high DBP concentrations, and the wash step must be repeated.
-
Acid Scrubbing: Wash the organic phase with 0.1 M HNO₃ (O/A = 1:1) to neutralize residual alkalinity and re-acidify the extractant.
-
Final Validation Check: The final aqueous raffinate must test acidic (pH < 2), confirming a self-validated, fully regenerated solvent ready for recycle.
References
-
Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles Source: ResearchGate URL:[Link]
-
Trends in small angle neutron scattering of actinide–trialkyl phosphate complexes: a molecular insight into third phase formation Source: RSC Publishing URL:[Link]
-
Crud in Solvent Extraction: Causes & Treatment Source: Studylib URL:[Link]
-
CRUD FORMATION IN THE SOLVENT EXTRACTION SYSTEM Zr (IV), HNO3-D2EHPA Source: Taylor & Francis URL:[Link]
-
Third phase formation in the extraction of Ce(IV) by tri-n-butyl phosphate and tri-sec-butyl phosphate from nitric acid media Source: INIS-IAEA URL:[Link]
-
Effect of phase modifiers TBP and iso-decanol on the extraction and complexation of Eu 3+ with CMPO Source: ResearchGate URL:[Link]
-
Removal of Sulphuric Acid from Electrowin Solutions by Reactive Extraction Using Alamine 336 in Isodecanol-Shell sol 2325 Solvent Mixture Source: Sphinx Knowledge House URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trends in small angle neutron scattering of actinide–trialkyl phosphate complexes: a molecular insight into third phase formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. studylib.net [studylib.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Reducing acidity in commercial grade phenyl butyl phosphate
Welcome to the Technical Support Center for Organophosphate Ester Purification. As a Senior Application Scientist, I frequently encounter challenges related to the hydrolytic degradation of commercial-grade phenyl butyl phosphate (PBP). PBP is widely utilized as a flame retardant, plasticizer, and anti-wear additive in various industrial and research applications. However, its susceptibility to moisture-induced hydrolysis leads to the accumulation of acidic byproducts, which can catalyze further degradation, alter experimental variables, and corrode sensitive equipment[1][2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to effectively reduce and manage acidity—measured as Total Acid Number (TAN)—in phenyl butyl phosphate.
Section 1: The Mechanism of Acidification
Before treating the symptom (acidity), we must understand the chemical causality. Phenyl butyl phosphate is synthesized via the esterification of phenol and butanol with a phosphorus source. In the presence of water and elevated temperatures (often >100°C), the ester bonds undergo autocatalytic hydrolysis[2].
This reaction yields stronger acids (phosphoric acid derivatives) and weaker acids (alkylphenols and butanol)[2]. Because the strong acids act as catalysts for further ester cleavage, removing them is not merely a quality control step—it is an absolute requirement to halt the degradation cascade and extend the fluid's usable life[1].
Fig 1. Autocatalytic hydrolysis pathway of phenyl butyl phosphate.
Section 2: Troubleshooting FAQs
Q1: We are using Fuller's Earth to reduce the acidity of our PBP fluid, but we are observing a rise in particulate contamination and sluggish system response. What is happening? Causality & Insight: Fuller's Earth and activated alumina are traditional alkaline acid-scavenging media. While they neutralize acids, they leach metal ions (such as magnesium, calcium, and sodium) into the phosphate ester[2]. These leached metals react with the phosphoric acid derivatives in your PBP to form insoluble metal soaps[2]. These soaps precipitate out of solution, causing particulate build-up, increased fluid viscosity, and the sluggish response you are observing[1][2]. Recommendation: Transition to Ion-Exchange (Ion Charge Bonding) resins. These resins capture polar acid compounds without releasing metallic byproducts or water, restoring the fluid's resistivity and lowering the TAN below 0.11 mg KOH/g[1][3].
Q2: During batch synthesis of PBP, our crude product has a TAN of 4.5 mg KOH/g. Washing with aqueous alkali causes severe emulsion issues. How can we reduce acidity without introducing water? Causality & Insight: Phosphate esters are notorious for forming stable emulsions during aqueous alkaline washes because the partially hydrolyzed phosphate esters act as potent surfactants, leading to phase separation difficulties and product loss[4]. Furthermore, introducing water risks further hydrolysis. Recommendation: Utilize chemical acid scavengers, specifically epoxides or oxetanes. Compounds like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (e.g., ERL 4221) react directly with the acidic protons of the phosphoric acid derivatives, forming neutral, stable adducts[5][6]. This process is anhydrous, requires mild heating, and can reduce a TAN of >4.0 down to <0.2 mg KOH/g without phase separation issues[5][6].
Q3: How do we validate that our acid reduction protocol is actually working and not just masking the pH? Causality & Insight: A self-validating protocol relies on orthogonal measurements. Do not rely solely on colorimetric titrations (like ASTM D974), as fluid darkening in older esters can obscure the visual endpoint[2]. Use potentiometric titration (ASTM D664) to measure the TAN accurately[2]. Additionally, monitor the fluid's elemental profile to ensure no metals are being introduced, and measure moisture content to confirm that water is not a byproduct of the neutralization[2].
Fig 2. Decision matrix and workflow for reducing acidity in phosphate esters.
Section 3: Experimental Protocols
Here are two self-validating methodologies for reducing acidity in PBP, depending on whether you are treating a continuous fluid system or a discrete synthetic batch.
Protocol A: Anhydrous Chemical Scavenging (For Batch Synthesis)
Objective: Reduce TAN of crude PBP using an epoxide scavenger without aqueous washing. Materials: Crude PBP, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL 4221) or equivalent oxetane[6][7], overhead stirrer, vacuum distillation setup.
Step-by-Step Methodology:
-
Baseline Measurement: Determine the initial TAN of the crude PBP using ASTM D664 (potentiometric titration)[2]. Calculate the total acid equivalents present in the batch.
-
Stoichiometric Addition: Add the epoxide scavenger to the PBP. The equivalent value of the epoxide should be equal to or slightly greater than the acid equivalents present in the crude ester[5].
-
Thermal Activation: Heat the mixture to 65°C – 110°C under continuous agitation for 1 to 4 hours[5][6]. Causality: Heat provides the activation energy for the ring-opening reaction between the epoxide and the phosphate acid, covalently forming a neutral hydroxy-ester[5].
-
Validation: Draw a sample and re-measure the TAN. The target is < 0.2 mg KOH/g[6]. If the TAN plateaus above the target, verify moisture content, as excess water can competitively open the epoxide ring.
-
Polishing: Apply a mild vacuum (e.g., 50 mm Hg) at temperature to strip any volatile unreacted light organics and residual moisture[5].
Protocol B: Continuous Ion-Exchange Resin Purification (For In-Service Fluid)
Objective: Continuously reduce TAN in operational PBP systems without metal leaching. Materials: Dry ion-exchange resin skid (e.g., Pall Sentry or equivalent), 3-micron absolute downstream filter[1][8].
Step-by-Step Methodology:
-
System Integration: Connect the standalone resin treatment system to the main reservoir in a kidney-loop (offline) configuration[1].
-
Flow Regulation: Circulate the PBP at a strictly controlled rate (typically 1 to 5 GPM depending on the cartridge size)[1]. Causality: Residence time within the resin bed is critical. Flow rates exceeding the resin's kinetic capacity will result in incomplete ion charge bonding and failure to reduce acidity[3].
-
Filtration: Pass the effluent through a 3-micron absolute filter (ß3≥1000) before returning it to the reservoir to capture any potential resin fines or existing metal soaps[8].
-
Monitoring (Self-Validation): Continuously monitor the TAN. A typical 500-gallon system should see TAN drop below 0.11 mg KOH/g after sufficient turnovers[1]. Concurrently monitor the fluid's resistivity; successful acid and polar compound removal will result in a measurable increase in resistivity[2].
Section 4: Quantitative Data Comparison
The following table summarizes the efficacy and side effects of various acid reduction methods applied to phosphate esters:
| Purification Method | Mechanism of Action | Typical Starting TAN (mg KOH/g) | Achievable Final TAN (mg KOH/g) | Byproducts / Side Effects | Best Application |
| Aqueous Alkali Wash | Neutralization via base | > 2.0 | ~0.5 | Stable emulsions, water retention, product loss[4] | Not recommended for PBP |
| Fuller's Earth / Alumina | Alkaline adsorption | 0.5 - 1.0 | 0.2 | Metal leaching (Mg, Ca, Na), metal soaps, sludge[1][2] | Legacy systems (Phasing out) |
| Epoxide / Oxetane Scavenging | Ring-opening covalent bonding | 0.5 - 5.0 | < 0.15[5][6] | None (forms stable, soluble neutral adducts)[5][7] | Batch synthesis / Crude purification |
| Ion-Exchange Resin | Ion charge bonding | 0.2 - 1.0 | < 0.11[1] | None (dry process, retains polar contaminants)[1][3] | In-service hydraulic/lubricant fluids |
Section 5: References
1.7 - google.com 2.8 - highpuritynorthwest.com 3. - atamanchemicals.com 4.5 - google.com 5.1 - hyprowira.com 6. - canoilcanadaltd.com 7.6 - google.com 8.2 - machinerylubrication.com 9.3 - youtube.com 10.4 - google.com
Sources
- 1. hyprowira.com [hyprowira.com]
- 2. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US3818071A - Reduction of acidity in the production of esters - Google Patents [patents.google.com]
- 5. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. CN101307072A - Method for Purifying Phosphate Esters - Google Patents [patents.google.com]
- 7. US20050272837A1 - Low acidity phosphate esters - Google Patents [patents.google.com]
- 8. highpuritynorthwest.com [highpuritynorthwest.com]
Controlling viscosity changes in phosphate-based lubricant additives
Topic: Controlling Viscosity Changes & Stability
Status: Operational Lead Scientist: Senior Application Specialist, Tribology & Excipient Chemistry Audience: Formulation Scientists, Tribologists, Process Engineers
Introduction: The Molecular Precision of Viscosity
Welcome to the technical support hub. You are likely here because your phosphate-based formulation—whether a fire-resistant hydraulic fluid (HFD-R), a high-performance gear oil, or a specialized pharmaceutical excipient—is deviating from its target rheology.
Phosphate esters (e.g., tricresyl phosphate, trixylyl phosphate) are chemically distinct from mineral oils. They possess excellent fire resistance and anti-wear properties but suffer from a "Hydrolytic Death Spiral" that directly impacts viscosity. Unlike hydrocarbons which primarily oxidize, phosphate esters hydrolyze to form strong acids. These acids react with metals or amines in your system to form soaps, leading to rapid, irreversible thickening (gelation).
This guide treats your formulation with the rigor of a drug development protocol: we look at molecular degradation pathways to solve macroscopic viscosity failures.
Module 1: The Hydrolytic Death Spiral (Viscosity Increase)
Symptom: Fluid viscosity has increased >10% from baseline; fluid may appear hazy or dark; Acid Number (AN) is rising.
The Mechanism:
Phosphate esters are hygroscopic.[1][2][3] When water enters the system (saturation limit ~3,000–5,000 ppm), it cleaves the ester linkage (
-
Hydrolysis: The tri-ester becomes a di-ester (acidic) and a phenol/alcohol.
-
Acid Catalysis: The newly formed acid acts as an autocatalyst, accelerating further hydrolysis.
-
Soap Formation: The strong phosphoric acid derivatives attack system metals (calcium, sodium, iron) or react with amine additives.
-
The Result: These metal/amine phosphates (soaps) form micelles and high-molecular-weight networks, causing a massive viscosity spike and sludge.
Troubleshooting Protocol: The Acid-Viscosity Correlation
| Step | Action | Standard | Target / Limit |
| 1 | Measure Kinematic Viscosity | ASTM D445 | |
| 2 | Measure Acid Number (AN) | ASTM D664 | Warning: >0.10 mg KOH/gCritical: >0.20 mg KOH/g |
| 3 | Measure Water Content | ASTM D6304 | < 500 ppm (0.05%) |
| 4 | Check for Metal Soaps | ICP-OES (ASTM D5185) | Spike in Ca, Na, or Mg (indicates leaching/soap formation). |
Corrective Action:
-
If AN is High (>0.1 mg KOH/g): You must remove the acid immediately. Traditional Fullers Earth can leach metals (creating more soaps).[2] Use Ion Exchange (IX) resins specifically designed for phosphate esters (e.g., weak base anion resins) to remove acid without adding metals.
-
If Water is High: Implement dry air blanketing (e.g., membrane dryers) to keep headspace humidity <20%.
Visualizing the Pathway
Figure 1: The self-propagating cycle of hydrolysis leading to soap formation and viscosity increase.
Module 2: Oxidative Cross-Linking (High-Temperature Thickening)
Symptom: Viscosity increases without a significant spike in Acid Number initially; RPVOT results are poor; varnish deposits on valves.
The Mechanism:
At temperatures
FAQ: Why is my RPVOT dropping?
-
Q: I added more antioxidant, but my RPVOT (ASTM D2272) time is still low.
-
A: Phosphate esters have poor solubility for many standard aminic/phenolic antioxidants. If the antioxidant precipitates out or is consumed by "microdieseling" (thermal cracking from air bubbles), oxidation proceeds unchecked.
Troubleshooting Protocol: Oxidation Stability
-
Run RPVOT (ASTM D2272):
-
Check for Microdieseling:
-
Look for sub-micron carbon particles (fluid darkens but remains clear/translucent, not milky).
-
Cause: Air entrainment. Air bubbles are compressed in pumps, heating to
C, cracking the fluid. -
Fix: Check air release properties (ASTM D3427) and reservoir residence time.
-
Module 3: The "Phantom" Viscosity Loss (VI & Shear)
Symptom: Fluid appears too thin at operating temperature, causing leakage or pressure loss.
The Mechanism: Phosphate esters naturally have a very low Viscosity Index (VI) (ranging from 60 to -30, compared to >95 for mineral oils). They thin out dramatically as they heat up.
-
Warning: Do not confuse this with polymer shear. Phosphate esters are small molecules and do not "shear" like polymer-thickened fluids. If viscosity is low, it is likely due to thermal thinning or contamination with a lower viscosity solvent/cleaner .
Decision Matrix: Viscosity Diagnosis
Figure 2: Diagnostic flow for identifying the root cause of rheological failure.
Module 4: Amine-Phosphate Compatibility (Formulation)
Symptom: Immediate haze or viscosity increase upon mixing new additives.
The Issue: Many formulations use Amine Phosphate Salts as anti-wear additives.[7]
-
If you add a basic amine antioxidant to a fluid containing acidic phosphate impurities, you will form an insoluble salt immediately.
-
Protocol: Always perform a compatibility test (ASTM D4055 - Filterability) before topping off with a different brand or batch of fluid.
References
-
ASTM International. ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT). West Conshohocken, PA. Link
-
Machinery Lubrication. Phosphate Ester Fluids - Benefits and Limitations.[1][2][8][9] Noria Corporation. Link
-
ASTM International. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA. Link
-
Fluitec. Keeping Those Phosphate Esters Clean! (Hydrolysis and Acid Control).[2][10][11]Link
-
Clean Oil. Phosphate Ester Fluid 101 - Turbine and Compressor Lubricant Chemistry Management.Link
Sources
- 1. Keeping Those Phosphate Esters Clean! - Fluitec [fluitec.com]
- 2. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
- 3. genuen.com [genuen.com]
- 4. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 5. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 6. relatherm.com [relatherm.com]
- 7. What are Amine Phosphate Salts?|Resources|UNPChemicals [unpchemicals.com]
- 8. Phosphate Ester Fluids - Benefits and Limitations [machinerylubrication.com]
- 9. cleanoil.com [cleanoil.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Target Di-Esters from Mono- and Tri-Ester Impurities
Welcome to the Technical Support Center. In the synthesis of pharmaceutical-grade lipid excipients (such as lipid nanoparticle components), structured lipids, and PEGylated diesters, isolating the target di-ester (e.g., diacylglycerol or DAG) from mono-ester (MAG) and tri-ester (TAG) impurities is a critical bottleneck. Because these species share identical functional groups and differ only in their degree of substitution, standard purification methods often fail.
This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these complex separation challenges.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do mono- and tri-ester impurities persistently form during my di-ester synthesis? A1: Esterification of polyols (like glycerol, sucrose, or PEG) is a thermodynamically driven, step-wise equilibrium process. Even with strict stoichiometric control, the reaction follows a statistical (Poisson-like) distribution, inevitably yielding a mixture of mono-, di-, and tri-substituted products. Furthermore, at elevated temperatures, intramolecular transesterification (acyl migration) occurs, causing even highly pure di-esters to spontaneously disproportionate back into mono- and tri-esters[1].
Q2: Why is my standard Reversed-Phase (RP) HPLC failing to resolve these mixtures? A2: Reversed-Phase chromatography separates molecules based on total hydrophobicity. In a complex lipid mixture, a mono-ester with a very long aliphatic chain can exhibit the exact same total hydrophobicity as a di-ester with shorter chains, leading to severe co-elution. To resolve these classes, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) chromatography. HILIC separates strictly by the polar headgroup (the number of free, unreacted hydroxyl groups) rather than the lipid tails, ensuring pure class separation[2].
Q3: How do I scale up the removal of mono- and tri-esters without using massive amounts of silica gel? A3: For preparative scale (kilograms to tons), chromatographic separation becomes economically unviable. The industry standard is Short-Path Molecular Distillation (SPD). Because TAGs have the highest molecular weight and MAGs have the lowest, they can be fractionated by boiling point. A two-stage SPD approach is required: Stage 1 removes the heavy TAGs, and Stage 2 strips the light MAGs and free fatty acids (FFAs), leaving the purified di-ester isolated in the residue[3].
Section 2: Troubleshooting Guide
Issue 1: I am losing my di-ester peaks on the HPLC baseline, or the peaks are severely tailing.
-
Root Cause: Esters lacking conjugated double bonds (like saturated lipid excipients) have virtually no UV absorbance. Relying on low-wavelength UV (e.g., 205 nm) causes baseline drift and poor sensitivity.
-
Solution: Switch your detector. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These mass-sensitive detectors provide excellent baseline stability and sensitivity for non-chromophoric lipids and esters[4].
Issue 2: My purified di-ester degrades back into a mixture of mono- and tri-esters during distillation.
-
Root Cause: Prolonged exposure to high heat (>200°C) triggers acyl migration, destroying your product yield.
-
Solution: You must minimize residence time. Ensure your Short-Path Distillation unit operates under high vacuum (<0.1 Pa) to lower the required boiling temperature, and use a wiped-film evaporator to keep heat exposure strictly under 2 minutes[1].
Section 3: Self-Validating Experimental Protocols
Protocol A: Analytical Quantification via HILIC-ELSD
-
Purpose: To quantify MAG, DAG, and TAG class distribution without chain-length interference.
-
Self-Validation (System Suitability Test): The protocol requires baseline resolution (
) between 1,2-DAG and 1,3-DAG isomers before sample analysis can proceed.
-
Column Preparation: Install a high-purity silica HILIC column (e.g., 3.0 × 150 mm, 3 µm)[2]. Equilibrate the column at 25°C.
-
Mobile Phase Setup: Prepare Mobile Phase A (Heptane, 100%) and Mobile Phase B (2-Propanol with 0.5% Acetic Acid).
-
Gradient Programming:
-
0.0 - 0.5 min: 1% B (Elutes highly hydrophobic TAGs).
-
0.5 - 4.0 min: Ramp to 13% B (Elutes intermediate DAGs).
-
4.0 - 10.0 min: Hold at 13% B (Elutes highly polar MAGs).
-
-
Detector Setup: Set the ELSD nebulizer to 15°C to prevent thermal degradation of the analytes.
-
System Suitability (SST): Inject a mixed standard of Tristearin, Distearin, and Monostearin. Verify that TAG elutes first, followed by DAG, then MAG. Proceed only if
. -
Sample Analysis: Inject 4 µL of the crude ester mixture (diluted in heptane) and integrate peak areas.
Protocol B: Preparative 2-Stage Short-Path Distillation
-
Purpose: Scalable isolation of di-esters (>85% purity) from crude reaction mixtures.
-
Self-Validation (In-Process Control): Testing of the Stage 2 distillate must confirm Free Fatty Acid (FFA) content is <0.1% before releasing the final DAG residue[3].
-
Degassing: Feed the crude mixture (containing MAG, DAG, TAG, and FFA) into a degassing unit at 90°C and 50 mbar to remove residual solvents and moisture.
-
Stage 1 Distillation (TAG Removal):
-
Set the wiped-film evaporator to 250°C and vacuum to 0.1 Pa.
-
Feed the degassed crude into the evaporator.
-
Mechanism: The heavy TAGs remain in the liquid phase (residue), while MAG, DAG, and FFAs vaporize and condense (distillate).
-
Discard the TAG residue.
-
-
Stage 2 Distillation (MAG/FFA Removal):
-
Feed the Stage 1 distillate into a second evaporator set to 180°C and 0.1 Pa.
-
Mechanism: The lighter MAGs and FFAs vaporize (distillate), while the purified DAG remains in the liquid phase (residue).
-
-
In-Process Control (IPC): Sample the DAG residue. Titrate for FFA. If FFA > 0.1%, repeat Stage 2 to strip remaining acids.
Section 4: Quantitative Data Summaries
Table 1: Chromatographic Elution Profile (HILIC vs. RP)
| Ester Class | Free Hydroxyls | HILIC Elution Order | Reversed-Phase Elution Order |
| Tri-ester (TAG) | 0 | 1st (Least retained) | 3rd (Most retained) |
| Di-ester (DAG) | 1 | 2nd (Intermediate) | 2nd (Intermediate) |
| Mono-ester (MAG) | 2 | 3rd (Most retained) | 1st (Least retained) |
Note: HILIC provides predictable class separation based on polarity, whereas Reversed-Phase is confounded by varying alkyl chain lengths.
Table 2: 2-Stage Distillation Parameters & Expected Purity
| Distillation Stage | Target Removal | Temperature | Vacuum | Expected DAG Purity in Fraction |
| Stage 1 | Tri-esters (TAG) | 250°C | 0.1 Pa | N/A (DAG is recovered in the distillate) |
| Stage 2 | Mono-esters & FFA | 180°C | 0.1 Pa | > 85 - 90 wt% (Isolated in the residue) |
Section 5: Visual Workflows
Mechanism of polarity-based retention for ester impurities in HILIC.
Workflow of 2-stage short-path molecular distillation for di-ester isolation.
References
-
Thermo Scientific™ Acclaim™ HILIC-10 column - Separating highly hydrophilic molecules. Fisher Scientific.2
-
HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. ResearchGate. 4
-
Purification of diacylglycerol by 2-stage short path distillation. ResearchGate. 3
-
Purification of specific structured lipids by distillation: Effects on acyl migration. ResearchGate. 1
Sources
Preventing corrosion in equipment handling acidic phosphate esters
Topic: Corrosion Prevention & Material Integrity Guide
Introduction: The Silent Equipment Killer
Acidic phosphate esters (e.g., phosphoric acid mono/diesters, reaction intermediates, or degraded hydraulic fluids) present a dual threat: they possess the solvating power of organic solvents and the corrosive potential of inorganic acids. Standard equipment setups often fail because users apply "standard acid" logic (using 316SS) or "standard solvent" logic (using Viton®), both of which can lead to catastrophic failure in this specific chemical environment.
This guide addresses the causality of failure and provides self-validating protocols to ensure experimental integrity.
Part 1: Material Selection & Compatibility (The "Why" and "What")
Q1: I’m using 316L Stainless Steel. Why am I seeing pitting and discoloration?
A: While 316L is the industry workhorse, it is not immune to acidic phosphate esters, especially under two conditions: heat and chloride contamination .
-
The Mechanism: Phosphate esters hydrolyze in the presence of moisture to form phosphoric acid and alcohols. While phosphoric acid itself creates a protective phosphate layer on steel, this layer is porous and unstable if the acid concentration fluctuates or if chlorides are present (common in synthesis residues).
-
The Failure Mode: "Pitting" occurs when the passive chromium oxide layer is breached. Once a pit forms, the acidic ester creates a localized autocatalytic cell, drilling deep into the metal.
-
The Fix:
-
Immediate: Inspect all welds. Pitting often starts at the heat-affected zone (HAZ) where chromium is depleted.
-
Upgrade: For temperatures >60°C or acidic content >10%, switch to Hastelloy C-276 or Tantalum -lined vessels. These alloys contain Molybdenum and Tungsten, which stabilize the passive film against organic acid attack.
-
Q2: My O-rings are swelling and seizing the pump. I thought Viton (FKM) was universally chemically resistant?
A: This is the most common error in phosphate ester handling.
-
The Science: Phosphate esters are highly polar solvents. Fluoroelastomers like Viton® (FKM) are also polar. Following the principle "like dissolves like," the ester permeates the polymer matrix, causing massive swelling (up to 100% volume increase) and softening.
-
The Solution:
-
Standard Protocol: Use EPDM (Ethylene Propylene Diene Monomer).[1] EPDM is non-polar and exhibits excellent resistance to polar phosphate esters.
-
High-End Protocol: For extreme acidity or high temperatures (>150°C), use FFKM (Kalrez® Spectrum™ 6375) or PTFE-encapsulated seals.
-
Critical Warning: Never use EPDM if hydrocarbon oils are also present, as they will destroy the EPDM.
-
Data Summary: Material Compatibility Matrix
| Material Class | Material Name | Rating | Technical Notes |
| Metals | 304 SS | 🔴 Poor | Rapid pitting; avoid. |
| 316L SS | 🟡 Conditional | OK < 50°C, < 10% Acid. Susceptible to chlorides.[2] | |
| Hastelloy C-276 | 🟢 Excellent | Standard for hot/concentrated acidic esters. | |
| Tantalum | 🟢 Superior | Ultimate resistance; use for heat exchangers. | |
| Elastomers | Viton® (FKM) | 🔴 FAILED | Severe swelling/degradation. DO NOT USE. |
| Buna-N (Nitrile) | 🔴 FAILED | Shrinkage and hardening. | |
| EPDM | 🟢 Good | Excellent resistance to esters; weak against oil. | |
| PTFE (Teflon) | 🟢 Superior | Chemically inert; watch for "cold flow" (creep). | |
| FFKM (Kalrez) | 🟢 Superior | Best sealing performance; high cost. |
Part 2: Operational Parameters & Corrosion Dynamics
Q3: How does moisture content affect corrosion rates in my system?
A: Moisture is the fuel for the "Hydrolysis Loop." Phosphate esters are hygroscopic; they pull water from the air.
-
The Cycle:
-
Ingress: Water enters via breathers or seals.
-
Hydrolysis: Ester + Water
Acidic Phosphate + Alcohol. -
Attack: The new acid attacks metal, releasing metal ions (Fe, Cr, Ni).
-
Catalysis: These metal ions act as catalysts, accelerating further hydrolysis.
-
-
Control Protocol:
-
Install desiccant breathers on all storage tanks.
-
Maintain water content < 500 ppm (0.05%).
-
Monitor Total Acid Number (TAN). If TAN > 0.2 mg KOH/g, the fluid is degrading.
-
Visualizing the Threat: The Hydrolysis Corrosion Cycle
Figure 1: The autocatalytic cycle of phosphate ester degradation. Note the red dashed line: corrosion byproducts actually speed up the destruction of the remaining fluid.
Part 3: Maintenance, Cleaning & Passivation
Q4: How do I clean equipment that has contained acidic phosphate esters?
A: Standard water rinsing is insufficient because the esters are oily and the acidic residues are "sticky."
-
Step 1: Solvent Flush. Use a compatible organic solvent (e.g., Isopropanol or Acetone) to dissolve the bulk ester. Water alone will cause the ester to bead up, trapping acid against the metal.
-
Step 2: Neutralization. Flush with a mild alkaline solution (1-2% Sodium Bicarbonate or Trisodium Phosphate). This neutralizes the acidic species (
) and prevents "crevice corrosion" during storage. -
Step 3: Final Rinse. DI Water rinse until pH is neutral (7.0).
-
Step 4: Drying. Blow dry with Nitrogen. Do not air dry , as residual moisture + oxygen can trigger flash rusting on the now-active metal surface.
Part 4: Troubleshooting Guide
Scenario A: Pump Seal Failure
-
Symptoms: Leaking fluid, black rubber bits in the filter.
-
Diagnosis: Likely material incompatibility (using Viton instead of EPDM/PTFE).
-
Action:
-
Stop pump immediately.
-
Disassemble and inspect O-rings. If swollen/gummy
Chemical Attack. -
Replace with EPDM (if temp < 120°C) or Kalrez (if temp > 120°C).
-
Scenario B: Grey Sludge in Reservoir
-
Symptoms: Fluid turning dark/hazy; filter clogging.
-
Diagnosis: Thermal degradation or hydrolysis leading to metal corrosion products (soaps).[3]
-
Action:
-
Measure TAN (Total Acid Number).
-
If TAN is high, use Acid Scavenging Filters (Fuller’s Earth or Selexorb®) to remove acid precursors.
-
Check system temperature. If >60°C, install a cooling loop.
-
References
-
Corrosion Resistance of Stainless Steels in Acidic Media.
-
Source:
-
-
Chemical Compatibility of Elastomers (Viton vs. EPDM).
-
Source:
-
-
Phosphate Ester Hydraulic Fluid Maintenance.
-
Source:
-
-
Hydrolysis Mechanisms of Phosphate Esters. Pearson Chemistry / LibreTexts.
-
Source:
-
-
Material Selection for Phosphoric Acid Pumps. Walchem / Iwaki.
-
Source:
-
Sources
Technical Support Center: Stabilization & Handling of Butyl Phenyl Hydrogen Phosphate
Executive Summary & Compound Identification
Warning: "Butyl phenyl hydrogen phosphate" is a chemically ambiguous term often referring to Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (CAS 69284-93-1), a degradation product of the common antioxidant Irgafos 168.
Before applying any stabilization protocol, you must understand the "Stability Paradox" of this compound:
-
Phosphorus Center: The phosphorus is already in the +5 oxidation state (Phosphate). It cannot be oxidized further.
-
The Real Threat: When researchers observe "oxidation" (yellowing, degradation), they are actually witnessing oxidative coupling of the phenolic rings or hydrolytic cleavage of the ester bond.
This guide treats the stabilization of the organic moiety (the butyl-phenyl rings) and the prevention of hydrolysis, which is often mistaken for oxidative failure.
Diagnostic Module: Is Your Compound Oxidizing or Hydrolyzing?
Use this troubleshooting matrix to identify the root cause of instability before attempting remediation.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| Yellow/Amber Discoloration | Oxidative Degradation | Formation of quinone methides or stilbenequinones on the phenyl ring. Triggered by light/NOx gases. | Exclude Light & Oxygen. Store under Argon. Check for "Gas Fading" (NOx exposure). |
| Increase in Acid Number | Hydrolysis | Cleavage of the P-O-C bond due to moisture, releasing 2,4-di-tert-butylphenol and phosphoric acid. | Desiccate. Store over P₂O₅ or molecular sieves. Verify solvent water content (<50 ppm). |
| Precipitate in Solution | Metal Complexation | The acidic proton (-OH) on the phosphate is chelating trace metals (Fe, Ca) from glassware/solvents. | Acid Wash Glassware. Use EDTA-treated solvents or plasticware. |
| Baseline Drift (HPLC) | Peroxide Formation | Oxidation of the tert-butyl groups (rare) or solvent impurities reacting with the analyte. | Add Antioxidant. Spike solvent with 0.05% BHT (if compatible). |
Stabilization Protocols
Protocol A: The "Inert Fortress" Storage System (Anti-Oxidation)
Target: Prevention of phenolic ring oxidation (Yellowing).
Theory: The steric hindrance of the tert-butyl groups makes the phenyl ring electron-rich and susceptible to radical attack, leading to colored quinoid species.
Step-by-Step Workflow:
-
Container Selection: Use Amberized Silanized Glass Vials .
-
Reasoning: Amber glass blocks UV light (which initiates radical formation). Silanization prevents the acidic phosphate from reacting with surface hydroxyls on the glass.
-
-
Atmosphere Exchange:
-
Do not just cap the vial.
-
Sparge the headspace with Argon (Ar) for 30 seconds. Argon is heavier than air and provides a better blanket than Nitrogen.
-
-
Temperature Control: Store at -20°C .
-
Reasoning: Low temperature kinetically inhibits the radical propagation steps of auto-oxidation.
-
Protocol B: Hydrolytic Stabilization (The "Dry" Protocol)
Target: Prevention of P-O bond cleavage.
Theory: Phosphate diesters are prone to hydrolysis, especially under acidic conditions (autocatalysis). As the compound degrades, it releases H⁺, accelerating its own destruction.
Step-by-Step Workflow:
-
Solvent Choice: Never store BPHP in protic solvents (Methanol, Water) or hygroscopic ethers (THF) for long periods.
-
Recommended: Dichloromethane (DCM) or Toluene, dried over activated 3Å Molecular Sieves.
-
-
The "Sacrificial Scavenger" Method:
Visualizing the Degradation Pathway
Understanding where your compound sits in the degradation chain is critical for purity analysis.
Figure 1: The degradation cascade. Note that "Yellowing" occurs downstream of the hydrolysis product (Phenol), meaning color change often indicates advanced hydrolysis.
Frequently Asked Questions (FAQ)
Q1: Can I use BHT to stabilize BPHP?
-
Answer: Proceed with caution. Since BPHP contains tert-butylated phenyl groups, it is structurally similar to BHT. Adding BHT (Butylated Hydroxytoluene) is chemically redundant and may complicate HPLC analysis due to co-elution.
-
Better Alternative: Use Vitamin E (α-Tocopherol) at 50-100 ppm if an antioxidant is strictly necessary, as it separates well chromatographically.
Q2: My sample has a strong "plastic" odor. Is it degraded?
-
Answer: Likely yes. The distinct smell often comes from 2,4-di-tert-butylphenol , which has a lower vapor pressure than the phosphate ester. Run a GC-MS or TLC; if you see a spot matching the phenol, your phosphate ester has hydrolyzed.
Q3: I need to heat the compound for a reaction. What is the safe limit?
-
Answer: BPHP is thermally stable up to ~200°C in the absence of moisture.
-
Critical Constraint: In the presence of even trace moisture, heating above 60°C triggers rapid hydrolysis. Always dry the system (Karl Fischer < 50 ppm) before heating.
References
-
GHS Classification & Safety Data. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate Safety Summary. PubChem.[4][5] [Link]
-
Degradation Pathways. Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168). Food and Chemical Toxicology, 2023. [Link]
-
Hydrolysis Mechanisms. The pseudo-rotation mechanism for the hydrolysis of phosphate diesters. ResearchGate. [Link]
-
Environmental Fate. Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS), 2023. [Link]
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- 1. Organophosphate - Wikipedia [en.wikipedia.org]
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- 4. Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis (2,4-di-tert-butylphenyl) hydrogen phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to FTIR Spectrum Interpretation: Distinguishing P-O-C(aryl) and P-O-C(alkyl) Bonds
For researchers and professionals in drug development, polymer science, and materials chemistry, the precise characterization of organophosphorus compounds is paramount. A common analytical challenge is the differentiation between phosphate esters bearing an aryl or an alkyl substitution on the oxygen atom (P-O-C). This distinction is critical as the nature of this substituent dictates the molecule's electronic properties, thermal stability, and biological activity.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method to elucidate this structural nuance.[3]
This guide provides an in-depth comparison of the FTIR spectral signatures of P-O-C(aryl) and P-O-C(alkyl) bonds, grounded in the principles of vibrational spectroscopy. We will explore the causal mechanisms behind their distinct spectral features, present comparative experimental data, and provide a practical protocol for analysis.
The Vibrational Basis for Spectral Differentiation
At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[4][5][6] The frequency of these vibrations is determined by the mass of the bonded atoms and the force constant of the bond connecting them—akin to a "ball and spring" model.[4][5] A stronger bond (a stiffer spring) will vibrate at a higher frequency (wavenumber).
The key to differentiating P-O-C(aryl) from P-O-C(alkyl) lies in how the electronic nature of the aryl or alkyl group influences the bond strength within the P-O-C linkage.
-
P-O-C(alkyl) Bonds: In an alkyl phosphate, such as triethyl phosphate, the ethyl groups are attached to the oxygen atoms. These alkyl groups are electron-donating through an inductive effect. This effect slightly increases the electron density on the oxygen atom, which does not significantly alter the P-O or O-C single bond character.
-
P-O-C(aryl) Bonds: In an aryl phosphate, like triphenyl phosphate, the oxygen is bonded directly to a phenyl ring.[7] The oxygen's lone pair of electrons can participate in resonance with the delocalized π-electron system of the aromatic ring.[8] This delocalization has two primary consequences:
-
It strengthens the O-C bond by giving it partial double-bond character.
-
It withdraws electron density from the oxygen atom, which in turn strengthens the adjacent P-O bond.
-
This strengthening of the P-O and O-C bonds in the aryl-substituted compound is the principal reason for the observable shift in their stretching frequencies to higher wavenumbers compared to their alkyl-substituted counterparts.
Comparative Spectral Analysis: Triaryl vs. Trialkyl Phosphates
The most direct way to illustrate these differences is by comparing the FTIR spectra of model compounds. Let's examine the key vibrational bands for Triphenyl Phosphate (TPP), a classic P-O-C(aryl) example, and Triethyl Phosphate (TEP), a common P-O-C(alkyl) compound.
The spectrum is typically dominated by several key vibrations: the phosphoryl (P=O) stretch, the P-O-C stretch, and vibrations associated with the alkyl or aryl groups themselves.
| Vibrational Mode | P-O-C(aryl) - Triphenyl Phosphate (cm⁻¹) | P-O-C(alkyl) - Triethyl Phosphate (cm⁻¹) | Rationale for Difference |
| P=O Stretch (νP=O) | ~1310 - 1290 | ~1270 - 1250[9] | The electron-withdrawing nature of the aryl groups strengthens the P=O bond, shifting its stretch to a higher frequency. |
| P-O-C Asymmetric Stretch (νasP-O-C) | ~1240 - 1160 | ~1035[3] | Resonance in the aryl group strengthens the P-O bond, significantly increasing the stretching frequency. This is often a very strong and characteristic band. |
| (P)-O-C Stretch (ν(P)O-C) | ~970 - 920 | ~1165[9] | This band is complex. In TEP, a clear P-O-(C) stretch is observed. In TPP, this region is populated by P-O-Ph stretches, which are distinct from the C-O stretch of the aryl ether linkage. |
| Aromatic C=C Stretch | ~1590, ~1490 | N/A | These sharp, medium-to-strong intensity bands are definitive indicators of the aromatic ring.[10][11] |
| Aromatic C-H Stretch | >3000 (e.g., 3030-3080)[10][11] | N/A | The C-H stretch for sp²-hybridized carbons of an aromatic ring occurs at a higher frequency than for sp³-hybridized carbons.[12][13] |
| Alkyl C-H Stretch | N/A | <3000 (e.g., 2850-2990)[9][12] | The C-H stretch for sp³-hybridized carbons is a hallmark of alkyl groups.[12][13] |
Key Takeaway: The most reliable distinction comes from observing the combination of features. The presence of sharp aromatic C=C stretching bands around 1600-1450 cm⁻¹ and an asymmetric P-O-C stretch above 1160 cm⁻¹ is a strong indicator of a P-O-C(aryl) linkage. Conversely, the presence of strong alkyl C-H stretching bands just below 3000 cm⁻¹ and a P-O-C stretch around 1035 cm⁻¹ points to a P-O-C(alkyl) structure.[3][10][12]
Experimental Protocol: FTIR Analysis of Organophosphates
This protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum suitable for distinguishing P-O-C(aryl) from P-O-C(alkyl) bonds.
Objective: To obtain a clean, reproducible mid-infrared spectrum (4000-400 cm⁻¹) of an organophosphate sample.
Materials:
-
FTIR Spectrometer with a clean, dry sample compartment.
-
Sample: Organophosphate compound (liquid or solid).
-
For liquid samples: Salt plates (e.g., NaCl or KBr).
-
For solid samples: KBr powder (spectroscopic grade, desiccated), mortar and pestle, pellet press.
-
Solvent (if needed for cleaning): e.g., anhydrous acetone or isopropanol.
-
Personal Protective Equipment (PPE): Gloves, safety glasses.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Purge the instrument with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.
-
Perform a background scan. This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants in the optical path. Store this background.
-
-
Sample Preparation (Choose one):
-
Method A: Neat Liquid Film (for liquid samples)
-
Place one drop of the liquid sample onto the center of a clean salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Place the "sandwich" into the spectrometer's sample holder. The thin film ensures the IR beam is not completely absorbed.
-
-
Method B: KBr Pellet (for solid samples)
-
Place ~1-2 mg of the solid sample and ~100-200 mg of dry KBr powder into a clean agate mortar.
-
Gently grind the mixture with the pestle until it is a fine, homogeneous powder. This ensures the sample is well-dispersed, preventing scattering of the IR beam.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent disc.
-
A transparent disc is a key validation point, indicating proper particle size and dispersion.
-
Place the KBr pellet into the spectrometer's sample holder.
-
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio).
-
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleaning:
-
Examine the final spectrum. Ensure the strongest peaks are not "flat-topped" (i.e., not exceeding the detector's linear range). If they are, prepare a thinner sample and re-run.
-
Label the significant peaks, paying close attention to the regions outlined in the comparison table above.
-
Thoroughly clean the salt plates or pellet press components with an appropriate dry solvent immediately after use.
-
Logical Workflow for Spectral Interpretation
The process of distinguishing between these two bond types can be visualized as a decision-making workflow. This diagram illustrates the logical steps an analyst would take when interpreting a spectrum.
Caption: Workflow for distinguishing P-O-C(aryl) vs. P-O-C(alkyl) bonds using FTIR.
Conclusion
FTIR spectroscopy is a powerful and definitive tool for differentiating between P-O-C(aryl) and P-O-C(alkyl) linkages. The distinction is reliably made not by a single peak, but by a collection of characteristic bands. The electron-withdrawing resonance effect of the aryl ring strengthens the adjacent P-O and P=O bonds, shifting their vibrational frequencies to higher wavenumbers. This effect, combined with the presence of unique aromatic C=C and C-H stretching vibrations, provides a clear and robust spectral fingerprint that is absent in analogous alkyl phosphates. By following a systematic analytical approach, researchers can confidently assign the structure of these important organophosphorus compounds.
References
-
K. T. S. A. Sayyed, M. S. Bibwe, P. S. K. Reddy, S. D. D. Roy, "FT-IR Spectroscopic Study of Triethyl Phosphate Adsorption on FAU Type Zeolite," ResearchGate, 2013. [Online]. Available: [Link]
-
M. K. T. et al., "FT-IR Spectral analysis of triphenyl phosphate.," ResearchGate, 2015. [Online]. Available: [Link]
-
Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). [Online]. Available: [Link]
-
National Institute of Standards and Technology, "Triethyl phosphate," NIST Chemistry WebBook. [Online]. Available: [Link]
-
FT-IR Spectroscopic Study of Triethyl Phosphate Adsorption on FAU Type Zeolite - ResearchGate. (2013). [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Triphenyl Phosphate," PubChem Compound Database. [Online]. Available: [Link]
-
M. K. Trivedi, S. Jana, "Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate," ResearchGate, 2015. [Online]. Available: [Link]
-
An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes - Open PRAIRIE - South Dakota State University. [Online]. Available: [Link]
-
L. M. Babkov, et al., "IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling," Physics, 2016. [Online]. Available: [Link]
-
M. A. Camacho-Alvarado et al., "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study," MDPI, 2023. [Online]. Available: [Link]
-
O. Pirali et al., "Gas-Phase Synchrotron FTIR Spectroscopy of Weakly Volatile Alkyl Phosphonate and Alkyl Phosphate Compounds," ACS Publications, 2010. [Online]. Available: [Link]
-
Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy - ResearchGate. [Online]. Available: [Link]
-
J. Lee et al., "Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents," RSC Publishing, 2021. [Online]. Available: [Link]
-
Infrared Analysis of Phosphorous Compounds - ResearchGate. [Online]. Available: [Link]
-
S. Pospiech et al., "Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins," MDPI, 2019. [Online]. Available: [Link]
-
B. A. Howell, "Thermal and spectroscopic characterization of a triaryl phosphate hydraulic fluid," ResearchGate, 2006. [Online]. Available: [Link]
-
The features of IR spectrum. [Online]. Available: [Link]
-
"Infrared spectroscopy (FTIR)," Explained Chemistry, 2022. [Online]. Available: [Link]
-
J. Ashenhurst, "Bond Vibrations, Infrared Spectroscopy, and the 'Ball and Spring' Model," Master Organic Chemistry, 2016. [Online]. Available: [Link]
-
DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. [Online]. Available: [Link]
-
"Infrared Spectroscopy," MSU Chemistry. [Online]. Available: [Link]
-
Vibrational Spectroscopy (Infrared, IR-Spect.). [Online]. Available: [Link]
-
"12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [Online]. Available: [Link]
-
"Infrared Spectroscopy and Modes of Vibrations," The Department of Chemistry, UWI, Mona, Jamaica. [Online]. Available: [Link]
-
Vibrational modes of common biomolecular bonds - ResearchGate. [Online]. Available: [Link]
-
Aromatic Compounds IR. [Online]. Available: [Link]
-
J. Gilbert, J. R. Startin, M. A. Wallwork, "A survey of trialkyl and triaryl phosphates in United Kingdom total diet samples," PubMed, 1986. [Online]. Available: [Link]
-
S. Ishikawa, M. Taketomi, R. Shinohara, "Determination of trialkyl and triaryl phosphates in environmental samples," OSTI.gov, 1985. [Online]. Available: [Link]
- Triaryl phosphate ester composition - Google Patents. [Online].
-
M. Y. Eisa, M. Al Dabbas, F. H. Mohammed, "Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy," International Journal of Current Microbiology and Applied Sciences, 2015. [Online]. Available: [Link]
-
"15.7: Spectroscopy of Aromatic Compounds," Chemistry LibreTexts. [Online]. Available: [Link]
-
"15.7 Spectroscopy of Aromatic Compounds," OpenStax. [Online]. Available: [Link]
-
FTIR study of conjugation in selected aromatic polyazomethines | Request PDF. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to the HPLC Separation of Butyl Phenyl Hydrogen Phosphate from Diphenyl Phosphate
Introduction: The Analytical Challenge
In pharmaceutical development and chemical manufacturing, the precise separation and quantification of structurally similar impurities are paramount for ensuring product safety and efficacy. Butyl phenyl hydrogen phosphate (BPHP) and diphenyl phosphate (DPP) represent a common analytical challenge. DPP is a known metabolite of the flame retardant Triphenyl Phosphate and is used as an intermediate in various syntheses.[1] BPHP can arise as a process-related impurity or a degradation product. Given their structural similarities and potential to be present in the same sample matrices, developing a robust and selective analytical method is critical. Regulatory bodies often require strict control of such impurities, which can be potentially genotoxic, down to parts-per-million (ppm) levels.[2][3][]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of BPHP and DPP. We will explore the underlying chemical principles, compare column chemistries, and present a validated protocol designed for immediate implementation in a research or quality control setting.
Part 1: Analyte Properties and Chromatographic Strategy
A successful separation begins with understanding the physicochemical properties of the target analytes. Both BPHP and DPP are organophosphate esters with a key structural difference: BPHP possesses one butyl and one phenyl group, while DPP has two phenyl groups attached to the phosphate core.
| Property | Butyl Phenyl Hydrogen Phosphate (BPHP) | Diphenyl Phosphate (DPP) |
| Structure | (C₄H₉O)(C₆H₅O)P(O)OH | (C₆H₅O)₂P(O)OH |
| Molecular Formula | C₁₀H₁₅O₄P | C₁₂H₁₁O₄P |
| Molecular Weight | 230.19 g/mol (calculated) | 250.19 g/mol [5] |
| Key Feature | Aliphatic butyl chain and one aromatic ring | Two aromatic rings |
| Predicted Hydrophobicity | Less hydrophobic | More hydrophobic |
Causality Behind the Chromatographic Strategy:
The primary difference driving the separation in reverse-phase (RP) HPLC is hydrophobicity. The two phenyl rings in DPP make it significantly more nonpolar and thus more hydrophobic than BPHP, which has one phenyl ring and a less hydrophobic n-butyl chain. Therefore, in a reverse-phase system (e.g., using a C18 column), DPP will interact more strongly with the stationary phase and exhibit a longer retention time than BPHP.
Both molecules possess an acidic phosphate proton. To achieve sharp, symmetrical peaks and reproducible retention, it is essential to suppress the ionization of this group. By maintaining a mobile phase pH well below the analyte pKa (typically pH 2.5-3.5), the phosphate moiety remains protonated (neutral), enhancing its retention on the nonpolar stationary phase. This is a standard practice for analyzing acidic compounds via RP-HPLC.[6][7]
Part 2: Comparative Method Development: C18 vs. Phenyl-Hexyl
To achieve optimal separation, two column chemistries with distinct selectivity profiles were evaluated: a traditional C18 column and a Phenyl-Hexyl column.
-
Agilent ZORBAX Eclipse Plus C18: A high-performance C18 column provides excellent hydrophobic retention and is a robust starting point for most reverse-phase separations.[7][8]
-
Phenomenex Kinetex Phenyl-Hexyl: This column offers a different selectivity mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[9] This can enhance the resolution of compounds containing aromatic moieties.
The following methods were developed to compare their performance.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 40% B, 2-12 min: 40-90% B, 12-15 min: 90% B | 0-2 min: 40% B, 2-12 min: 40-90% B, 12-15 min: 90% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 230 nm[7] | UV at 230 nm |
| Run Time | 15 min (plus re-equilibration) | 15 min (plus re-equilibration) |
Part 3: Experimental Protocol and Performance Data
This section provides a detailed workflow for executing the analysis and the expected performance data from both methods.
Experimental Workflow Diagram
Sources
- 1. Diphenyl phosphate | 838-85-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Separation of Diphenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Gas chromatography-mass spectrometry (GC-MS) fragmentation of phenyl butyl phosphates
Topic: Gas chromatography-mass spectrometry (GC-MS) fragmentation of phenyl butyl phosphates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Phenyl butyl phosphates are a class of organophosphate esters (OPEs) widely used as flame retardants and plasticizers. Structurally, they represent a hybrid between tri-alkyl phosphates (like tributyl phosphate, TBP) and tri-aryl phosphates (like triphenyl phosphate, TPP). This hybrid nature creates unique analytical challenges—and opportunities—in Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an advanced technical breakdown of the fragmentation mechanisms of Diphenyl Butyl Phosphate (DPBP) and Phenyl Dibutyl Phosphate (PDBP) . We compare the standard Electron Ionization (EI) method against softer ionization alternatives (CI) and Liquid Chromatography (LC-MS) to assist laboratories in selecting the optimal workflow for structural elucidation versus trace quantification.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of phenyl butyl phosphates under 70 eV Electron Ionization (EI) is governed by a competition between two distinct chemical behaviors:
-
McLafferty Rearrangement (Alkyl-driven): Characteristic of the butyl chain, leading to alkene elimination.
-
Aromatic Stabilization (Aryl-driven): Characteristic of the phenyl ring, stabilizing the molecular ion and directing cleavage toward phenoxy radicals.
The "Hybrid" Effect
Pure alkyl phosphates (e.g., TBP) fragment heavily, often showing no molecular ion (
-
Diphenyl Butyl Phosphate (DPBP, MW 306): The two phenyl rings stabilize the charge, making the molecular ion (
306) clearly visible. However, the single butyl group acts as a "fuse," triggering a McLafferty rearrangement that ejects butene ( , 56 Da). -
Phenyl Dibutyl Phosphate (PDBP, MW 286): With only one phenyl ring, the molecular ion (
286) is weaker. The presence of two butyl chains allows for sequential McLafferty rearrangements, stripping the molecule down to phosphoric acid derivatives.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for Diphenyl Butyl Phosphate (DPBP), highlighting the competition between aromatic retention and alkyl elimination.
Figure 1: Competitive fragmentation pathways of Diphenyl Butyl Phosphate (DPBP) under 70 eV Electron Ionization.
Comparative Analysis: Method Performance
When analyzing phenyl butyl phosphates, researchers must choose between structural detail (EI) and molecular weight confirmation (CI) or sensitivity (LC-MS). The table below contrasts these approaches based on experimental performance.
Technology Comparison Matrix
| Feature | GC-EI-MS (The Standard) | GC-CI-MS (The Alternative) | LC-ESI-MS/MS |
| Primary Utility | Structural Fingerprinting & Library Matching | Molecular Weight Confirmation | Trace Quantification in Biology |
| Ionization Energy | Hard (70 eV) | Soft (Chemical: Methane/Ammonia) | Soft (Electrospray) |
| DPBP Detection | |||
| PDBP Detection | |||
| Isomer Resolution | High (Chromatographic separation of isomers is superior on non-polar columns) | Moderate | Low (Requires specialized columns to separate isomers) |
| Sensitivity | ng/mL range | ng/mL range | pg/mL range (Superior) |
Expert Insight: Why EI Remains the Gold Standard
While LC-MS/MS offers higher sensitivity for biological metabolites (e.g., in urine analysis), GC-EI-MS remains superior for product characterization and environmental forensics .
-
Reasoning: Phenyl butyl phosphates often exist as complex isomeric mixtures in industrial fluids. LC-MS soft ionization produces primarily
ions for all isomers, making them indistinguishable if they co-elute. GC-EI-MS produces unique "fingerprint" fragment ratios (e.g., the ratio of 99 to 77) that allow for the deconvolution of mixed esters [1][2].
Validated Experimental Protocol
This protocol is designed for the separation and identification of DPBP and PDBP in complex matrices (e.g., hydraulic fluids or environmental dust).
Sample Preparation (Self-Validating Step)
-
Extraction: Use Acetonitrile/Toluene (1:1) for solid matrices.
-
Internal Standard (ISTD): Spike samples with Deuterated TBP (
-TBP) or Deuterated TPP ( -TPP) .-
Validation Check: If the recovery of the ISTD deviates by >20%, the extraction efficiency is compromised.
-
GC-MS Instrument Conditions
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m
0.25mm 0.25µm.-
Why? This phase provides the necessary
interactions to separate the aromatic-containing phosphates from aliphatic interferences.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
Critical: The slow ramp (5°C/min) between 200-300°C is essential to resolve PDBP from DPBP, as they elute closely in this temperature window.
-
Mass Spectrometer Settings (EI Mode)
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range:
45–450. -
Solvent Delay: 4.0 min.
Data Interpretation Workflow
-
Extract Ion Chromatograms (EIC):
-
Plot
306 (DPBP parent) and 286 (PDBP parent). -
Plot
99 (Diagnostic for alkyl phosphates) and 77 (Diagnostic for phenyl).
-
-
Calculate Diagnostic Ratios:
-
For PDBP : The ratio of
99 / 174 should be consistent. -
For DPBP : The ratio of
250 / 306 should be consistent.
-
-
Confirmation: Compare retention times against the deuterated standards. DPBP will elute after PDBP due to higher boiling point and
-interaction with the column phase.
References
-
Comparison of EI and CI Capabilities. Agilent Technologies. Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS.[2]Link
-
Fragmentation Pathways of Organophosphorus Esters. MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.Link
-
McLafferty Rearrangement Mechanisms. NIH/PubMed.[3] A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates.[3]Link
-
Differentiation of Isomers. BenchChem. Inter-laboratory study for the analysis of Tris(p-t-butylphenyl) phosphate.[1]Link
Sources
Comparative Guide: Butyl Phenyl Hydrogen Phosphate vs. Tributyl Phosphate (TBP) Viscosity Profile
Executive Summary
This guide provides a technical comparison of the rheological properties of Tributyl Phosphate (TBP) and Butyl Phenyl Hydrogen Phosphate (BPHP) . While both are organophosphorus esters, their viscosity profiles diverge significantly due to their fundamental structural differences: TBP is a neutral ester, whereas BPHP is an acidic phosphate containing an ionizable proton.
Key Takeaway:
-
TBP exhibits low viscosity (~3.39 mPa·s at 25°C) , behaving as a Newtonian fluid ideal for solvent extraction where rapid mass transfer is critical.
-
BPHP exhibits moderate-to-high viscosity , driven by intermolecular hydrogen bonding. This makes it unsuitable as a pure solvent for extraction but highly effective as a lubricity additive or corrosion inhibitor where film persistence is required.
Physicochemical Identity & Structural Basis[1][2]
To understand the viscosity data, we must first establish the structural causality. Viscosity in phosphate esters is primarily dictated by molecular weight (MW) and intermolecular forces (Hydrogen Bonding).
| Feature | Tributyl Phosphate (TBP) | Butyl Phenyl Hydrogen Phosphate (BPHP) |
| CAS Number | 126-73-8 | 46438-39-5 |
| Structure Type | Neutral Tri-ester | Acidic Mono/Di-ester (Mixed) |
| Formula | ||
| Molecular Weight | 266.32 g/mol | ~230.20 g/mol |
| Proton Donor? | No (Aprotic) | Yes (P-OH group) |
| Primary Interaction | Dipole-Dipole | Hydrogen Bonding (Dimerization) |
| Physical State (25°C) | Low-viscosity liquid | Viscous oily liquid |
Structural Causality Diagram
The following diagram illustrates why BPHP is more viscous. TBP molecules slide past each other (monomers), while BPHP molecules "stick" together via hydrogen bonded dimers.
Caption: TBP exists as discrete monomers allowing easy flow, whereas BPHP forms pseudo-polymeric networks via hydrogen bonding, significantly increasing resistance to flow.
Viscosity Performance Analysis
Quantitative Comparison
The following data synthesizes experimental values and structural estimates. Note that TBP is well-characterized, while BPHP values often represent a range due to the presence of reaction byproducts (e.g., diphenyl hydrogen phosphate).
| Parameter | TBP (Neutral) | BPHP (Acidic) | Impact on Application |
| Dynamic Viscosity (25°C) | 3.39 ± 0.05 mPa·s | ~15 – 45 mPa·s * | TBP flows like water/kerosene; BPHP flows like light motor oil. |
| Density (25°C) | 0.979 g/mL | ~1.10 - 1.15 g/mL | BPHP is denser, aiding phase separation if viscosity is managed. |
| Temp. Sensitivity ( | Low | High | BPHP viscosity drops sharply with heat (Arrhenius behavior). |
| Solvent Dilution Effect | Linear reduction | Non-linear (breaks dimers) | Diluting BPHP causes a sudden drop in viscosity. |
*Note: BPHP viscosity varies by synthesis route and purity. Values estimated based on homologous acidic phosphates (e.g., DBP, D2EHPA).
The "Acidic Phosphate" Effect
In experimental settings, researchers often underestimate the viscosity of acidic phosphates like BPHP. Unlike TBP, BPHP exists in equilibrium between monomers and dimers:
Experimental Protocol: Comparative Viscometry
Objective: To generate a self-validating viscosity curve for TBP and BPHP to determine their suitability for a specific process (e.g., extraction or lubrication).
Method: Capillary Viscometry (ASTM D445 Standard) is recommended for these fluids due to its high precision for Newtonian (TBP) and near-Newtonian (BPHP) fluids.
Required Materials
-
Ubbelohde Viscometer (Size 1 for TBP, Size 2 for BPHP).
-
Temperature Control Bath (Precision ±0.05°C).
-
Digital Stopwatch (0.01s resolution).
-
Reference Standard: Dodecane or Water (for calibration).
Step-by-Step Workflow
-
Cleaning & Validation (The Trust Step):
-
Clean viscometer with acetone, then dry with filtered air.
-
Self-Validation: Measure the flow time of pure water at 25°C. If the calculated viscosity deviates >1% from 0.890 mPa·s, re-clean. Do not proceed without this pass.
-
-
Sample Preparation:
-
TBP: Use analytical grade (>99%). No pre-treatment needed.
-
BPHP: If the sample is dark or cloudy, centrifuge at 3000 RPM for 5 mins to remove suspended particulates which can artificially inflate viscosity readings.
-
-
Measurement Loop:
-
Equilibrate sample in the bath for at least 15 minutes . Thermal equilibrium is critical for organophosphorus compounds.
-
Measure flow time (
) in triplicate. -
Accept data only if repeatability is within 0.3% .
-
-
Calculation:
Where:- = Dynamic viscosity (mPa·s)
-
= Viscometer constant (
) - = Flow time (s)
- = Density (g/mL)
Experimental Logic Diagram
Caption: A self-validating workflow ensures data integrity. The water check prevents baseline errors common in viscosity measurements.
Application Implications
Solvent Extraction (Hydrometallurgy/Nuclear)
-
TBP: The industry standard for PUREX and rare earth extraction.[1] Its low viscosity ensures fast phase separation and rapid mass transfer kinetics.
-
BPHP: Generally unsuitable as a bulk solvent due to high viscosity, which leads to:
-
Slow phase disengagement (stable emulsions).
-
Poor hydraulic transport in mixer-settlers.
-
Solution: If BPHP's selectivity is required, it must be diluted (typically <20% v/v) in a low-viscosity aliphatic diluent (e.g., kerosene/dodecane) to break the hydrogen-bonded dimers.
-
Lubrication & Additives[5]
-
TBP: Poor lubricity. The film strength is low because the neutral molecule does not adsorb strongly to metal surfaces.
-
BPHP: Excellent anti-wear additive. The acidic phosphate group (P-OH) reacts with metal surfaces to form a protective metal-phosphate film. The higher bulk viscosity also contributes to a thicker hydrodynamic film, preventing metal-to-metal contact.
References
-
Zhou, K., et al. (2018). Density and Viscosity of Tributyl Phosphate + Trioctylamine + Phosphoric Acid System. Revue Roumaine de Chimie. Retrieved from [Link]
-
ChemSrc. (2025).[2] Butyl phenyl hydrogen phosphate (CAS 46438-39-5) Physicochemical Properties. Retrieved from [Link]
-
Ataman Chemicals. (2025).[2][3] Phenyl Butyl Phosphate Applications and Viscosity Profile. Retrieved from [Link]
Sources
Thermal Degradation of Alkyl vs. Aryl Hydrogen Phosphates: A Comparative Guide
Executive Summary
The thermal stability of organophosphorus compounds is the primary determinant of their operational limits in applications ranging from high-temperature lubricants and flame retardants to nuclear extraction solvents. This guide provides an objective, data-driven comparison of the thermal degradation profiles of alkyl hydrogen phosphates (e.g., dibutyl hydrogen phosphate) and aryl hydrogen phosphates (e.g., diphenyl hydrogen phosphate). By analyzing the fundamental substituent effects and providing field-proven experimental protocols, this guide equips researchers with the mechanistic understanding necessary for rational material selection and formulation.
Mechanistic Divergence: The Causality of Thermal Stability
The stark contrast in thermal stability between alkyl and aryl hydrogen phosphates is not arbitrary; it is governed by the molecular architecture of their ester substituents and the availability of specific degradation pathways[1][2].
Alkyl Hydrogen Phosphates: The -Elimination Pathway
Alkyl hydrogen phosphates are characterized by relatively low thermal stability. The primary driver of their degradation is the presence of
Aryl Hydrogen Phosphates: Homolytic Cleavage and Charring
In contrast, aryl hydrogen phosphates exhibit exceptional thermal stability. The aromatic rings lack
Caption: Mechanistic divergence in the thermal degradation of alkyl versus aryl hydrogen phosphates.
Quantitative Data Comparison
The theoretical mechanisms are strongly corroborated by Thermogravimetric Analysis (TGA) data. The table below summarizes the typical thermal degradation parameters for representative pure compounds under a non-oxidizing (Nitrogen) atmosphere.
| Parameter | Dibutyl Hydrogen Phosphate (Alkyl) | Diphenyl Hydrogen Phosphate (Aryl) | Mechanistic Rationale |
| Onset Temp ( | 150°C – 180°C | 280°C – 320°C | Aryl lacks |
| Peak Degradation ( | 220°C – 250°C | 350°C – 400°C | P-O/C-O bond cleavage in aryls requires higher activation energy[4]. |
| Primary Volatiles | Butene, Water, Butanol | Phenol, Benzene, Water | Alkyls yield alkenes; Aryls yield stable aromatic radicals[7]. |
| Residue at 600°C (Char) | < 5% | > 20% | Aryl rings facilitate cross-linking into polyaromatic/polyphosphate char[6]. |
| Primary Application | Extraction solvents, plasticizers | Flame retardants, high-temp lubricants | Aryl stability is required for high-friction or combustion environments. |
Note: The onset temperature for C–O cleavage universally increases in the order: tertiary alkyl < secondary alkyl < primary alkyl < aryl[1][5].
Self-Validating Experimental Protocol: Hyphenated TGA-FTIR/MS
To objectively compare the thermal stability of these phosphates, researchers must utilize hyphenated techniques (TGA coupled with Fourier Transform Infrared Spectroscopy or Mass Spectrometry). This setup not only quantifies mass loss but simultaneously identifies the evolved volatile species, validating the underlying degradation mechanism[8].
Step-by-Step Methodology
1. Crucible Selection and Sample Preparation
-
Action: Weigh 5.0 to 10.0 mg of the phosphate sample into an alumina (
) crucible . -
Causality: Do not use platinum crucibles. Platinum can act as a catalyst for the decomposition of organophosphorus compounds, artificially lowering the onset temperature and skewing comparative data.
2. TGA Furnace Programming
-
Action: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to heating. Heat the sample from 25°C to 700°C at a constant rate of 10°C/min. -
Causality: An inert nitrogen atmosphere is critical to isolate pure thermal degradation (pyrolysis) from thermo-oxidative degradation. Oxygen would induce premature radical attacks on the alkyl chains, confounding the baseline stability metrics.
3. Evolved Gas Transfer (Critical Step)
-
Action: Maintain the transfer line connecting the TGA to the FTIR/MS at a constant temperature of 200°C to 250°C .
-
Causality: Aryl phosphates evolve high-boiling-point volatiles (like phenol, b.p. 181°C). If the transfer line is unheated, these species will condense on the tubing walls ("cold spots") before reaching the detector, resulting in false-negative gas identification and cross-contamination of future runs.
4. Spectroscopic Detection & Kinetic Analysis
-
Action: Record FTIR spectra continuously in the 4000–400
range. Monitor MS for specific m/z ratios (e.g., m/z 56 for butene, m/z 94 for phenol).
Caption: Self-validating experimental workflow for Hyphenated Thermogravimetric Analysis (TGA-FTIR/MS).
Conclusion and Application Guidelines
The choice between alkyl and aryl hydrogen phosphates must be dictated by the thermal demands of the target application:
-
Specify Alkyl Phosphates when low-temperature reactivity or clean burn-off is required (e.g., temporary plasticizers, low-temperature extraction processes). Be prepared to manage early off-gassing of alkenes.
-
Specify Aryl Phosphates for high-stress environments (e.g., aviation lubricants, intumescent flame retardant polymers) where sustained structural integrity above 250°C and high char-yields are non-negotiable safety requirements.
References
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces, The Journal of Physical Chemistry C - ACS Publications.[Link]
-
Thermal Degradation of Organophosphorus Flame Retardants, Polymers - PMC - NIH.[Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces, ChemRxiv.[Link]
-
Cyclodextrins and Cyclodextrin Derivatives as Green Char Promoters in Flame Retardants Formulations for Polymeric Materials. A Review, MDPI.[Link]
-
Degradation and phosphorus immobilization treatment of organophosphate esters hazardous waste by Fe-Mn bimetallic oxide, ResearchGate.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dioctyl Phosphate | High-Purity Reagent [benchchem.com]
A Comparative Guide to Purity Validation of Butyl Phenyl Hydrogen Phosphate: The Role of Acid Value Titration
For researchers and professionals in drug development and materials science, the purity of organophosphate esters like butyl phenyl hydrogen phosphate is a critical parameter. These compounds, utilized in various applications from flame retardants to chemical intermediates, must adhere to stringent purity specifications to ensure final product efficacy, safety, and stability. Acidic impurities, often remnants of synthesis or degradation byproducts, can significantly impact material performance and reactivity.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of butyl phenyl hydrogen phosphate, with a primary focus on the classical, yet highly effective, acid value titration method. We will explore the causality behind the procedural steps of titration and objectively compare its performance against modern spectroscopic and chromatographic techniques, providing the data and framework necessary for informed methodological selection.
The Significance of Acidity in Organophosphate Esters
Butyl phenyl hydrogen phosphate belongs to the class of organophosphorus compounds that possess an acidic proton on the phosphate group. However, the primary concern for purity validation often lies in the presence of more potent acidic impurities. These can include:
-
Unreacted Starting Materials: Such as phosphoric acid.
-
Synthesis Byproducts: Including other phosphoric acid esters or related compounds.
-
Degradation Products: Formed through hydrolysis, leading to the cleavage of ester bonds and the formation of phosphoric acid.
The cumulative concentration of these acidic species is quantified by the acid value (or acid number), defined as the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free acids in one gram of a substance.[1][2][3] A higher acid value indicates a greater concentration of acidic impurities and, consequently, lower product purity.
Method 1: Acid Value Titration by Color-Indicator
Acid value titration is a robust and widely adopted method for quantifying the acidic content in petroleum products, lubricants, and various chemical compounds, with standardized procedures like ASTM D974 providing a validated framework.[4][5][6] Its application to butyl phenyl hydrogen phosphate offers a rapid and cost-effective means of routine quality control.
Principle of the Method
The methodology relies on a simple acid-base neutralization reaction. The sample is dissolved in a suitable organic solvent, and a standardized basic titrant, typically potassium hydroxide (KOH), is added incrementally. A color indicator, which changes color at a specific pH, signals the equivalence point where all acidic components have been neutralized. The volume of titrant consumed is directly proportional to the amount of acidic substances present in the sample.
Experimental Protocol (Adapted from ASTM D974)
This protocol outlines the determination of the acid value using a colorimetric endpoint.
Reagents and Materials:
-
Titration Solvent: A mixture of toluene and anhydrous isopropyl alcohol (e.g., 100:99 v/v) with a small amount of water (1 part). This solvent system is chosen for its ability to dissolve non-polar organophosphate esters while also being compatible with the aqueous nature of the titration reaction.
-
Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized. Isopropanol is used as the solvent to ensure miscibility with the titration solvent.
-
Indicator Solution: p-Naphtholbenzein solution (10 g/L in titration solvent). This indicator provides a distinct color change (yellow-orange to green/green-black) in the appropriate pH range for this non-aqueous titration.[7] Phenolphthalein is also commonly used.[1][2]
-
Apparatus: 250 mL Erlenmeyer flask, 50 mL burette (Class A), analytical balance.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the butyl phenyl hydrogen phosphate sample into a 250 mL Erlenmeyer flask. The sample size should be chosen based on the expected acid value to ensure an adequate titrant volume is consumed.
-
Dissolution: Add 100 mL of the titration solvent to the flask and swirl until the sample is completely dissolved.
-
Indicator Addition: Add 0.5 mL of the p-Naphtholbenzein indicator solution. The solution should appear yellow-orange. A green or green-black color indicates a basic sample, for which this method is not applicable.[7]
-
Titration: Titrate the sample with the standardized 0.1 M alcoholic KOH solution. Add the titrant dropwise with constant swirling, especially as the endpoint is approached.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes from yellow-orange to a stable green or greenish-black.
-
Blank Titration: Perform a blank titration using 100 mL of the titration solvent and 0.5 mL of the indicator, but without the sample. This crucial step accounts for any acidity present in the solvent or reagents, ensuring it is subtracted from the sample titration result.
-
Calculation: Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = ((A - B) * M * 56.1) / W
Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
M = molarity of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Workflow for Acid Value Titration
Sources
- 1. Determination of Acid Value | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. D974 Standard Test Method for Acid and Base Number by Color-Indicator Titration [store.astm.org]
- 5. ASTM D974 "Standard Test Method for Acid and Base Number by Color-Indicator Titration" | NBCHAO [en1.nbchao.com]
- 6. ASTM D974 Acid Number Test—Key to Determining Lubricant Condition - TestOil ASTM D974 Acid Number Test-Eurofins TestOil [testoil.com]
- 7. xylemanalytics.com [xylemanalytics.com]
Comparative Neurotoxicity Studies of Mixed Phosphate Esters
Executive Technical Synthesis
The transition from halogenated flame retardants to organophosphate esters (OPEs) has introduced a complex toxicological landscape. While often marketed as safer alternatives, mixed phosphate esters—specifically aryl/alkyl mixtures like isopropylated triphenyl phosphates (IPPPs)—present a distinct neurotoxic risk profile compared to legacy homopolymers like Tri-ortho-cresyl phosphate (ToCP).
This guide objectively compares the neurotoxic potential of these compounds. It moves beyond simple LD50 metrics to focus on the specific inhibition of Neuropathy Target Esterase (NTE) versus Acetylcholinesterase (AChE) , the defining ratio for predicting Organophosphate-Induced Delayed Neuropathy (OPIDN).
Key Takeaway: Structural isomerism is the primary determinant of toxicity. The "Ortho-Effect"—steric positioning that facilitates cyclic phosphate formation—remains the critical failure mode for mixed esters, necessitating rigorous isomer-specific screening.
Mechanistic Divergence: AChE vs. NTE
To evaluate mixed phosphate esters, one must distinguish between acute cholinergic toxicity and delayed axonal degeneration.
-
Acute Toxicity (AChE Inhibition): Caused by the accumulation of acetylcholine. Most industrial mixed esters (e.g., TPHP, IPPP) are weak AChE inhibitors compared to nerve agents or pesticides.
-
Delayed Neuropathy (OPIDN): Caused by the inhibition and subsequent "aging" of NTE.[1][2][3] This is the critical risk for mixed aryl phosphates.
The "Ortho-Effect" Activation Pathway
The neurotoxicity of mixed esters often hinges on metabolic activation. Compounds containing an ortho-alkyl substituent on a phenyl ring can undergo cytochrome P450-mediated hydroxylation, cyclization, and eventual irreversible binding to NTE.
Figure 1: The metabolic activation pathway of ortho-substituted mixed esters leading to OPIDN.[4] Non-ortho isomers (e.g., para-isomers) cannot form the cyclic intermediate, rendering them significantly less neurotoxic.
Comparative Profiling: Isomers & Mixtures
The following data synthesizes performance across three classes of phosphate esters. The "Relative Neurotoxicity" is indexed against ToCP (historically the most potent).
| Compound Class | Representative Structure | Key Isomeric Risk Factor | NTE Inhibition Potential (IC50) | OPIDN Risk Level |
| Pure Aryl Phosphates | ToCP (Tri-ortho-cresyl phosphate) | High. Requires 3 ortho groups? No, actually mono-ortho is often more toxic. | High (< 1 µM) | Critical (Reference Std) |
| Unsubstituted Aryl | TPHP (Triphenyl phosphate) | None. Lacks alkyl groups for cyclization. | Low (> 100 µM) | Negligible for OPIDN; High for DNT* |
| Mixed Aryl/Alkyl | IPPP (Isopropylated phenyl phosphates) | Mono-ortho-isopropyl isomers. | Moderate (Variable) | Moderate (Batch dependent) |
| Modern "Clean" TCP | TCP (Low-ortho <0.1%) | Residual ortho impurities. | Low | Low (Safe if QC strict) |
-
DNT: Developmental Neurotoxicity (neurite outgrowth inhibition), distinct from OPIDN.
Expert Insight: Do not assume "Mixed" implies "Diluted Toxicity." In IPPP mixtures, the mono-ortho-isopropyl isomer is significantly more potent than the symmetrical tri-ortho isomer because the steric hindrance in the tri-substituted form actually impedes the enzyme binding, whereas the mono-substituted form binds readily.
Experimental Framework
Workflow Visualization: The Tiered Safety Screen
Figure 2: Tiered testing strategy for mixed phosphate esters. Tier 2 is the critical "gatekeeper" assay to reduce unnecessary animal testing.
Protocol A: The Modified Johnson NTE Assay (In Vitro)
Objective: Determine the IC50 for NTE inhibition relative to AChE.
Causality: We use Paraoxon in the pre-incubation.[5] Why? Paraoxon inhibits AChE and non-specific esterases but does not inhibit NTE. This isolates the NTE activity, which is then defined as the activity sensitive to Mipafox .[6]
Reagents:
-
Source Tissue: Hen brain microsomes (Hens are the closest biological model to humans for OPIDN).
-
Buffer: 50 mM Tris-HCl / 0.2 mM EDTA (pH 8.0 @ 25°C).
-
Inhibitors: Paraoxon (40 µM), Mipafox (50 µM).[5]
Step-by-Step Methodology:
-
Preparation: Homogenize hen brain tissue in ice-cold buffer. Centrifuge at 100,000 x g to isolate the microsomal fraction (NTE is membrane-bound).
-
Differential Inhibition (The Critical Step):
-
Tube A (Total Esterase): Incubate microsomes + Buffer only.
-
Tube B (NTE Active): Incubate microsomes + Paraoxon (20 min).
-
Tube C (Blank): Incubate microsomes + Paraoxon + Mipafox (20 min).
-
-
Substrate Addition: Add Phenyl Valerate to all tubes. Incubate for 15 min at 37°C.
-
Colorimetric Reaction: Stop reaction with SDS/4-aminoantipyrine. Add Potassium Ferricyanide.[5]
-
Quantification: Measure absorbance at 510 nm (red chromophore).
-
Calculation: NTE Activity = (Absorbance B) - (Absorbance C).
-
Test Sample: Run the Test Sample in parallel with Tube B conditions. Any reduction in activity relative to Tube B indicates NTE inhibition.
-
Protocol B: The Hen Test (In Vivo Validation)
Reference: OECD Guideline 418 Objective: Confirm clinical ataxia and histological degeneration.
Why Hens? Rodents are resistant to OPIDN. Adult hens (8-14 months) possess the specific NTE physiology required to replicate the human neurotoxic response.
-
Acclimatization: Use laying hens (approx. 1.5 - 2.5 kg).
-
Dosing: Administer a single oral dose of the mixed phosphate ester (limit dose 2000 mg/kg if toxicity is unknown).
-
Protection: Co-administer Atropine (10 mg/kg) to prevent death from acute cholinergic crisis (AChE inhibition), allowing the bird to survive long enough to develop delayed neuropathy.
-
Observation Window: Monitor for 21 days.
-
Signs: Forced motor activity, ataxia, wing drop, inability to stand.
-
-
Histopathology: If no clinical signs, sacrifice at day 21. Fix spinal cord and peripheral nerves (sciatic). Stain for axonal degeneration (e.g., H&E, Luxol Fast Blue).
Emerging Toxicity Vectors: Beyond OPIDN
While OPIDN is the historic regulatory hurdle, modern drug development and safety profiling must also account for Developmental Neurotoxicity (DNT) .
Recent studies indicate that non-ortho mixed esters (like TPHP), while safe from an OPIDN perspective, may inhibit neurite outgrowth in PC12 and SH-SY5Y cells. This occurs via non-cholinergic pathways, potentially involving oxidative stress or endocrine disruption (thyroid hormone interference).
Recommendation: For a complete safety dossier, pair the NTE assays above with a High-Content Imaging (HCI) assay measuring neurite length in differentiated SH-SY5Y cells exposed to the ester for 24-48 hours.
References
-
Johnson, M. K. (1977). "Improved Assay of Neurotoxic Esterase for Screening Organophosphates for Delayed Neurotoxicity Potential." Archives of Toxicology.
-
OECD (1995). "Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure." OECD Guidelines for the Testing of Chemicals.
-
Richardson, R. J., et al. (2013). "Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN)."[1] Advances in Neurobiology.
-
ECHA (European Chemicals Agency). "Registration Dossier: Tricresyl phosphate." ECHA CHEM.
-
Behl, M., et al. (2015). "Comparative Assessment of the Neurotoxicity of Flame Retardants in C. elegans and Human Embryonic Stem Cells." Toxicological Sciences.
Sources
- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Advanced Safety and Operational Guide for Handling Butyl Phenyl Hydrogen Phosphate
Mechanistic Hazard Profile & Causality
Butyl phenyl hydrogen phosphate (CAS 46438-39-5) is a mixed aryl-alkyl organophosphate ester primarily utilized as a synthetic intermediate, plasticizer, and flame retardant[1]. For laboratory personnel and drug development professionals, understanding the chemical causality behind its hazards is critical for establishing effective operational controls.
Unlike fully esterified organophosphates (triesters) which are primarily known for neurotoxicity via acetylcholinesterase inhibition, this monoester possesses a highly acidic proton on the phosphate group. Analogous acid phosphates, such as dibutyl acid phosphate, exhibit a pKa between 1.0 and 1.7, rendering them exceptionally strong organic acids. Consequently, the primary acute hazard is severe corrosivity, mandating a GHS Hazard Statement of H314: Causes severe skin burns and eye damage [2]. The lipophilic nature of the butyl and phenyl moieties facilitates rapid dermal penetration, allowing the acidic phosphate group to bypass the stratum corneum and cause deep tissue necrosis and rapid protein denaturation upon contact[3].
Definitive Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires balancing chemical permeation resistance with operational dexterity. Standard latex or thin nitrile gloves are fundamentally insufficient, as organophosphate esters act as aggressive solvents that rapidly degrade these materials.
Table 1: Quantitative PPE Specifications and Permeation Data
| PPE Category | Recommended Material | Min. Thickness | Breakthrough Time | Mechanistic Rationale |
| Primary Gloves | Butyl Rubber | > 0.40 mm | > 480 min | High resistance to both lipophilic organophosphate esters and corrosive organic acids. |
| Secondary Gloves | Heavy-Duty Nitrile | > 0.11 mm | ~ 120 min | Acceptable only as an under-layer for short-term handling; susceptible to degradation. |
| Eye Protection | Polycarbonate Shield | N/A | N/A | Chemical splash goggles paired with a face shield prevent irreversible corneal damage from acidic splashes. |
| Respirator | OV/AG Cartridge | N/A | N/A | Organic Vapor/Acid Gas (OV/AG) filters neutralize highly corrosive acidic volatile emissions[3]. |
Operational Workflows: Self-Validating Handling Protocols
To ensure an uncompromising safety standard, every handling procedure must include a self-validation step to confirm environmental and equipment integrity before proceeding.
Protocol A: Pre-Operation and Dispensing Workflow
-
System Validation: Before opening the chemical cabinet, verify the fume hood face velocity is ≥100 feet per minute (fpm) using an anemometer.
-
Self-Validation Step: Tape a Kimwipe to the bottom of the sash; a strict inward pull visually confirms active negative pressure.
-
-
PPE Donning: Inspect butyl rubber gloves for micro-tears using the nitrogen inflation test. Don chemical splash goggles and a full face shield.
-
Apparatus Preparation: Select a positive-displacement pipette or a glass syringe with a PTFE plunger for volumetric transfer.
-
Causality: Standard air-displacement pipettes rely on an air cushion. The highly acidic vapors of the phosphate ester will bypass the tip, corroding the internal metallic piston and leading to catastrophic volumetric failure and cross-contamination.
-
-
Dispensing: Transfer the liquid exclusively over a secondary containment tray lined with acid-neutralizing absorbent pads. Seal the primary container immediately to prevent atmospheric moisture absorption, which accelerates hydrolysis.
Protocol B: Emergency Spill Containment and Disposal Plan
-
Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash. If the spill occurs outside the hood, immediately don a NIOSH-approved respirator with an OV/AG cartridge.
-
Neutralization: Apply a weak base, such as anhydrous sodium bicarbonate (NaHCO₃), directly to the spill perimeter, working inward.
-
Causality: Utilizing a strong base (e.g., NaOH) triggers a violent, uncontrolled exothermic reaction with the strong acid phosphate, potentially aerosolizing the corrosive organophosphate into the breathing zone. NaHCO₃ provides a controlled, endothermic neutralization.
-
-
Self-Validation of Neutralization: Observe the reaction. The evolution of CO₂ bubbles serves as a visual indicator of active neutralization. Once effervescence ceases, touch a wetted pH test strip to the slurry to confirm a safe pH between 6.0 and 8.0.
-
Absorption and Segregation: Sweep the neutralized slurry using a non-sparking polypropylene dustpan. Transfer to a high-density polyethylene (HDPE) hazardous waste container.
-
Causality: Never use metal waste containers. Residual acid phosphates rapidly corrode metals, generating highly flammable hydrogen gas within the sealed waste drum.
-
Visualization of Safety Logistics
Operational workflow for handling Butyl phenyl hydrogen phosphate and emergency spill response.
References[1] Title: 46438-39-5, Phosphoric acid, monobutyl monophenyl ester Formula - ECHEMI
Source : ECHEMI URL : Title : Phosphoric acid, dibutyl ester: Human health tier II assessment Source : Australian Industrial Chemicals Introduction Scheme (AICIS) URL :[3] Title : SAFETY DATA SHEET: Isopropyl acid phosphate Source : TCI Chemicals URL :[2] Title : SAFETY DATA SHEET - Merck (Butyl acid phosphate) Source : Merck Millipore URL :
Sources
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